molecular formula C19H36O2 B1649338 Methyl petroselinate CAS No. 2777-58-4

Methyl petroselinate

Katalognummer: B1649338
CAS-Nummer: 2777-58-4
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: QRTVDKVXAFJVRU-YPKPFQOOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl petroselinate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (Z)-octadec-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTVDKVXAFJVRU-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315075
Record name Methyl petroselinate
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Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2777-58-4
Record name Methyl petroselinate
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Record name Methyl petroselinate
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Record name Methyl petroselinate
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Record name Methyl (Z)-octadec-6-enoate
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Record name METHYL PETROSELINATE
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Foundational & Exploratory

The Biological Activity of Methyl Petroselinate: An Overview of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), also known as methyl cis-6-octadecenoate, is a fatty acid methyl ester that has garnered attention within the scientific community for its presence in various plant extracts exhibiting notable biological activities. As a derivative of petroselinic acid, an isomer of oleic acid, methyl petroselinate is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on the biological activity of this compound, with a focus on its antioxidant, antibacterial, and anti-inflammatory properties. The information presented herein is based on studies of extracts in which this compound is a significant component, as research on the pure, isolated compound is currently limited.

Antioxidant Activity

This compound has been identified as a major constituent in several plant extracts that demonstrate significant antioxidant properties. While quantitative data for the pure compound is not yet available, studies on these extracts provide strong indications of its potential contribution to free radical scavenging.

Table 1: Antioxidant Activity of Extracts Containing this compound

Plant SourceExtract TypeThis compound Content (%)Antioxidant AssayIC50 Value (µg/mL)Reference
Astragalus membranaceus (Aerial Parts)Ethyl Acetate45.87DPPH, ABTS, etc.< 40[1]

Note: The IC50 values represent the activity of the entire extract and not solely of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

A common method to evaluate antioxidant activity is the DPPH assay. The general protocol involves:

  • Preparation of a DPPH solution in a suitable solvent (e.g., methanol).

  • Addition of various concentrations of the test extract to the DPPH solution.

  • Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).

  • Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation of the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Activity

Several studies have reported the antibacterial effects of plant oils and extracts containing this compound. These findings suggest a potential role for this compound in combating bacterial growth, although the precise mechanism of action remains to be elucidated for the pure substance.

Table 2: Antibacterial Activity of Extracts Containing this compound

Plant SourceExtract TypeThis compound Content (%)Bacterial Strain(s)MIC (mg/mL)MBC (mg/mL)Reference
Azadirachta indica (Neem)Seed Oil10.23Aggregatibacter actinomycetemcomitans, Porphyromonas gingivalis, Fusobacterium nucleatum125500
Astragalus membranaceus (Aerial Parts)Ethyl Acetate45.87Pseudomonas aeruginosa, Escherichia coli0.0390.3125[1]

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values are for the entire extract.

Experimental Protocols

Broth Microdilution Method for MIC and MBC Determination

The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A standard protocol is as follows:

  • A two-fold serial dilution of the test extract is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized bacterial suspension.

  • The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

  • To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates.

  • The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on extracts from plants used in traditional medicine for inflammatory conditions. These extracts have been shown to modulate key inflammatory signaling pathways.

Signaling Pathways

Research on extracts containing this compound suggests a possible mechanism of anti-inflammatory action through the inhibition of the ERK/NF-κB signaling pathway . This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators. However, direct evidence of this compound's effect on this pathway is pending further investigation with the pure compound.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor ERK ERK Receptor->ERK Inflammatory Stimulus IkB IκB ERK->IkB Phosphorylates (Inhibits) NFkB_p65 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex NFkB_p65->NFkB_IkB IkB->NFkB_p65 Sequesters IkB->NFkB_IkB NFkB_p65_nuc NF-κB (p65/p50) NFkB_IkB->NFkB_p65_nuc Translocation DNA DNA NFkB_p65_nuc->DNA Binds to Promoter Region Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription Methyl_Petroselinate This compound (in extracts) Methyl_Petroselinate->ERK Potential Inhibition

Caption: Potential anti-inflammatory mechanism of extracts containing this compound.

Conclusion and Future Directions

The existing body of scientific literature strongly suggests that this compound is a biologically active compound with promising antioxidant, antibacterial, and anti-inflammatory properties. However, a significant knowledge gap exists as most studies have been conducted on complex natural extracts. To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Isolation and Synthesis: Obtaining pure this compound through isolation from natural sources or chemical synthesis is crucial for definitive biological testing.

  • Quantitative Analysis: Determining the precise IC50, MIC, and other quantitative metrics for the pure compound against a wide range of targets.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by pure this compound to understand its mode of action.

  • In Vivo Studies: Progressing to well-designed animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research priorities, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.

References

A Technical Guide to the Natural Sources of Petroselinic Acid Methyl Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a positional isomer of oleic acid, is a valuable monounsaturated fatty acid with emerging applications in the pharmaceutical, nutraceutical, and industrial sectors. Its methyl ester, petroselinic acid methyl ester, serves as a crucial derivative for both analytical quantification and as a precursor for further chemical synthesis. This technical guide provides an in-depth overview of the primary natural sources of petroselinic acid, details methodologies for its extraction and conversion to petroselinic acid methyl ester, and explores its interactions with key signaling pathways relevant to drug development. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Petroselinic acid (18:1n-12) is distinguished from the more common oleic acid (18:1n-9) by the position of the double bond in its acyl chain.[1] This structural difference imparts unique chemical and biological properties, making it a fatty acid of significant interest. Naturally occurring primarily in the seed oils of the Apiaceae plant family, petroselinic acid has been investigated for its anti-inflammatory, antibacterial, and antifungal properties.[2][3] For researchers and professionals in drug development, understanding the natural sources and derivatization of this compound is essential for harnessing its therapeutic potential. Petroselinic acid methyl ester is the most common derivative for analytical purposes, particularly for gas chromatography (GC), and is also a key starting material for the synthesis of various bioactive molecules.[1]

Natural Sources and Quantitative Analysis of Petroselinic Acid

The most abundant natural sources of petroselinic acid are the seeds of plants belonging to the Apiaceae (or Umbelliferae) family.[2] The concentration of petroselinic acid in the seed oil can vary depending on the plant species, geographical origin, and extraction method.[2] Below is a summary of the petroselinic acid content in the seed oils of several prominent Apiaceae species.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

Plant SpeciesCommon NamePetroselinic Acid Content (% of Total Fatty Acids)Reference(s)
Coriandrum sativumCoriander68.5 - 81.9%[2][4]
Anethum graveolensDill79.9 - 87.2%[2]
Foeniculum vulgareFennel43.1 - 81.9%[2]
Petroselinum crispumParsley35.0 - 75.1%[2]
Pimpinella anisumAnise10.4 - 75.6%[2]
Apium graveolensCelery49.4 - 75.6%[2]
Carum carviCaraway28.5 - 61.8%[2]
Cuminum cyminumCuminNot specified in provided results

Experimental Protocols

This section details the methodologies for the extraction of petroselinic acid-rich oil from plant seeds and its subsequent conversion to petroselinic acid methyl ester. Coriander (Coriandrum sativum) seeds are used as a representative example due to their high petroselinic acid content.

Extraction of Coriander Seed Oil via Soxhlet Extraction

Soxhlet extraction is a widely used method for the efficient extraction of lipids from solid materials.

Materials:

  • Dried coriander seeds

  • Grinder or mill

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimble

  • n-Hexane (reagent grade)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Seed Preparation: Grind dried coriander seeds into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a specific amount of the ground coriander seed powder (e.g., 20 g) and place it into a cellulose extraction thimble.

  • Apparatus Assembly: Assemble the Soxhlet apparatus with the round-bottom flask containing n-hexane (e.g., 250 mL) at the bottom, followed by the extraction chamber with the loaded thimble, and the condenser on top.

  • Extraction: Heat the n-hexane in the round-bottom flask using a heating mantle to its boiling point (approximately 69 °C). The solvent will vaporize, travel up to the condenser where it will cool and drip into the extraction chamber, immersing the thimble. Once the solvent level in the chamber reaches the top of the siphon arm, the entire volume of the solvent and extracted oil will be siphoned back into the round-bottom flask. This cycle is repeated for a designated period (e.g., 6-8 hours) to ensure complete extraction.

  • Solvent Recovery: After the extraction is complete, the n-hexane is removed from the extracted oil using a rotary evaporator.

  • Oil Yield Calculation: The resulting crude coriander seed oil is then weighed to determine the extraction yield.

Synthesis of Petroselinic Acid Methyl Ester via Acid-Catalyzed Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. In this case, the triglycerides in the coriander seed oil are converted to fatty acid methyl esters (FAMEs).

Materials:

  • Extracted coriander seed oil

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Boron Trichloride-Methanol solution (12% w/w)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Hexane

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of the extracted coriander seed oil in toluene (B28343). Add a solution of 1% (v/v) methanolic sulfuric acid. A typical ratio is 1 mg of lipid to 1 mL of toluene and 2 mL of methanolic sulfuric acid.[5]

  • Reaction Conditions: The reaction mixture is heated at 50°C overnight (approximately 16 hours) under a nitrogen atmosphere to prevent oxidation.[5]

  • Quenching and Extraction: After cooling to room temperature, add 2 mL of a 2% (w/v) potassium bicarbonate solution to neutralize the acid catalyst. The FAMEs are then extracted twice with 5 mL of a hexane/diethyl ether mixture (1:1, v/v).[5]

  • Washing and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with distilled water in a separatory funnel. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated using a rotary evaporator to yield the purified petroselinic acid methyl ester. The purity can be assessed by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from the natural source to the purified petroselinic acid methyl ester.

G cluster_extraction Oil Extraction cluster_esterification Transesterification s1 Coriander Seeds (Apiaceae Family) s2 Grinding s1->s2 s3 Soxhlet Extraction (n-Hexane) s2->s3 s4 Solvent Evaporation s3->s4 s5 Crude Coriander Seed Oil (Rich in Petroselinic Acid Triglycerides) s4->s5 e1 Acid-Catalyzed Reaction (Methanolic H2SO4) s5->e1 Input e2 Neutralization & Extraction e1->e2 e3 Washing & Drying e2->e3 e4 Solvent Evaporation e3->e4 e5 Purified Petroselinic Acid Methyl Ester e4->e5

Fig. 1: Experimental workflow for the production of petroselinic acid methyl ester.
Signaling Pathways

Petroselinic acid has been shown to modulate key signaling pathways implicated in inflammation and metabolism, making it a compound of interest for drug development.

Recent studies have demonstrated that petroselinic acid can suppress the cytosolic nucleic acid-mediated type I interferon signaling pathway.[3] This pathway, involving cGAS and STING, is a critical component of the innate immune response, and its dysregulation is associated with autoimmune disorders. Petroselinic acid has been shown to inhibit the activation of TBK1 and IRF3, key downstream effectors of STING.[3]

G cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition Inhibition by Petroselinic Acid dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocates IFN Type I Interferons (e.g., IFN-β) nucleus->IFN Induces Transcription PA Petroselinic Acid PA->TBK1 Inhibits Activation PA->IRF3 Inhibits Phosphorylation G cluster_cell Cellular Activation of PPARα PA Petroselinic Acid (or other fatty acids) PPARa PPARα PA->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer Nucleus Nucleus Heterodimer->Nucleus Translocates PPRE PPRE (on DNA) Heterodimer->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription Proteins Proteins for Fatty Acid Oxidation TargetGenes->Proteins Translation Metabolism Increased Lipid Metabolism Proteins->Metabolism

References

An In-depth Technical Guide to Methyl Petroselinate: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid, is a monounsaturated fatty acid ester that has garnered increasing interest in the scientific community. As a derivative of petroselinic acid, which is abundantly found in the seeds of plants from the Apiaceae and Araliaceae families, methyl petroselinate serves as a valuable biochemical reagent and a potential candidate for various therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identification

This compound is systematically named methyl (Z)-6-octadecenoate.[3][4][5] It is a C19 fatty acid methyl ester with a single cis double bond located at the sixth carbon position from the carboxyl group.[3][4][5]

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name Methyl (Z)-6-octadecenoate[3][5]
Synonyms Methyl petroselenate, Methyl cis-6-octadecenoate, Petroselinic acid methyl ester[3][4][6]
CAS Number 2777-58-4[3][4][7]
Molecular Formula C19H36O2[3][4][7][8][9]
Molecular Weight 296.49 g/mol [3][4][6][7][8][10]
Canonical SMILES CCCCCCCCCCCC=CCCCCC(=O)OC[3][9]
InChI InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13-[3][8][9]
InChIKey QRTVDKVXAFJVRU-YPKPFQOOSA-N[3][8][9]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to almost colorless liquid[6]
Melting Point -1°C (lit.)[6]
Boiling Point 158-160 °C at 2-3 Torr; 208-210°C at 10 Torr[3][6]
Density 0.8767 g/cm³ at 20°C[3][6]
Refractive Index 1.4501 at 20°C (589.3 nm)[6]
Solubility Soluble in organic solvents such as ethanol (B145695) and DMSO.[11] Insoluble in water.[1]
Stability Stable under recommended storage conditions (-20°C).[6]
logP (o/w) 8.229 (estimated)[6][12]

Biological Activities and Potential Therapeutic Applications

While research on this compound is ongoing, studies on its parent compound, petroselinic acid, provide significant insights into its potential biological effects. It is widely accepted in pharmacology that methyl esters of fatty acids can act as prodrugs, being hydrolyzed by cellular esterases to release the active free fatty acid. Therefore, the biological activities of petroselinic acid are considered highly relevant to this compound.

Anti-inflammatory Properties

Petroselinic acid has demonstrated notable anti-inflammatory properties. A key mechanism of its action involves the suppression of the type I interferon (IFN) signaling pathway, which plays a critical role in autoimmune and inflammatory diseases. Petroselinic acid has been shown to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors in this pathway.

Signaling_Pathway cluster_0 Cytosolic Nucleic Acid Sensing cluster_1 Adaptor Proteins cluster_2 Kinase and Transcription Factor cluster_3 Cellular Response cGAS cGAS STING STING cGAS->STING activates RIGI RIG-I MAVS MAVS RIGI->MAVS activates TBK1 TBK1 STING->TBK1 recruits MAVS->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN induces transcription Petroselinic_Acid Petroselinic Acid (from this compound) Petroselinic_Acid->TBK1 inhibits phosphorylation Petroselinic_Acid->IRF3 inhibits phosphorylation

Figure 1: Proposed mechanism of anti-inflammatory action of petroselinic acid.
Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. While specific IC50 values for this compound are not extensively reported, general cytotoxicity assays can be employed to determine its effect on various cell lines.

Table 3: Representative Cytotoxicity Data for Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
IsorhamnetinA549 (Lung)MTT26.6[13]
TamarixetinA549 (Lung)MTT19.6[13]
QuercetinA549 (Lung)MTT72.2[13]
PodophyllotoxinJ45.01 (Leukemia)Trypan Blue0.0040 (µg/mL)[10]
NerolidolLeishmaniaMTT0.008 (mM)[10]

Note: This table provides examples of cytotoxicity data for other natural products to illustrate the range of potential values. Specific testing is required for this compound.

Experimental Protocols

The following section details standardized protocols for the synthesis, purification, and analysis of this compound, which can be adapted for specific research needs.

Synthesis of this compound via Esterification

This protocol describes the acid-catalyzed esterification of petroselinic acid to yield this compound.

Synthesis_Workflow Start Petroselinic Acid Step1 Dissolve in Methanol (B129727) Start->Step1 Step2 Add Acid Catalyst (e.g., H2SO4) Step1->Step2 Step3 Reflux Step2->Step3 Step4 Neutralization Step3->Step4 Step5 Extraction with Organic Solvent Step4->Step5 Step6 Drying and Solvent Evaporation Step5->Step6 End Crude this compound Step6->End

Figure 2: Workflow for the synthesis of this compound.

Methodology:

  • Dissolution: Dissolve petroselinic acid in anhydrous methanol (e.g., 1 g in 20 mL).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the methanolic solution while stirring.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Extract the this compound with a non-polar organic solvent such as hexane (B92381) or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Methodology:

  • Column Preparation: Pack a glass column with silica (B1680970) gel (100-200 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with 100% hexane and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

  • Sample Preparation: Dilute the purified this compound in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10°C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum, which should show a molecular ion peak at m/z 296.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of this compound.

¹H-NMR (400 MHz, CDCl₃):

  • δ 5.34 (m, 2H): Olefinic protons (-CH=CH-). The multiplet pattern arises from coupling to the adjacent methylene (B1212753) groups.

  • δ 3.67 (s, 3H): Methyl ester protons (-OCH₃).

  • δ 2.28 (t, J = 7.5 Hz, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COO-).

  • δ 2.01 (m, 4H): Allylic protons (-CH₂-CH=CH-CH₂-).

  • δ 1.63 (m, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-).

  • δ 1.28 (br s, 18H): Methylene protons of the long alkyl chain.

  • δ 0.88 (t, J = 6.8 Hz, 3H): Terminal methyl protons (-CH₂-CH₃).

¹³C-NMR (100 MHz, CDCl₃):

  • δ 174.3: Carbonyl carbon (-COO-).

  • δ 130.0, 129.8: Olefinic carbons (-CH=CH-).

  • δ 51.4: Methyl ester carbon (-OCH₃).

  • δ 34.1: Methylene carbon alpha to the carbonyl group.

  • δ 29.7 - 29.1: Methylene carbons of the long alkyl chain.

  • δ 27.2: Allylic carbons.

  • δ 24.9: Methylene carbon beta to the carbonyl group.

  • δ 22.7: Methylene carbon adjacent to the terminal methyl group.

  • δ 14.1: Terminal methyl carbon.

In Vitro Anti-inflammatory Assay

This protocol outlines a general method to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Assay_Workflow Start RAW 264.7 Macrophages Step1 Seed cells in a 96-well plate Start->Step1 Step2 Pre-treat with Methyl Petroselinate (various conc.) Step1->Step2 Step3 Stimulate with LPS Step2->Step3 Step4 Incubate for 24 hours Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA Step5->Step6 End Data Analysis Step6->End

Figure 3: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: In parallel, assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

Conclusion

This compound is a fatty acid ester with significant potential in various research and development areas, particularly in the context of inflammation. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biological activities, along with practical experimental protocols for its synthesis, purification, and analysis. As research in this field continues to evolve, a thorough understanding of these fundamental aspects will be crucial for unlocking the full therapeutic potential of this compound.

References

An Examination of Omega Fatty Acid Nomenclature and Physiological Roles

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals on the classification and function of omega fatty acids.

Introduction

In the fields of biochemistry and human health, omega fatty acids are of significant interest due to their diverse and crucial physiological roles. This guide provides a detailed overview of the standardized nomenclature for these molecules and summarizes the well-established functions of the major omega fatty acid families. It is important to note that, based on current scientific literature, there is no recognized class of "omega-12 fatty acids." The nomenclature of omega fatty acids is based on the location of the first double bond from the methyl (omega) end of the carbon chain, which gives rise to the well-characterized omega-3, omega-6, and omega-9 families. This document will clarify this naming convention and detail the physiological significance of these established classes.

Understanding Omega Fatty Acid Nomenclature

The naming of unsaturated fatty acids can be approached from two ends of the molecule: the carboxyl end (alpha carbon) and the methyl end (omega carbon). The "omega" (ω or n-) nomenclature system is particularly useful in nutritional science as it groups fatty acids into families with distinct metabolic pathways and physiological functions.[1][2][3]

  • Omega-3 (ω-3 or n-3) Fatty Acids: The first double bond is located at the third carbon atom from the omega end.[4][5]

  • Omega-6 (ω-6 or n-6) Fatty Acids: The first double bond is located at the sixth carbon atom from the omega end.[4]

  • Omega-9 (ω-9) Fatty Acids: The first double bond is located at the ninth carbon atom from the omega end.[1]

The human body cannot synthesize omega-3 and omega-6 fatty acids de novo because it lacks the necessary enzymes to introduce a double bond at the n-3 and n-6 positions.[4] Therefore, these are considered essential fatty acids that must be obtained from the diet.[6][7] Omega-9 fatty acids, in contrast, can be synthesized by the body and are thus considered non-essential.

The diagram below illustrates the principle of the omega nomenclature system.

Fatty_Acid_Nomenclature cluster_omega3 Omega-3 Fatty Acid Example (Alpha-Linolenic Acid - ALA) cluster_omega6 Omega-6 Fatty Acid Example (Linoleic Acid - LA) cluster_omega9 Omega-9 Fatty Acid Example (Oleic Acid - OA) start3 CH₃ c2_3 ─CH₂ start3->c2_3 c3_3 ─CH═ c2_3->c3_3 c4_3 CH─ c3_3->c4_3 chain3 ... c4_3->chain3 cooh3 ─COOH chain3->cooh3 pos3 Position 3 pos3->c3_3 start6 CH₃ chain6_1 ─(CH₂)₄ start6->chain6_1 c6_6 ─CH═ chain6_1->c6_6 c7_6 CH─ c6_6->c7_6 chain6_2 ... c7_6->chain6_2 cooh6 ─COOH chain6_2->cooh6 pos6 Position 6 pos6->c6_6 start9 CH₃ chain9_1 ─(CH₂)₇ start9->chain9_1 c9_9 ─CH═ chain9_1->c9_9 c10_9 CH─ c9_9->c10_9 chain9_2 ... c10_9->chain9_2 cooh9 ─COOH chain9_2->cooh9 pos9 Position 9 pos9->c9_9

Omega Fatty Acid Classification

Physiological Roles of Major Omega Fatty Acid Families

Omega-3 Fatty Acids

The primary omega-3 fatty acids in human physiology are alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[5] While ALA is the plant-derived essential precursor, its conversion to the long-chain EPA and DHA in the body is inefficient.[8] Therefore, direct dietary intake of EPA and DHA, primarily from marine sources, is recommended.[5][9]

Key Physiological Roles:

  • Cardiovascular Health: Omega-3s, particularly EPA and DHA, are well-known for their cardioprotective effects. They contribute to lowering triglyceride levels, reducing blood pressure, and may have anti-arrhythmic properties.[10][11]

  • Anti-Inflammatory Effects: Omega-3 fatty acids are precursors to signaling molecules (eicosanoids) that are generally less inflammatory than those derived from omega-6 fatty acids. This anti-inflammatory action is crucial in modulating the body's inflammatory response.[10]

  • Brain Health and Development: DHA is a major structural component of the brain and retina.[4][12] It is vital for brain development in infants and for maintaining cognitive function throughout life.[8] Some research suggests a link between higher omega-3 intake and a reduced risk of age-related cognitive decline and Alzheimer's disease.[9][13]

  • Cell Membrane Structure: Omega-3 fatty acids are integral components of cell membranes, influencing their fluidity, permeability, and the function of membrane-bound proteins.[8][11]

Table 1: Summary of Key Omega-3 Fatty Acids

Fatty AcidAbbreviationCommon SourcesKey Physiological Roles
Alpha-Linolenic AcidALAFlaxseed, chia seeds, walnuts, canola oil[8][9]Essential precursor to EPA and DHA.
Eicosapentaenoic AcidEPAFatty fish (salmon, mackerel, herring), algal oil[5][14]Reduces inflammation, lowers triglycerides.[10]
Docosahexaenoic AcidDHAFatty fish, algal oil[5][14]Structural component of the brain and retina, crucial for neural development.[8][12]
Omega-6 Fatty Acids

Linoleic acid (LA) is the essential omega-6 fatty acid, from which other omega-6s like arachidonic acid (AA) can be synthesized.[4]

Key Physiological Roles:

  • Pro-inflammatory Signaling: Arachidonic acid is a precursor to potent pro-inflammatory eicosanoids. While inflammation is a necessary physiological response, an excessive amount of omega-6 relative to omega-3 can promote a pro-inflammatory state.[7]

  • Cell Membrane Component: Like omega-3s, omega-6 fatty acids are important structural components of cell membranes.[7]

  • Skin Health: Omega-6 fatty acids are involved in maintaining the skin's barrier function. A deficiency can lead to skin conditions like dermatitis.[7]

  • Cholesterol Regulation: Replacing saturated fats with linoleic acid can lower total and LDL cholesterol levels.[4]

Table 2: Summary of Key Omega-6 Fatty Acids

Fatty AcidAbbreviationCommon SourcesKey Physiological Roles
Linoleic AcidLAVegetable oils (soybean, corn, sunflower), nuts, seeds[15]Essential precursor to other omega-6s, cholesterol reduction.[4]
Arachidonic AcidAAMeat, poultry, eggs[15]Precursor to pro-inflammatory eicosanoids, cell signaling.[6]
Omega-9 Fatty Acids

Oleic acid is the most common omega-9 fatty acid. As they are non-essential, there are no specific dietary intake recommendations.

Key Physiological Roles:

  • Cardiovascular Health: Replacing saturated fats with monounsaturated fats like oleic acid can contribute to a healthier lipid profile, including lower LDL cholesterol.

  • Energy Source: Like other fatty acids, omega-9s are an efficient source of energy.

Table 3: Summary of a Key Omega-9 Fatty Acid

Fatty AcidAbbreviationCommon SourcesKey Physiological Roles
Oleic AcidOAOlive oil, canola oil, almonds, avocados[1]Lowers LDL cholesterol, energy source.

The Omega-6 to Omega-3 Ratio

The balance between omega-6 and omega-3 fatty acids is critical for maintaining health. Western diets tend to be high in omega-6s and low in omega-3s, leading to a ratio that may promote chronic inflammation. A lower ratio of omega-6 to omega-3 fatty acids is generally considered more beneficial for health.

The diagram below illustrates the metabolic competition between omega-3 and omega-6 fatty acids.

Omega_Metabolism cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (LA) AA Arachidonic Acid (AA) LA->AA Elongation & Desaturation Enzymes Shared Enzymes (e.g., Desaturases) LA->Enzymes Competes for ProInflammatory Pro-inflammatory Eicosanoids AA->ProInflammatory ALA Alpha-Linolenic Acid (ALA) EPA Eicosapentaenoic Acid (EPA) ALA->EPA Elongation & Desaturation ALA->Enzymes Competes for DHA Docosahexaenoic Acid (DHA) EPA->DHA AntiInflammatory Anti-inflammatory Eicosanoids EPA->AntiInflammatory

Metabolic Pathways of Omega-3 and Omega-6

Very-Long-Chain Fatty Acids (VLCFAs)

Fatty acids with 22 or more carbons are classified as very-long-chain fatty acids (VLCFAs).[12][16] These can be saturated or unsaturated and are found in specific tissues like the brain, retina, and skin.[12] The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids, primarily occurring in peroxisomes.[16] While some VLCFAs are part of the omega-3 family (e.g., DHA is a C22 fatty acid), the term "VLCFA" refers to chain length, not the position of double bonds.[12] Recent research indicates that dietary intake of very-long-chain omega-3 fatty acids may have health benefits, including strengthening skin and bones, though human studies are still limited.[17]

Conclusion

The physiological roles of omega fatty acids are extensive and critical to human health, influencing everything from cardiovascular function and inflammation to brain development and cell membrane integrity. A thorough understanding of their classification, based on the scientifically established omega nomenclature, is fundamental for researchers, scientists, and drug development professionals. While the term "omega-12 fatty acids" does not correspond to a recognized class of fatty acids, the study of the established omega-3, omega-6, and omega-9 families continues to be a vital and promising area of research with significant therapeutic potential. A balanced dietary intake, particularly concerning the omega-6 to omega-3 ratio, is paramount for maintaining health and preventing chronic diseases.

References

Methyl Petroselinate (CAS No. 2777-58-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a fatty acid methyl ester (FAME) of increasing interest in various scientific domains. Its unique structural isomerism with the more common oleic acid presents both challenges and opportunities in analytical chemistry and biological applications. This technical guide provides an in-depth overview of the core chemical and physical properties of Methyl petroselinate, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known and potential biological activities. The information is presented to support researchers and professionals in drug development and other scientific fields in their work with this compound.

Chemical and Physical Properties

This compound is a monounsaturated fatty acid methyl ester with the molecular formula C19H36O2.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2777-58-4[1]
Molecular Formula C19H36O2[1]
Molecular Weight 296.49 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 158-160 °C at 2-3 Torr; 208-210 °C at 10 Torr[1][3]
Melting Point -1 °C to -3 °C[2][3]
Density 0.8767 g/cm³ at 20 °C[1]
Refractive Index 1.4501 at 20 °C[3]
Synonyms Methyl cis-6-octadecenoate, Petroselinic acid methyl ester[2][4]

Synthesis and Purification

The primary methods for obtaining this compound are through the esterification of petroselinic acid or the transesterification of oils rich in this fatty acid, such as parsley seed oil.[3][5]

Experimental Protocol: Synthesis via Transesterification of Parsley Seed Oil

This protocol describes a general method for the base-catalyzed transesterification of parsley seed oil to produce a mixture of fatty acid methyl esters, including this compound.

Materials:

  • Parsley seed oil

  • Methanol (anhydrous)

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hexane (B92381)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: Prepare a 1% (w/v) solution of KOH or NaOH in anhydrous methanol. This should be done freshly before the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add parsley seed oil and the freshly prepared methanolic catalyst solution. A typical molar ratio is 1:6 of oil to methanol.

  • Transesterification Reaction: Heat the mixture to 60-65 °C with continuous stirring. The reaction is typically carried out for 1-2 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add hexane to extract the methyl esters and then add brine to wash the organic layer. Shake gently and allow the layers to separate. The lower layer (glycerol, excess methanol, and catalyst) is drained off.

  • Purification: Wash the upper organic layer (containing the FAMEs) two to three times with distilled water to remove any remaining impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane using a rotary evaporator to yield the crude this compound mixture.

Purification of this compound

Purification of this compound, particularly from its isomer methyl oleate, can be challenging. Fractional distillation under reduced pressure or preparative high-performance liquid chromatography (HPLC) are effective methods.[6][7][8]

Workflow for Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification s1 Parsley Seed Oil + Methanol/Catalyst s2 Transesterification Reaction (60-65°C, 1-2h) s1->s2 s3 Crude FAME Mixture s2->s3 p1 Work-up (Hexane Extraction, Brine Wash) s3->p1 Crude Product p2 Drying and Solvent Removal p1->p2 p3 Fractional Distillation / Preparative HPLC p2->p3 p4 Pure this compound p3->p4

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

Standard analytical techniques for the characterization of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of this compound. The mass spectrum of FAMEs is characterized by fragmentation patterns resulting from cleavage at various points along the alkyl chain. The molecular ion peak (m/z 296.49) may be weak or absent in electron ionization (EI) mass spectra.[9]

General GC-MS Protocol for FAME Analysis:

  • Sample Preparation: Dilute the FAME sample in a suitable solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC.

  • Separation: Use a capillary column suitable for FAME analysis (e.g., a polar stationary phase). A temperature gradient program is typically employed to separate the components.

  • Detection: The separated components are detected by a mass spectrometer.

  • Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library.

Workflow for GC-MS Analysis of this compound

G sample This compound Sample gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Detection) gc->ms data Data Analysis (Identification & Quantification) ms->data

Caption: A typical workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts of the olefinic protons and carbons are particularly diagnostic.

Carbon AtomChemical Shift (ppm)
C-6129.8
C-7128.9

Note: Chemical shifts are relative to TMS and may vary slightly depending on the solvent.

Biological Activity and Potential Applications

The biological activity of pure this compound is not extensively documented. However, studies on its parent fatty acid and related plant extracts provide insights into its potential applications.

Cytotoxic Activity

An extract of Petroselinum sativum (parsley) seeds, which are rich in petroselinic acid, has demonstrated cytotoxic effects against MCF-7 human breast cancer cells in a concentration-dependent manner.[10] This suggests that petroselinic acid and its derivatives, such as this compound, may possess anticancer properties, warranting further investigation.

Anti-Inflammatory and Immunomodulatory Potential

Petroselinic acid has been shown to ameliorate autoimmune disorders by suppressing cytosolic-nucleic-acid-mediated type I interferon signaling.[4] As methyl esters are often used as prodrugs that are hydrolyzed in vivo to the active carboxylic acid, this compound could potentially exhibit similar anti-inflammatory and immunomodulatory effects.

Role in Lipid Metabolism Research

As a specific fatty acid methyl ester, this compound is a valuable tool for studying lipid metabolism.[11][12] It can be used in cell culture experiments to investigate the effects of a specific monounsaturated fatty acid on cellular processes such as lipid droplet formation, gene expression related to lipid synthesis and oxidation, and the modulation of signaling pathways involved in metabolic regulation.

Potential Signaling Pathways Modulated by Petroselinic Acid (and potentially this compound)

G cluster_cell Cell MP This compound PA Petroselinic Acid MP->PA Hydrolysis CytosolicSensors Cytosolic Nucleic Acid Sensors PA->CytosolicSensors Suppresses TBK1 TBK1 CytosolicSensors->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I Interferon Production IRF3->Type1_IFN Inflammation Inflammation Type1_IFN->Inflammation

Caption: Hypothetical modulation of immune signaling by this compound via its hydrolysis to Petroselinic Acid.

Conclusion

This compound is a fatty acid methyl ester with distinct chemical properties and potential biological activities. While specific research on the pure compound is limited, the available data on its parent fatty acid and related natural extracts suggest promising avenues for further investigation, particularly in the areas of cancer research, inflammation, and immunology. The experimental protocols and analytical methods outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound for use in a variety of scientific applications. Further studies are needed to fully elucidate its biological functions and potential as a therapeutic agent or a tool for drug discovery.

References

An In-depth Technical Guide on the Discovery and Isolation of Methyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a significant monounsaturated fatty acid methyl ester (FAME) predominantly found in the seed oils of plants belonging to the Apiaceae and Araliaceae families. Its unique chemical structure, with a double bond at the C6 position, distinguishes it from the more common oleic acid and offers potential applications in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of methyl petroselinate. It details experimental protocols for its extraction from natural sources, conversion to its methyl ester, and subsequent purification and analysis. Quantitative data on yields and purity are presented, along with spectroscopic data for its characterization. Furthermore, this guide explores the known biological context of its parent fatty acid, petroselinic acid, to provide insights into its potential relevance in cellular signaling.

Discovery and Historical Context

The journey to this compound begins with the discovery of its parent compound, petroselinic acid. In 1909, Vongerichten and Köhler first isolated this novel fatty acid from parsley seed oil (Petroselinum crispum). The name "petroselinic" is derived from Petroselinum, the genus name for parsley. Early research focused on identifying its structure and its prevalence in the plant kingdom, establishing it as a major component of seed oils in the Apiaceae family, which includes parsley, coriander, and fennel.

The conversion of fatty acids to their methyl esters for analytical purposes became standard practice with the advent of gas chromatography (GC). This derivatization to FAMEs increases the volatility of the fatty acids, making them amenable to GC analysis. While a specific date for the first synthesis of this compound is not prominently documented, its preparation would have followed the development of these standard esterification techniques in the mid-20th century.

Experimental Protocols

The isolation of pure this compound from its natural sources is a multi-step process involving oil extraction, conversion of the constituent triglycerides to fatty acid methyl esters, and subsequent purification of the this compound from the resulting FAME mixture. Coriander (Coriandrum sativum L.) seed oil is a particularly rich source, with petroselinic acid accounting for a significant portion of its total fatty acid content.[1]

Extraction of Coriander Seed Oil

Objective: To extract the crude oil from coriander seeds.

Methodology: Solvent extraction is a common method for obtaining coriander seed oil.

  • Materials: Dried coriander seeds, n-hexane, soxhlet apparatus, rotary evaporator.

  • Procedure:

    • Grind the dried coriander seeds to a fine powder to increase the surface area for extraction.

    • Place the ground seeds in a thimble and insert it into the main chamber of the soxhlet extractor.

    • Fill a round-bottom flask with n-hexane and connect it to the soxhlet extractor and a condenser.

    • Heat the n-hexane to its boiling point. The solvent vapor will travel up into the condenser, where it will cool and drip down onto the ground seeds, extracting the oil.

    • Continue the extraction for several hours until the solvent running through the siphon is clear.

    • After extraction, remove the solvent from the oil using a rotary evaporator to yield the crude coriander seed oil.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the triglycerides in the coriander seed oil to their corresponding fatty acid methyl esters.

Methodology: Acid-catalyzed transesterification is a widely used method.

  • Materials: Crude coriander seed oil, methanol (B129727), acetyl chloride (or concentrated sulfuric acid), sodium bicarbonate solution, anhydrous sodium sulfate (B86663), hexane (B92381).

  • Procedure:

    • Prepare a 5% (v/v) solution of anhydrous methanolic hydrogen chloride by slowly adding acetyl chloride to chilled anhydrous methanol. Alternatively, a solution of 1-2% sulfuric acid in methanol can be used.

    • Dissolve the crude coriander seed oil in the methanolic HCl solution in a round-bottom flask.

    • Reflux the mixture for 1-2 hours.

    • After cooling, add water to the mixture and extract the FAMEs with hexane.

    • Wash the hexane layer with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

    • Dry the hexane layer over anhydrous sodium sulfate and then evaporate the solvent to obtain the crude FAME mixture.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude FAME mixture.

Methodology: A combination of urea (B33335) adduction and preparative chromatography can be employed. Urea adduction is a technique used to separate saturated and unsaturated fatty acids. Saturated fatty acids form crystalline complexes (adducts) with urea, while unsaturated fatty acids, like this compound, remain in the liquid phase.

  • Materials: Crude FAME mixture, urea, methanol, preparative thin-layer chromatography (TLC) plates impregnated with silver nitrate (B79036) (argentation TLC), developing solvent (e.g., hexane:diethyl ether), visualization reagent (e.g., iodine vapor or 2',7'-dichlorofluorescein).

  • Procedure:

    • Urea Adduction (Enrichment of Unsaturated FAMEs):

      • Dissolve the FAME mixture in a minimal amount of methanol.

      • Prepare a saturated solution of urea in methanol at an elevated temperature (e.g., 60-70°C).

      • Mix the FAME solution with the hot urea solution and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to facilitate the crystallization of urea-saturated FAME adducts.

      • Separate the liquid fraction (non-adduct fraction, enriched in unsaturated FAMEs) from the solid urea adducts by filtration.

      • Recover the enriched unsaturated FAMEs from the methanol solution by adding water and extracting with hexane. Evaporate the hexane to obtain the enriched FAME mixture.

    • Preparative Argentation Thin-Layer Chromatography:

      • Apply the enriched FAME mixture as a band onto a preparative argentation TLC plate.

      • Develop the plate in a chamber containing the appropriate developing solvent. The silver ions on the silica (B1680970) gel interact with the double bonds of the unsaturated FAMEs, retarding their movement up the plate. FAMEs with more double bonds will be retained more strongly.

      • After development, visualize the separated bands using a non-destructive method if possible (e.g., UV light if a fluorescent indicator is used) or by lightly exposing to iodine vapor. This compound will be one of the major bands.

      • Scrape the silica gel corresponding to the this compound band from the plate.

      • Elute the this compound from the silica gel using a polar solvent like diethyl ether or chloroform.

      • Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

Data Presentation

The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

Table 1: Yield and Composition of Coriander Seed Oil

ParameterValueReference
Oil Yield (% of seed weight)22.9 ± 1.0[1]
Petroselinic Acid (% of total fatty acids)~73[1]
Linoleic Acid (% of total fatty acids)~14[1]
Oleic Acid (% of total fatty acids)~6[1]
Palmitic Acid (% of total fatty acids)~3[1]

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Appearance Colorless to yellow oil[2]
Boiling Point 208-210 °C at 10 Torr
¹H-NMR (400 MHz, CDCl₃) δ (ppm) 0.88 (t, 3H), 1.21-1.42 (m, 20H), 1.60-1.68 (m, 2H), 2.01 (q, 2H), 2.30 (t, 2H), 3.67 (s, 3H), 5.30-5.41 (m, 2H)[2]
¹³C-NMR (Olefinic Carbons, CDCl₃) δ (ppm) 129.0, 130.9
FTIR (cm⁻¹) ~3005 (C-H stretch, vinyl), ~2925, ~2855 (C-H stretch, aliphatic), ~1740 (C=O stretch, ester), ~1435 (CH₃ bend), ~1170 (C-O stretch)
Mass Spectrum (EI) m/z 296 (M⁺), 265, 222, 180, 154, 125, 97, 83, 69, 55 (base peak)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Oil Extraction cluster_esterification Esterification cluster_purification Purification coriander_seeds Coriander Seeds grinding Grinding coriander_seeds->grinding soxhlet Soxhlet Extraction (n-hexane) grinding->soxhlet evaporation1 Solvent Evaporation soxhlet->evaporation1 crude_oil Crude Coriander Oil evaporation1->crude_oil transesterification Acid-Catalyzed Transesterification (MeOH/H⁺) crude_oil->transesterification extraction Hexane Extraction transesterification->extraction washing Washing & Drying extraction->washing evaporation2 Solvent Evaporation washing->evaporation2 fame_mixture Crude FAME Mixture evaporation2->fame_mixture urea_adduction Urea Adduction fame_mixture->urea_adduction filtration Filtration urea_adduction->filtration non_adduct_fraction Unsaturated FAMEs (Liquid Fraction) filtration->non_adduct_fraction argentation_tlc Preparative Argentation TLC non_adduct_fraction->argentation_tlc elution Elution argentation_tlc->elution pure_methyl_petroselinate Purified Methyl Petroselinate elution->pure_methyl_petroselinate

Workflow for the isolation of this compound.
Potential Biological Signaling Context

While direct studies on the signaling pathways of this compound are limited, its parent fatty acid, petroselinic acid, can be considered in the context of fatty acid metabolism and signaling. Fatty acids are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[3][4][5][6]

ppar_signaling methyl_petroselinate This compound (or Petroselinic Acid) ppar PPARα/γ methyl_petroselinate->ppar Ligand Binding rxr RXR ppar->rxr Heterodimerization ppre PPRE (Peroxisome Proliferator Response Element) rxr->ppre Binds to DNA gene_expression Target Gene Expression ppre->gene_expression Activation lipid_metabolism Regulation of Lipid Metabolism gene_expression->lipid_metabolism inflammation Modulation of Inflammation gene_expression->inflammation

Hypothesized PPAR signaling pathway for petroselinic acid.

Characterization and Analysis

Gas Chromatography (GC)

GC is the primary technique for analyzing the purity of this compound and for determining the fatty acid profile of the initial oil. A flame ionization detector (FID) is typically used for detection.

  • Column: A polar capillary column (e.g., a wax-type column) is suitable for separating FAMEs based on chain length and degree of unsaturation.

  • Temperature Program: A temperature gradient is used to elute the FAMEs, starting at a lower temperature and ramping up to a higher temperature.

  • Identification: Peaks are identified by comparing their retention times with those of known standards.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation. The ¹H-NMR spectrum of this compound shows characteristic signals for the olefinic protons around 5.3-5.4 ppm, the methoxy (B1213986) protons of the ester group at approximately 3.67 ppm, and the various aliphatic protons.[2] The ¹³C-NMR spectrum confirms the presence of the ester carbonyl carbon at around 174 ppm and the olefinic carbons at approximately 129-131 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Other characteristic bands include those for C-H stretching of the aliphatic chain and the vinyl C-H stretching at around 3005 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound is observed at m/z 296. Common fragment ions result from cleavage at various points along the aliphatic chain and loss of the methoxy group. The base peak is often observed at m/z 55.

Conclusion

This compound, readily derivable from abundant natural sources like coriander seed oil, represents a valuable C18 fatty acid methyl ester with unique structural properties. The methodologies outlined in this guide, from solvent extraction and transesterification to purification by urea adduction and preparative chromatography, provide a robust framework for its isolation in high purity. The detailed analytical and spectroscopic data serve as a reference for its characterization. While further research is needed to fully elucidate the specific biological roles of this compound, its relationship to petroselinic acid suggests potential involvement in lipid metabolism signaling pathways, making it a compound of interest for further investigation in the fields of biochemistry and drug development.

References

Methyl petroselinate in plant lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Petroselinate (B1238263) in Plant Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is a positional isomer of the common oleic acid (18:1Δ9).[1] While oleic acid is ubiquitous in the plant kingdom, petroselinic acid is a rare fatty acid primarily found as a major component of the seed oils in plants belonging to the Apiaceae (or Umbelliferae) family, as well as in some species of the Araliaceae family.[1][2] In these plants, it is predominantly stored in the form of triacylglycerols within the seeds.[1][3] The methyl ester of petroselinic acid, methyl petroselinate, is the derivatized form commonly analyzed in lipidomic studies, particularly those employing gas chromatography. This guide provides a comprehensive overview of the biosynthesis, distribution, analytical methodologies, and known biological signaling roles of this unique fatty acid.

Biosynthesis of Petroselinic Acid

The biosynthesis of petroselinic acid in plants is a well-elucidated pathway that diverges from the synthesis of the more common oleic acid. The key step is the introduction of a double bond at the Δ4 position of a C16 acyl chain, rather than the Δ9 position of a C18 chain.[1][4]

The process begins with the formation of palmitoyl-acyl carrier protein (16:0-ACP). A specific plastidial enzyme, a Δ4-acyl-ACP desaturase, then introduces a cis double bond between the fourth and fifth carbons, producing hexadecenoyl-ACP (16:1Δ4-ACP).[1][2] This desaturase is a key enzyme, and a 36 kDa protein has been identified as responsible for this activity in coriander.[1][5] Subsequently, the 16:1Δ4-ACP is elongated by a 3-ketoacyl-ACP synthase (KAS) I-1 enzyme to yield petroselinoyl-ACP (18:1Δ6-ACP).[2] The petroselinic acid is then cleaved from the ACP by a fatty acyl-ACP thioesterase (FATB-1/3) and exported from the plastid to the endoplasmic reticulum, where it is incorporated into triacylglycerols for storage.[2][3]

Petroselinic_Acid_Biosynthesis Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS Substrate Palmitoyl_ACP Palmitoyl-ACP (16:0-ACP) FAS->Palmitoyl_ACP Product Desaturase Δ4-Acyl-ACP Desaturase (36 kDa) Palmitoyl_ACP->Desaturase Substrate Hexadecenoyl_ACP 16:1Δ4-ACP Desaturase->Hexadecenoyl_ACP Product Elongase 3-Ketoacyl-ACP Synthase I-1 (KAS I-1) Hexadecenoyl_ACP->Elongase Substrate Petroselinoyl_ACP Petroselinoyl-ACP (18:1Δ6-ACP) Elongase->Petroselinoyl_ACP Product Thioesterase Fatty Acyl-ACP Thioesterase (FATB-1/3) Petroselinoyl_ACP->Thioesterase Substrate Petroselinic_Acid Petroselinic Acid Thioesterase->Petroselinic_Acid Product LACS Long-Chain Acyl-CoA Synthetase (LACS) Petroselinic_Acid->LACS Substrate Petroselinoyl_CoA Petroselinoyl-CoA LACS->Petroselinoyl_CoA Product Kennedy_Pathway Kennedy Pathway (ER) Petroselinoyl_CoA->Kennedy_Pathway Substrate TAG Triacylglycerol (TAG) Storage Kennedy_Pathway->TAG Product

Figure 1: Biosynthesis pathway of petroselinic acid in plants.

Quantitative Distribution in Plant Species

The content of petroselinic acid varies significantly among different species of the Apiaceae family. Environmental factors, geographical origin, and seed maturity can also influence its abundance.[1] The following table summarizes the reported range of petroselinic acid content in the seed oils of several key plant species.

Plant SpeciesCommon NamePetroselinic Acid Content (% of Total Fatty Acids)
Pimpinella anisumAnise10.4 - 75.6[1][2]
Coriandrum sativumCoriander1.0 - 81.9[1][2]
Carum carviCaraway28.5 - 61.8[1][2]
Apium graveolensCelery49.4 - 75.6[1][2]
Anethum graveolensDill79.9 - 87.2[1][2]
Foeniculum vulgareFennel43.1 - 81.9[1][2]
Petroselinum crispumParsley35.0 - 75.1[1][2]
Thunbergia laurifoliaLaurel-leaved thunbergiaup to 92[6]

Experimental Protocols for Analysis

The standard method for the analysis of fatty acids, including petroselinic acid, from plant tissues is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization to fatty acid methyl esters (FAMEs).[7][8]

Lipid Extraction

This protocol is a generalized method for the extraction of total lipids from plant seeds.

  • Sample Preparation: Weigh approximately 200-500 mg of finely ground seed tissue into a glass centrifuge tube.[7]

  • Homogenization: Add 5 mL of a pre-cooled (4°C) chloroform (B151607):methanol (2:1, v/v) solution.[8] Homogenize the sample vigorously using a vortex mixer or a homogenizer for 3-5 minutes.

  • Phase Separation: Add 1 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to separate the layers.

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new, pre-weighed glass tube.

  • Re-extraction: Repeat the extraction process on the remaining aqueous phase and plant material with another 2 mL of chloroform. Combine the chloroform phases.

  • Solvent Evaporation: Evaporate the solvent from the pooled chloroform extract under a stream of nitrogen gas to obtain the total lipid extract.[9] The sample should be kept at a low temperature to minimize oxidation.[9]

  • Quantification: Determine the dry weight of the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To make the fatty acids volatile for GC analysis, they must be converted to their methyl esters.[10][11]

  • Sample Preparation: Dissolve a known amount of the lipid extract (e.g., 10-25 mg) in 1 mL of hexane (B92381) or toluene (B28343) in a reaction vial.

  • Transmethylation: Add 2 mL of 12-14% boron trichloride-methanol (BCl3-methanol) solution.[11]

  • Incubation: Seal the vial tightly and heat at 60-80°C for 10-45 minutes in a water bath or heating block.[10][11] The optimal time may need to be determined empirically.[11]

  • Extraction of FAMEs: Cool the reaction vessel to room temperature. Add 1 mL of water and 1-2 mL of hexane.[7][11]

  • Phase Separation and Collection: Shake the vial vigorously for 1-2 minutes.[11] Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.[7][11] An internal standard (e.g., nonadecanoic acid, C19:0) can be added before the transmethylation step for accurate quantification.[7]

FAME_Analysis_Workflow Start Plant Seed Sample Grinding Grinding and Weighing Start->Grinding Extraction Lipid Extraction (Chloroform:Methanol) Grinding->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Lipid_Extract Total Lipid Extract Evaporation->Lipid_Extract Derivatization Derivatization to FAMEs (BCl3-Methanol) Lipid_Extract->Derivatization FAME_Extract FAMEs in Hexane Derivatization->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis End Results Data_Analysis->End

Figure 2: Experimental workflow for FAME analysis from plant seeds.

Known Signaling Roles

Recent research has begun to uncover the biological activities of petroselinic acid beyond its role as a storage lipid. One significant finding is its involvement in modulating innate immune responses.

Petroselinic acid has been identified as an inhibitor of type I interferon signaling that is triggered by cytosolic nucleic acids.[12] This signaling pathway is crucial for antiviral defense but can be dysregulated in autoimmune diseases. Petroselinic acid has been shown to bind to the cytosolic nucleic acid sensors cGAS and RIG-I, thereby inhibiting the downstream phosphorylation of TBK1 and IRF3, which are key steps in the production of type I interferons.[12] This discovery suggests a potential therapeutic application for petroselinic acid in the treatment of autoimmune disorders characterized by overactive interferon signaling.[12]

Signaling_Pathway_Inhibition Nucleic_Acids Cytosolic Nucleic Acids (e.g., viral DNA/RNA) Sensors Sensors (cGAS, RIG-I) Nucleic_Acids->Sensors activates TBK1 TBK1 Phosphorylation Sensors->TBK1 activates IRF3 IRF3 Phosphorylation TBK1->IRF3 activates Interferon Type I Interferon Production IRF3->Interferon induces Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->Sensors inhibits

Figure 3: Inhibition of Type I Interferon Signaling by Petroselinic Acid.

Conclusion

This compound, as the analyzable form of petroselinic acid, is a significant marker for the lipid composition of Apiaceae family seeds. Understanding its unique biosynthetic pathway, which is distinct from that of common fatty acids, opens avenues for metabolic engineering in oilseed crops. The standardized protocols for its extraction and analysis via GC-MS provide a robust framework for researchers in lipidomics. Furthermore, the emerging evidence of its role in modulating immune signaling pathways highlights its potential for drug development and warrants further investigation into its pharmacological properties. This guide serves as a foundational resource for scientists and professionals engaged in the study and application of this intriguing plant-derived lipid.

References

An In-depth Technical Guide to the Chemical Synthesis of cis-6-Octadecenoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of cis-6-octadecenoic acid methyl ester, also known as petroselinic acid methyl ester. The primary focus is on the Wittig reaction, a powerful and stereoselective method for the formation of C=C double bonds. This document details the necessary starting materials, experimental protocols, purification techniques, and analytical characterization of the final product. Quantitative data is summarized in tables for clarity, and key reaction pathways and workflows are visualized using Graphviz diagrams.

Introduction

cis-6-Octadecenoic acid is a monounsaturated fatty acid found in various plant and animal sources.[1] Its methyl ester derivative is a valuable compound in several research and industrial applications, including the development of biofuels, surfactants, and lubricants.[2] Furthermore, as a positional isomer of oleic acid, it serves as an important standard in lipid research and as a precursor for the synthesis of more complex bioactive molecules. While it can be isolated from natural sources, chemical synthesis provides a reliable and scalable method to obtain high-purity material for research and development.

The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[3] A key advantage of this reaction is the predictable placement of the double bond. For the synthesis of cis-alkenes, non-stabilized ylides are typically employed under kinetically controlled conditions.[4][5] This guide will focus on the Wittig synthesis of cis-6-octadecenoic acid methyl ester from dodecyltriphenylphosphonium (B1215703) bromide and methyl 6-oxohexanoate (B1234620).

Synthesis Pathway

The synthesis of cis-6-octadecenoic acid methyl ester via the Wittig reaction involves two primary stages:

  • Preparation of the Wittig Reagent: This involves the formation of a phosphonium (B103445) salt from an alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base to generate the phosphorus ylide.

  • Wittig Reaction and Product Formation: The ylide then reacts with an aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct.

The overall synthetic scheme is presented below:

Synthesis_Pathway Overall Synthesis of cis-6-Octadecenoic Acid Methyl Ester cluster_0 Starting Materials cluster_1 Wittig Reagent Preparation cluster_2 Wittig Reaction cluster_3 Products 1-Bromododecane (B92323) 1-Bromododecane Dodecyltriphenylphosphonium bromide Dodecyltriphenylphosphonium bromide 1-Bromododecane->Dodecyltriphenylphosphonium bromide + PPh3 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Dodecyltriphenylphosphonium bromide Methyl 6-oxohexanoate Methyl 6-oxohexanoate Oxaphosphetane Intermediate Oxaphosphetane Intermediate Methyl 6-oxohexanoate->Oxaphosphetane Intermediate + Dodecylidenetriphenylphosphorane (Ylide) Dodecylidenetriphenylphosphorane (Ylide) Dodecyltriphenylphosphonium bromide->Dodecylidenetriphenylphosphorane (Ylide) + Strong Base (e.g., n-BuLi) Dodecylidenetriphenylphosphorane (Ylide)->Oxaphosphetane Intermediate cis-6-Octadecenoic acid methyl ester cis-6-Octadecenoic acid methyl ester Oxaphosphetane Intermediate->cis-6-Octadecenoic acid methyl ester Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Caption: Overall synthetic pathway for cis-6-octadecenoic acid methyl ester.

Experimental Protocols

Preparation of Dodecyltriphenylphosphonium Bromide

This procedure outlines the synthesis of the phosphonium salt, a crucial precursor for the Wittig reagent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromododecane249.2324.9 g0.1
Triphenylphosphine262.2926.2 g0.1
Toluene-150 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

  • Add 1-bromododecane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the phosphonium salt will form.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the dodecyltriphenylphosphonium bromide under vacuum.

Expected Yield: ~90-95%

Synthesis of cis-6-Octadecenoic Acid Methyl Ester

This protocol details the Wittig reaction between the prepared ylide and methyl 6-oxohexanoate. To favor the formation of the cis isomer, a non-stabilized ylide is generated in situ using a strong, aprotic base in a non-polar, aprotic solvent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dodecyltriphenylphosphonium bromide511.5251.2 g0.1
n-Butyllithium (n-BuLi)64.0640 mL (2.5 M in hexanes)0.1
Methyl 6-oxohexanoate144.1714.4 g0.1
Anhydrous Tetrahydrofuran (THF)-300 mL-

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dodecyltriphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep red or orange.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve methyl 6-oxohexanoate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Expected Yield and Purity:

ProductExpected YieldExpected cis/trans Ratio
cis-6-Octadecenoic acid methyl ester60-75%>90:10

Purification

The crude product contains the desired cis-6-octadecenoic acid methyl ester, the trans-isomer, and the byproduct triphenylphosphine oxide. Purification is essential to obtain the high-purity cis-isomer.

Removal of Triphenylphosphine Oxide

Triphenylphosphine oxide can often be removed by precipitation.

Procedure:

  • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

  • Add a large excess of a non-polar solvent (e.g., hexanes or pentane) to precipitate the triphenylphosphine oxide.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter to remove the solid triphenylphosphine oxide.

  • Concentrate the filtrate to recover the mixture of fatty acid methyl esters.

Separation of cis and trans Isomers

Separation of the geometric isomers can be achieved using argentation (silver ion) chromatography.

Procedure:

  • Prepare a silica (B1680970) gel column impregnated with silver nitrate (B79036) (typically 10-20% by weight).

  • Dissolve the fatty acid methyl ester mixture in a small amount of a non-polar solvent (e.g., hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of a slightly more polar solvent (e.g., diethyl ether or toluene) in hexane. The trans-isomer will elute before the cis-isomer due to its weaker interaction with the silver ions.

  • Collect the fractions and analyze by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure cis-isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow Purification Workflow for cis-6-Octadecenoic Acid Methyl Ester Crude Product Crude Product Precipitation Precipitation Crude Product->Precipitation Dissolve in minimal polar solvent, add excess non-polar solvent Filtration Filtration Precipitation->Filtration Argentation Chromatography Argentation Chromatography Filtration->Argentation Chromatography Filtrate (cis/trans mixture) Triphenylphosphine Oxide (solid) Triphenylphosphine Oxide (solid) Filtration->Triphenylphosphine Oxide (solid) Solid Pure cis-Isomer Pure cis-Isomer Argentation Chromatography->Pure cis-Isomer Later eluting fraction trans-Isomer trans-Isomer Argentation Chromatography->trans-Isomer Earlier eluting fraction

Caption: A workflow diagram for the purification of the final product.

Analytical Characterization

The identity and purity of the synthesized cis-6-octadecenoic acid methyl ester should be confirmed by standard analytical techniques.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight. The mass spectrum of methyl petroselinate (B1238263) will show a molecular ion peak (M+) at m/z 296. The fragmentation pattern can also be used for structural confirmation.[6][7]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and, crucially, the cis-stereochemistry of the double bond.[8]

  • ¹H NMR: The protons on the double bond of the cis-isomer will appear as a multiplet around δ 5.3-5.4 ppm. The coupling constant between these protons is a key indicator of the stereochemistry.

  • ¹³C NMR: The carbons of the double bond in the cis-isomer will have characteristic chemical shifts. The allylic carbons are also sensitive to the stereochemistry of the double bond.

Conclusion

The Wittig reaction provides an effective and stereoselective route for the chemical synthesis of cis-6-octadecenoic acid methyl ester. Careful control of reaction conditions, particularly the use of a non-stabilized ylide under kinetic control, is paramount for achieving high cis-selectivity. While the removal of the triphenylphosphine oxide byproduct and the separation of geometric isomers require specific purification steps, the described methods allow for the isolation of the high-purity target compound. This in-depth guide provides the necessary details for researchers and scientists to successfully synthesize and characterize cis-6-octadecenoic acid methyl ester for their specific applications.

References

The Function of Petroselinic Acid in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petroselinic acid (cis-6-octadecenoic acid, 18:1Δ6) is an unusual fatty acid found in high concentrations in the seed oils of plants belonging to the Apiaceae family, such as coriander, parsley, and fennel. It is a positional isomer of the common oleic acid (18:1Δ9). While its downstream applications in the oleochemical, cosmetic, and pharmaceutical industries are increasingly explored, its specific physiological functions within the plant remain a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of petroselinic acid in plant physiology, focusing on its biosynthesis, catabolism, and known biological roles. It also details the experimental protocols for its analysis and presents key quantitative data. It is important to note that the term "methyl petroselinate" typically refers to the fatty acid methyl ester (FAME) derivative of petroselinic acid, which is synthesized for analytical purposes, such as gas chromatography, and is not the primary naturally occurring functional form in plants.

Biosynthesis and Metabolism

Petroselinic acid is synthesized in the plastids of developing seeds and is primarily stored as triacylglycerols (TAGs) in the endosperm.[1][2] The biosynthetic pathway involves a series of enzymatic steps that diverge from the standard fatty acid synthesis pathway.

Biosynthetic Pathway

The synthesis of petroselinic acid begins with the formation of palmitoyl-ACP (16:0-ACP) from malonyl-CoA.[1] A key enzyme, a Δ4-palmitoyl-ACP desaturase, introduces a double bond at the Δ4 position of the 16-carbon acyl chain, forming cis-4-hexadecenoyl-ACP (16:1Δ4-ACP).[3] This intermediate is then elongated by a specific isoform of the condensing enzyme β-ketoacyl-ACP synthase I (KAS I) to produce petroselinoyl-ACP (18:1Δ6-ACP).[3] The petroselinic acid is then cleaved from the acyl carrier protein (ACP) by a specialized fatty acyl-ACP thioesterase.[3][4] The free petroselinic acid is exported from the plastid and activated to petroselinoyl-CoA in the cytoplasm.[3] Finally, it is incorporated into triacylglycerols in the endoplasmic reticulum via the Kennedy pathway.[3] Studies have shown that petroselinic acid biosynthesis is not regulated by the plant hormone abscisic acid (ABA).[1][2]

Petroselinic_Acid_Biosynthesis Malonyl_CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS ACP ACP ACP->FAS Palmitoyl_ACP Palmitoyl-ACP (16:0-ACP) FAS->Palmitoyl_ACP Desaturase Δ4-Palmitoyl-ACP Desaturase Palmitoyl_ACP->Desaturase Hexadecenoyl_ACP cis-4-Hexadecenoyl-ACP (16:1Δ4-ACP) Desaturase->Hexadecenoyl_ACP Elongase β-Ketoacyl-ACP Synthase I (KAS I) Hexadecenoyl_ACP->Elongase Petroselinoyl_ACP Petroselinoyl-ACP (18:1Δ6-ACP) Elongase->Petroselinoyl_ACP Thioesterase Acyl-ACP Thioesterase Petroselinoyl_ACP->Thioesterase Petroselinic_Acid_Free Petroselinic Acid Thioesterase->Petroselinic_Acid_Free LACS Long-chain Acyl-CoA Synthetase (LACS) Petroselinic_Acid_Free->LACS Petroselinoyl_CoA Petroselinoyl-CoA LACS->Petroselinoyl_CoA Kennedy_Pathway Kennedy Pathway (Endoplasmic Reticulum) Petroselinoyl_CoA->Kennedy_Pathway TAG Triacylglycerols (TAGs) (Storage in Seeds) Kennedy_Pathway->TAG

Figure 1: Biosynthetic pathway of petroselinic acid in plants.
Catabolism

In transgenic rapeseed engineered to produce petroselinic acid, it has been shown that this unusual fatty acid can be catabolized through β-oxidation and the glyoxylate (B1226380) cycle.[4] This suggests that plants have the metabolic flexibility to break down petroselinic acid for energy, similar to common fatty acids.

Physiological Function in Plants

The primary and most well-established function of petroselinic acid in plants is as a major storage fatty acid in the seeds of Apiaceae species.[1][2] It is accumulated in triacylglycerols, providing a dense source of energy and carbon for the developing embryo during germination.

While it has been hypothesized that unusual fatty acids like petroselinic acid may play a role in plant defense against pests and pathogens, direct experimental evidence for this function is currently limited.[4] The antibacterial and antifungal properties of petroselinic acid have been demonstrated in vitro, but its endogenous role in protecting the plant itself is not yet fully understood.[1]

There is currently no strong evidence to suggest that petroselinic acid has a direct signaling role in plant development or stress responses. Its biosynthesis appears to be independent of the abscisic acid signaling pathway, a key regulator of seed development and stress responses.[1][2] Further research is needed to explore potential crosstalk with other plant hormone pathways.

Quantitative Data

The content of petroselinic acid varies significantly among different species of the Apiaceae family and can be influenced by factors such as geographical origin, climate, and seed maturity.[1]

Plant SpeciesCommon NamePetroselinic Acid Content (% of total fatty acids in seed oil)Reference(s)
Pimpinella anisumAnise10.4 - 75.6[1][2]
Coriandrum sativumCoriander1.0 - 81.9[1][2]
Carum carviCaraway28.5 - 57.6[1][2]
Apium graveolensCelery49.4 - 75.6[1][2]
Cuminum cyminumCumin41.3 - 61.8[1][2]
Anethum graveolensDill79.9 - 87.2[1][2]
Foeniculum vulgareFennel43.1 - 81.9[1][2]
Petroselinum crispumParsley35.0 - 75.1[1][2]

Table 1: Petroselinic Acid Content in the Seed Oils of Various Apiaceae Species.

Experimental Protocols

The analysis of petroselinic acid in plant tissues, primarily seeds, involves extraction of the oil followed by derivatization and chromatographic analysis.

Extraction of Seed Oil

A standard method for extracting oil from Apiaceae seeds is Soxhlet extraction.

Materials:

  • Dried seeds of the plant of interest

  • Grinder or mill

  • Soxhlet apparatus

  • Cellulose (B213188) extraction thimble

  • n-Hexane (analytical grade)

  • Rotary evaporator

  • Round-bottom flask

  • Heating mantle

Protocol:

  • Grind the dried seeds to a fine powder to increase the surface area for extraction.

  • Accurately weigh a known amount of the ground seed material and place it into a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with n-hexane (approximately 1.5 times the volume of the Soxhlet chamber) and connect it to the Soxhlet apparatus.

  • Connect a condenser to the top of the Soxhlet apparatus and turn on the cooling water.

  • Heat the n-hexane in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the chamber containing the seed sample.

  • Allow the extraction to proceed for 6-8 hours. The solvent will syphon back into the flask periodically, carrying the extracted oil.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the round-bottom flask containing the hexane-oil mixture.

  • Remove the n-hexane using a rotary evaporator under reduced pressure to obtain the crude seed oil.

  • Dry the oil further in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

  • Store the extracted oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Analysis by Gas Chromatography (GC)

Petroselinic acid is typically analyzed as its fatty acid methyl ester (FAME) derivative by gas chromatography. A key challenge is the co-elution of petroselinic acid methyl ester with its isomer, oleic acid methyl ester, on many standard GC columns.[5] Derivatization to other esters, such as butyl or 2-methoxyethyl esters, can improve separation.[6][7]

4.2.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Materials:

  • Extracted seed oil

  • Toluene (B28343)

  • Methanolic HCl (1.25 M) or BF3-Methanol

  • Saturated NaCl solution

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass reaction vials with screw caps

Protocol:

  • Weigh approximately 20-30 mg of the extracted oil into a screw-capped glass vial.

  • Add 2 mL of toluene to dissolve the oil.

  • Add 3 mL of 1.25 M methanolic HCl.

  • Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 5 mL of saturated NaCl solution and 2 mL of n-hexane.

  • Vortex the mixture thoroughly for 1 minute and then centrifuge briefly to separate the phases.

  • Carefully collect the upper hexane (B92381) layer, which contains the FAMEs.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The FAMEs are now ready for GC analysis.

4.2.2. Gas Chromatography Conditions

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Highly polar capillary column (e.g., BPX70, SP-2560, or similar; 60-100 m length is often required for good separation of isomers)[5]

Typical GC Parameters:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/minute.

    • Hold at 240°C for 20 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Identification and Quantification:

  • FAMEs are identified by comparing their retention times with those of authentic standards.

  • Quantification is performed by calculating the peak area percentages.

Analytical_Workflow Seeds Apiaceae Seeds Grinding Grinding Seeds->Grinding Extraction Soxhlet Extraction (n-Hexane) Grinding->Extraction Crude_Oil Crude Seed Oil Extraction->Crude_Oil Derivatization Derivatization (e.g., to FAMEs) Crude_Oil->Derivatization FAMEs Fatty Acid Methyl Esters (in Hexane) Derivatization->FAMEs GC_Analysis Gas Chromatography (GC-FID) (Highly Polar Column) FAMEs->GC_Analysis Data_Analysis Data Analysis (Identification and Quantification) GC_Analysis->Data_Analysis Results Petroselinic Acid Content Data_Analysis->Results

Figure 2: General workflow for the analysis of petroselinic acid from plant seeds.

Signaling Pathways

Currently, there is a significant lack of information regarding the involvement of petroselinic acid in specific signaling pathways within plants. As mentioned, its biosynthesis appears to be independent of ABA signaling.[1][2] While other fatty acids, such as linolenic acid, are precursors to important signaling molecules like jasmonates, a similar role for petroselinic acid has not yet been established. The study of its potential interactions with other plant hormone signaling networks, such as those involving gibberellins, auxins, or cytokinins, represents a promising area for future research.

Conclusion and Future Directions

Petroselinic acid is a unique fatty acid that serves as a primary storage lipid in the seeds of many Apiaceae species. Its biosynthesis is well-characterized, diverging from the typical fatty acid synthesis pathway through the action of a specific Δ4-desaturase. While its value in various industries is clear, its precise physiological roles within the plant, beyond being an energy reserve, are not well understood. Future research should focus on elucidating its potential involvement in plant defense, its effects on seed germination and seedling establishment under different environmental conditions, and its possible interactions with plant hormone signaling pathways. A deeper understanding of its in-planta function could open new avenues for crop improvement and the development of novel plant-derived products.

References

Exploring Novel Derivatives of Petroselinic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid (cis-6-octadecenoic acid), a monounsaturated omega-12 fatty acid predominantly found in the seeds of plants from the Apiaceae family, is emerging as a promising platform for the development of novel therapeutics.[1][2] Its inherent biological activities, including anti-inflammatory, antioxidant, antidiabetic, antibacterial, and antifungal properties, make it an attractive starting point for derivatization to enhance efficacy and target specificity.[1][3] This technical guide provides an in-depth overview of novel petroselinic acid derivatives, their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential in drug development. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this area.

Introduction to Petroselinic Acid

Petroselinic acid is a positional isomer of oleic acid, with the double bond at the 6th position instead of the 9th.[2] This structural distinction influences its physical and chemical properties, as well as its biological functions.[2] Primarily sourced from plants like coriander, parsley, and fennel, petroselinic acid has garnered significant interest for its potential health benefits.[1][2] Research has demonstrated its ability to modulate key signaling pathways involved in inflammation and immune responses, making it a valuable lead compound for the development of new drugs.[4]

Novel Derivatives of Petroselinic Acid and Their Synthesis

The reactivity of the carboxylic acid group and the double bond in petroselinic acid allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities.[1] Key classes of novel derivatives include esters and amides.

Ester Derivatives

Esterification of the carboxylic acid moiety can improve the pharmacokinetic properties of petroselinic acid, such as its absorption and distribution. Various ester derivatives have been synthesized, including methyl, isopropyl, 2-ethylhexyl, and phenylethyl esters.[1] A notable class of ester derivatives are estolide 2-ethylhexyl esters, which have shown potential as biodegradable lubricants.[1]

Amide Derivatives

Amidation of petroselinic acid can lead to compounds with altered biological activities and target specificities. The synthesis of N-substituted petroselinyl-1,3-trimethylenediamine adducts has been reported, highlighting the potential for creating a diverse library of amide derivatives.

Biological Activities and Therapeutic Potential

Novel derivatives of petroselinic acid are being investigated for a range of therapeutic applications, primarily focusing on their anti-inflammatory and immunomodulatory effects.

Anti-inflammatory and Immunomodulatory Activity

Petroselinic acid and its derivatives have demonstrated significant anti-inflammatory properties. They have been shown to reduce the production of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and intracellular adhesion molecule (ICAM).[5] A key mechanism underlying this activity is the suppression of the cGAS-STING signaling pathway, a critical component of the innate immune system. Petroselinic acid has been shown to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), which are crucial downstream effectors in the cGAS-STING pathway.[6] This inhibitory action helps to dampen the excessive production of type I interferons and other pro-inflammatory cytokines that are implicated in various autoimmune and inflammatory diseases.

Other Biological Activities

Beyond their anti-inflammatory effects, petroselinic acid and its derivatives have shown promise in other therapeutic areas:

  • Antidiabetic Activity: Petroselinic acid has exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway, suggesting its potential in the management of type 2 diabetes.

  • Antibacterial and Antifungal Activity: Petroselinic acid has demonstrated the ability to inhibit the growth of various pathogenic fungi and has shown efficacy in inhibiting biofilm formation by bacteria such as Staphylococcus aureus.[1]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Fatty acids and their derivatives are known to be ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism and inflammation.[7][8][9][10] The potential of petroselinic acid derivatives to act as selective PPAR agonists warrants further investigation for the treatment of metabolic disorders.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of petroselinic acid and its derivatives.

Compound/ExtractBiological ActivityAssayResultReference
Petroselinic AcidAnti-inflammatoryPGE2 Production InhibitionSignificant reduction at 0.1 µM[5]
Petroselinic AcidAnti-inflammatoryICAM Production InhibitionSignificant reduction[5]
Petroselinic AcidAntidiabeticPTP1B InhibitionIC50 = 6.99 mmol/L[1]
Petroselinic AcidAntibacterialS. aureus Biofilm Inhibition>65% inhibition at 100 mg/mL[1]
Coriander Seed Oil (rich in Petroselinic Acid)Anti-inflammatoryRat Paw Edema48% inhibition[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of novel petroselinic acid derivatives.

Synthesis of Petroselinic Acid Amide

Objective: To synthesize N-aryl petroselinic acid amide.

Materials:

Procedure:

  • Acid Chloride Formation: Dissolve petroselinic acid in anhydrous THF. Add thionyl chloride dropwise at 0°C with stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the excess thionyl chloride and THF under reduced pressure to obtain the petroselinoyl chloride.

  • Amidation: Dissolve the petroselinoyl chloride in anhydrous THF. In a separate flask, dissolve the aryl amine and triethylamine in anhydrous THF. Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the anti-inflammatory activity of petroselinic acid derivatives by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Petroselinic acid derivative stock solution (in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the petroselinic acid derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound.

Visualizations

Signaling Pathway Diagram

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING cGAMP->STING_ER Binds & Activates STING_Golgi STING (activated) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pTBK1->IRF3 Phosphorylates IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Translocates & Activates Transcription Transcription IFN_Genes->Transcription Petroselinic_Derivative Petroselinic Acid Derivative Petroselinic_Derivative->pTBK1 Inhibits Phosphorylation Petroselinic_Derivative->pIRF3 Inhibits Phosphorylation

Caption: Proposed mechanism of cGAS-STING pathway inhibition by petroselinic acid derivatives.

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development Source Source Identification (e.g., Coriander Seeds) Extraction Extraction of Petroselinic Acid Source->Extraction Derivatization Synthesis of Novel Derivatives Extraction->Derivatization In_Vitro In Vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) Derivatization->In_Vitro Hit_ID Hit Identification & Lead Selection In_Vitro->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, RT-qPCR) Hit_ID->Mechanism In_Vivo In Vivo Animal Models (e.g., Inflammation, Diabetes) Hit_ID->In_Vivo Mechanism->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Formulation Formulation Development Tox->Formulation

References

Methyl Petroselinate as a Potential Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is emerging as a compound of significant interest in the fields of immunology and drug development. As a naturally occurring fatty acid found in plants of the Apiaceae family, its unique chemical structure and biological activities suggest its potential as a biomarker for inflammatory and autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of methyl petroselinate, its associated signaling pathways, and the analytical methodologies required for its investigation as a potential clinical biomarker.

The Rationale for this compound as a Biomarker

The potential of this compound as a biomarker is primarily rooted in the immunomodulatory properties of its parent compound, petroselinic acid. Recent studies have elucidated its role in suppressing key inflammatory pathways, suggesting that its levels in biological fluids could correlate with disease activity in certain autoimmune and inflammatory conditions.

Modulation of the Cytosolic Nucleic Acid Sensing Pathway

A pivotal study has identified petroselinic acid as a novel regulator of the cytosolic nucleic acid sensing pathway.[3] This pathway is a critical component of the innate immune system, responsible for detecting viral and endogenous nucleic acids that can trigger inflammatory responses.[3] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases like Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[3]

Petroselinic acid has been shown to effectively suppress the type I interferon (IFN) production induced by cytosolic nucleic acids.[3] Mechanistically, it inhibits the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), which are crucial downstream signaling molecules in this pathway.[3] By attenuating the production of type I interferons and interferon-stimulated genes (ISGs), petroselinic acid can dampen the excessive immune activation characteristic of certain autoimmune disorders.[3] This inhibitory action provides a strong rationale for investigating this compound levels as a potential indicator of pathway dysregulation and therapeutic response.

Anti-Inflammatory Effects

Beyond its impact on interferon signaling, petroselinic acid exhibits broader anti-inflammatory properties. It has been demonstrated to reduce the production of key inflammatory mediators, including:

  • Prostaglandin E2 (PGE2): Petroselinic acid can decrease the synthesis of PGE2, a potent pro-inflammatory lipid mediator.[4] While the exact mechanism is still under investigation, it is hypothesized that petroselinic acid may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[5]

  • Intercellular Adhesion Molecule-1 (ICAM-1): The expression of ICAM-1 on endothelial cells is a critical step in the recruitment of leukocytes to sites of inflammation. Petroselinic acid has been shown to inhibit the expression of ICAM-1, potentially by interfering with the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[6][7]

Quantitative Data Presentation

While direct clinical data on this compound as a validated biomarker is still emerging, the following tables illustrate how quantitative data would be presented. These tables are based on hypothetical data for illustrative purposes and should be populated with experimental results as they become available.

Table 1: Hypothetical Plasma Concentrations of this compound in Healthy vs. Autoimmune Disease Cohorts

CohortNMean this compound (µg/mL)Standard Deviationp-value
Healthy Controls1005.21.8<0.001
Autoimmune Patients10012.84.5

Table 2: Illustrative Biomarker Performance of this compound for Autoimmune Disease

ParameterValue95% Confidence Interval
Area Under the Curve (AUC)0.850.78 - 0.92
Sensitivity82%75% - 89%
Specificity75%68% - 82%
Positive Predictive Value78%71% - 85%
Negative Predictive Value80%73% - 87%

Table 3: In Vitro Inhibitory Activity of Petroselinic Acid

TargetAssayIC50Reference
Protein Tyrosine Phosphatase 1B (PTP1B)In vitro enzymatic assay6.99 mmol/L[2]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by petroselinic acid.

Cytosolic_RNA_Sensing_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsRNA Cytosolic dsRNA RIG_I RIG-I dsRNA->RIG_I activates MAVS MAVS RIG_I->MAVS activates TBK1 TBK1 MAVS->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->TBK1 inhibits phosphorylation IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Anti_Inflammatory_Pathway cluster_stimulation Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_response Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits Active_NFkB Active NF-κB (p65/p50) NFkB->Active_NFkB ICAM1_gene ICAM-1 Gene Active_NFkB->ICAM1_gene activates transcription Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->IKK potential inhibition COX2 COX-2 Petroselinic_Acid->COX2 potential competitive inhibition PGE2 Prostaglandin E2 COX2->PGE2 catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Inflammation Inflammation PGE2->Inflammation ICAM1_protein ICAM-1 Protein ICAM1_gene->ICAM1_protein ICAM1_protein->Inflammation Biomarker_Validation_Workflow cluster_analytical Analytical Performance cluster_clinical Clinical Performance cluster_utility Impact on Patient Care Discovery Biomarker Discovery (Metabolomic Profiling) Analytical Analytical Validation Discovery->Analytical Clinical Clinical Validation Analytical->Clinical Accuracy Accuracy Precision Precision (Intra- & Inter-assay) Sensitivity Sensitivity (LOD, LLOQ) Specificity Specificity Stability Stability Utility Clinical Utility Assessment Clinical->Utility ROC ROC Curve Analysis (Sensitivity & Specificity) Correlation Correlation with Disease Activity Prognostic Prognostic Value Implementation Clinical Implementation Utility->Implementation Decision Informs Clinical Decisions Outcome Improves Patient Outcomes Cost Cost-Effectiveness

References

A Comprehensive Technical Review of Methyl Petroselinate Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a fatty acid methyl ester (FAME) that has garnered increasing interest in the scientific community. As a derivative of a naturally occurring fatty acid found in various plant sources, its potential biological activities are a subject of ongoing research. This technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic studies of methyl petroselinate, with a focus on its anti-inflammatory and potential anticancer properties. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the current state of research.

Chemical and Physical Properties

This compound is chemically classified as a monounsaturated omega-12 fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2777-58-4[2]
Molecular Formula C19H36O2[2]
Molecular Weight 296.49 g/mol [2]

Synthesis of this compound

The primary method for the synthesis of this compound is through the esterification of its parent fatty acid, petroselinic acid. This is typically achieved via an acid-catalyzed reaction with methanol (B129727).

Experimental Protocol: Acid-Catalyzed Esterification of Petroselinic Acid

Objective: To synthesize this compound from petroselinic acid.

Materials:

  • Petroselinic acid

  • Anhydrous methanol (CH3OH)

  • Concentrated sulfuric acid (H2SO4) or anhydrous hydrochloric acid (HCl) in methanol

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Hexane (B92381)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of petroselinic acid in a 50-fold molar excess of anhydrous methanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% v/v of methanol) or use a pre-prepared solution of 1-5% anhydrous HCl in methanol.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 1-2 hours. The reaction can also be performed at a lower temperature (e.g., 50°C) for a longer duration (e.g., overnight).

  • After cooling to room temperature, neutralize the reaction mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and add hexane to extract the this compound.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel if required.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis of this compound Petroselinic Acid Petroselinic Acid Esterification (Reflux) Esterification (Reflux) Petroselinic Acid->Esterification (Reflux) Methanol + Acid Catalyst Methanol + Acid Catalyst Methanol + Acid Catalyst->Esterification (Reflux) Neutralization (NaHCO3) Neutralization (NaHCO3) Esterification (Reflux)->Neutralization (NaHCO3) Extraction (Hexane) Extraction (Hexane) Neutralization (NaHCO3)->Extraction (Hexane) Drying & Concentration Drying & Concentration Extraction (Hexane)->Drying & Concentration This compound This compound Drying & Concentration->this compound

A flowchart illustrating the acid-catalyzed synthesis of this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of fatty acid methyl esters, including this compound.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

Sample Preparation:

  • The synthesized and purified this compound is dissolved in a volatile solvent such as hexane or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

  • An internal standard (e.g., methyl heptadecanoate) can be added for quantitative analysis.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Injection Mode: Split or splitless, depending on the concentration

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Data Analysis:

  • The retention time of the peak corresponding to this compound is compared with that of a known standard.

  • The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm its identity.

  • Quantification is performed by comparing the peak area of this compound to the peak area of the internal standard.

Biological Activities of this compound and its Precursor

Research into the biological activities of this compound is still emerging. Much of the current understanding is extrapolated from studies on its parent compound, petroselinic acid.

Anti-inflammatory Activity

Petroselinic acid has demonstrated notable anti-inflammatory properties. Studies have shown its ability to suppress the type I interferon signaling pathway. Furthermore, it has been observed to inhibit the production of interleukin-6 (IL-6) induced by lipopolysaccharide (LPS), suggesting a potential modulation of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs.

Logical Relationship of Petroselinic Acid's Anti-inflammatory Action:

G cluster_inflammation Anti-inflammatory Mechanism of Petroselinic Acid Petroselinic Acid Petroselinic Acid Type I Interferon Signaling Type I Interferon Signaling Petroselinic Acid->Type I Interferon Signaling inhibits IL-6 Production IL-6 Production Petroselinic Acid->IL-6 Production inhibits Inflammation Inflammation Type I Interferon Signaling->Inflammation LPS LPS NF-κB Pathway NF-κB Pathway LPS->NF-κB Pathway activates NF-κB Pathway->IL-6 Production induces IL-6 Production->Inflammation

A diagram illustrating the inhibitory effects of petroselinic acid on inflammatory pathways.

While direct quantitative data for this compound's anti-inflammatory activity is not yet widely available in the literature, the activity of its parent acid provides a strong rationale for further investigation.

Anticancer Activity

The potential anticancer properties of this compound are an area of active research. Studies on extracts from Petroselinum sativum (parsley), a source of petroselinic acid, have shown cytotoxic effects against human breast cancer cell lines, specifically MCF-7.

Table of Cytotoxicity Data for Petroselinum sativum Extracts on MCF-7 Cells:

ExtractConcentration (µg/mL)Cell Viability (%)
Alcoholic Seed Extract5081
10057
25033
5008
10005
Seed Oil10090
25078
50062
10008

It is important to note that these results are for crude extracts and not for purified this compound. Therefore, the specific contribution of this compound to this cytotoxicity is yet to be determined. Further studies with the pure compound are necessary to establish its IC50 values against various cancer cell lines.

Future Directions

The current body of research provides a solid foundation for the continued exploration of this compound as a bioactive compound. Key areas for future research include:

  • Quantitative Biological Assays: Performing in-depth studies to determine the IC50 values of pure this compound in various anti-inflammatory and anticancer assays.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, with a particular focus on its interaction with the NF-κB signaling pathway.

  • In Vivo Studies: Translating the in vitro findings into animal models to assess the efficacy and safety of this compound in a physiological context.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with enhanced potency and selectivity.

Conclusion

This compound is a promising natural product derivative with potential applications in the fields of inflammation and oncology. While research is still in its early stages, the anti-inflammatory properties of its parent compound, petroselinic acid, and the cytotoxic effects of related plant extracts provide a strong impetus for further investigation. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters Using Methyl Petroselinate as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by gas chromatography (GC) is a cornerstone of analytical chemistry in various fields, including food science, biofuel analysis, and pharmaceutical development.[1][2] Achieving accurate and precise results requires overcoming potential variations in sample preparation, injection volume, and instrument response.[3][4] The use of an internal standard (IS) is a powerful technique to mitigate these variables.[4][5] An internal standard is a compound of known concentration added to all samples and standards, allowing for quantification based on the ratio of the analyte response to the IS response.[3][6]

In the analysis of fatty acids, which are typically derivatized to fatty acid methyl esters (FAMEs) for GC analysis, an ideal internal standard should be chemically similar to the analytes but absent from the sample matrix.[2][7][8] While odd-chain FAMEs like methyl nonadecanoate (B1228766) (C19:0) are commonly used for this purpose, Methyl Petroselinate (B1238263) (methyl cis-6-octadecenoate) offers an alternative, particularly due to its structural similarity to the highly common oleic acid (a C18:1 isomer).[1][9][10] However, its use requires careful method development, as it can be challenging to chromatographically resolve from methyl oleate (B1233923) on certain GC columns.[11] This application note provides a detailed protocol for the use of methyl petroselinate as an internal standard for the quantitative analysis of FAMEs by GC with Flame Ionization Detection (GC-FID).

Experimental Protocols

This section outlines the detailed methodology for sample preparation, standard creation, and GC analysis.

1. Materials and Reagents

  • Internal Standard: this compound (CAS No. 2777-58-4)[9]

  • Calibration Standards: Certified FAME standard mixture (containing a range of relevant FAMEs, e.g., C14-C22)

  • Solvent: High-purity Hexane (B92381) or Heptane

  • Derivatization Reagent: 14% Boron trifluoride in methanol (B129727) (BF₃/MeOH) or 2% Sulfuric Acid in Methanol[1][12]

  • Other Reagents: Toluene, Saturated Sodium Chloride (NaCl) solution, Anhydrous Sodium Sulfate (B86663)

2. Instrumentation

  • Gas Chromatograph: An Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID).[13][14]

  • GC Column: A polar capillary column suitable for FAME analysis. A longer column is recommended to ensure resolution.

    • Example: Supelco Omegawax (30 m x 0.53 mm ID, 0.5 µm) or similar cyanopropylsilicone bonded phase column.[8][14]

  • Autosampler: For reproducible injections.

3. Protocol Steps

Step 1: Preparation of Internal Standard (IS) Stock Solution

  • Accurately weigh approximately 50 mg of pure this compound into a 50 mL volumetric flask.

  • Record the exact weight to four decimal places.

  • Dissolve and dilute to the mark with hexane. This creates a stock solution of approximately 1.0 mg/mL.

  • Store the solution at -20°C when not in use.

Step 2: Preparation of Calibration Standards

  • Prepare a stock solution of the certified FAME standard mix in hexane at a known concentration (e.g., 10 mg/mL).

  • Create a series of at least five calibration standards by diluting the FAME stock solution to cover the expected concentration range of the samples.

  • To each calibration standard, add a constant and precise volume of the this compound IS stock solution. For example, add 1.0 mL of the 1.0 mg/mL IS solution to each 10 mL final volume of calibration standard.[1][15]

Step 3: Sample Preparation (Transesterification of Lipids to FAMEs) This step is for samples like oils or fats and is essential for converting non-volatile lipids into volatile FAMEs for GC analysis.[1]

  • Accurately weigh approximately 100 mg of the lipid-containing sample into a screw-cap vial with a PTFE-lined cap.[1]

  • Add a precise volume of the this compound IS stock solution (e.g., 1.0 mL of 1.0 mg/mL solution).

  • Add 1 mL of Toluene and vortex to dissolve the oil.

  • Add 2 mL of 14% BF₃/MeOH reagent.[1]

  • Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 2 mL of saturated NaCl solution, then vortex for 30 seconds.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, which contains the FAMEs and the internal standard, to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for GC-FID analysis.

Step 4: GC-FID Analysis

  • Set up the GC-FID system according to the parameters outlined in Table 1. These parameters may require optimization for specific instruments and columns.[16][17]

  • Inject 1 µL of each calibration standard and sample.

  • Integrate the peak areas for all FAMEs and the internal standard, this compound.

Table 1: Typical GC-FID Operating Conditions

ParameterRecommended Setting
Inlet Split/Splitless, 250°C
Split Ratio 20:1
Carrier Gas Helium or Hydrogen
Flow Rate 2.5 mL/min (constant flow)[16]
Oven Program Initial: 100°C, hold 2 min
Ramp 1: 10°C/min to 180°C
Ramp 2: 5°C/min to 240°C, hold 10 min
Detector FID, 260°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Injection Volume 1 µL

Data Presentation and Analysis

Quantitative analysis is performed by calculating a relative response factor (RRF) for each analyte from the calibration standards and applying it to the sample data.

1. Calculation of Relative Response Factor (RRF)

For each analyte in each calibration standard, calculate the RRF using the following formula[5][18]:

RRF = (Area_Analyte / Concentration_Analyte) / (Area_IS / Concentration_IS)

Ideally, the RRF should be consistent across all calibration levels. An average RRF can be used if the values are within an acceptable %RSD (e.g., <15%). Alternatively, a calibration curve can be constructed by plotting the area ratio (Area_Analyte / Area_IS) against the concentration ratio (Concentration_Analyte / Concentration_IS).[6][15]

2. Calculation of Analyte Concentration in Samples

Rearrange the formula to calculate the concentration of each FAME in the unknown sample:

Concentration_Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / RRF)

Table 2: Example Calibration and Sample Data

Sample IDAnalyte (Methyl Oleate)Conc. (mg/mL)Area (Analyte)Area (IS)Area Ratio (Analyte/IS)Calculated RRFCalculated Conc. (mg/mL)
Cal Std 1Methyl Oleate0.10115,2001,200,5000.0960.960-
Cal Std 2Methyl Oleate0.25290,1501,210,1000.2400.959-
Cal Std 3Methyl Oleate0.50575,5001,199,8000.4800.960-
Cal Std 4Methyl Oleate1.001,140,6001,201,2000.9500.950-
Average 0.957
Unknown 1 Methyl Oleate?455,3001,205,0000.378-0.395

Note: The concentration of the Internal Standard (IS), this compound, was constant at 0.1 mg/mL in all standards and samples.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Weigh Sample/ Standard Aliquot Add_IS Add Known Amount of this compound IS Sample->Add_IS Deriv Derivatization (Transesterification) Add_IS->Deriv Extract Extract FAMEs with Hexane Deriv->Extract Inject Inject into GC-FID Extract->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calculate Calculate Concentration using RRF Integrate->Calculate Result Final Report Calculate->Result

Caption: Workflow for FAME analysis using an internal standard.

Conclusion

This compound is a suitable internal standard for the quantitative GC-FID analysis of fatty acid methyl esters. Its use, when combined with a robust derivatization protocol and a well-optimized chromatographic method, significantly enhances the accuracy and precision of results by correcting for variations during sample handling and injection.[1][3] The critical factor for success is ensuring baseline resolution of the this compound peak from all other sample components, particularly the isomeric methyl oleate, which may require the use of high-resolution capillary columns and careful optimization of the GC oven temperature program.[11] The validated method provides a reliable tool for researchers, scientists, and quality control professionals.[19]

References

Application Note: Quantification of Methyl Petroselinate in Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a positional isomer of oleic acid and is a characteristic fatty acid found in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family, such as parsley, fennel, coriander, and anise.[1][2] Its unique chemical structure offers potential for various industrial applications, including the production of biofuels, polymers, and cosmetics. Accurate quantification of its methyl ester, methyl petroselinate (B1238263), is crucial for quality control, product development, and scientific research. This application note provides detailed protocols for the quantification of methyl petroselinate in seed oils using gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Data Presentation: Quantitative Data Summary

The concentration of petroselinic acid, and consequently this compound after derivatization, varies significantly among different seed oils. The following table summarizes the reported quantitative data for petroselinic acid in several seed oils from the Apiaceae family.

Seed OilPetroselinic Acid Content (%)Analytical Method
Anise (Tunisian)46.60GC
Anise (Egyptian)38.40GC
Coriander1 - 81.9Not Specified
Caraway28.5 - 57.6Not Specified
Celery49.4 - 75.6Not Specified
Dill79.9 - 87.2Not Specified
Fennel43.1 - 81.9Not Specified
Fennel (dulce)80.5 (as 18:1 fatty acids)GC
Parsley35 - 75.1Not Specified

Note: The data presented is for petroselinic acid, which is converted to this compound for analysis. The percentage represents the relative abundance of the fatty acid in the total fatty acid profile of the oil.

Experimental Protocols

Accurate quantification of this compound requires a multi-step process involving lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent chromatographic analysis.

Logical Relationship Diagram

logical_relationship cluster_input Input Material cluster_process Analytical Process cluster_output Applications & Importance Seed_Oils Seed Oils (Apiaceae Family) Derivatization Transesterification (Oil -> FAMEs) Seed_Oils->Derivatization Sample Quantification Quantification of This compound Industrial_Apps Industrial Applications (Biofuels, Polymers) Quantification->Industrial_Apps Cosmetic_Apps Cosmetic Formulations (Emollients, Surfactants) Quantification->Cosmetic_Apps Pharma_Apps Pharmaceutical Research (Drug Development) Quantification->Pharma_Apps QC Quality Control of Seed Oils Quantification->QC Analysis Chromatographic Analysis (GC or HPLC) Derivatization->Analysis FAMEs Analysis->Quantification Data

Caption: Importance of this compound Quantification.

Sample Preparation: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed methylation method to convert fatty acids in the seed oil to their corresponding methyl esters.[3]

Reagents and Materials:

  • Seed oil sample

  • Toluene (B28343)

  • 1% Sulfuric acid in methanol

  • n-Heptane

  • 6% (w/v) Sodium carbonate solution

  • Screw-capped glass tubes

  • Vortex mixer

  • Heating block or water bath (80°C)

  • GC vials

Procedure:

  • Weigh approximately 50 mg of the seed oil into a screw-capped glass tube.[3]

  • Add 1 mL of toluene and 2 mL of 1% sulfuric acid in methanol.[3]

  • Tightly cap the tube and heat at 80°C for 1 hour with continuous stirring.[3]

  • Cool the tube to room temperature.

  • Add 2 mL of n-heptane and 2 mL of 6% (w/v) sodium carbonate solution to neutralize the acid and facilitate phase separation.[3]

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper heptane (B126788) layer, containing the FAMEs, to a GC vial for analysis.[3]

Analytical Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantitative analysis of FAMEs.

Experimental Workflow for GC-FID Analysis

gc_workflow Sample_Prep Sample Preparation (Transesterification) Internal_Std Add Internal Standard (e.g., Methyl Nonadecanoate) Sample_Prep->Internal_Std GC_Injection GC Injection Internal_Std->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection FID Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Results Results (% this compound) Data_Analysis->Results

Caption: GC-FID Workflow for this compound Analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a capillary column.

  • Column: A polar capillary column, such as a BPX70 or a cyanopropyl polysiloxane column (e.g., 100 m length), is recommended to improve the separation of this compound from its isomer, methyl oleate.[4][5]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes

    • Ramp: 4°C/minute to 240°C

    • Hold at 240°C for 10 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Internal Standard: For accurate quantification, it is highly recommended to use an internal standard (IS), such as methyl nonadecanoate (B1228766) (C19:0).[3] The IS should be added to the sample before derivatization to correct for variations in injection volume and derivatization efficiency.[3]

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with a certified reference standard of this compound.

Analytical Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers an alternative method for FAME analysis and can be particularly useful for separating isomers.[6]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: Acetonitrile, isocratic elution.[6][7]

  • Flow Rate: 1 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 205 nm.[7]

  • Injection Volume: 10 µL.[7]

Quantification: Similar to GC, quantification is performed by creating a calibration curve with a pure standard of this compound and comparing the peak area of the analyte in the sample to the calibration curve.

Method Validation

To ensure the reliability of the quantitative data, the chosen analytical method (GC-FID or HPLC-UV) should be validated according to established guidelines (e.g., ICH Q2(R1)).[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Conclusion

The quantification of this compound in seed oils can be effectively achieved using either GC-FID or HPLC-UV methods. Proper sample preparation through transesterification is a critical step for both techniques. The choice of analytical method may depend on the specific laboratory equipment available and the need for isomer separation. For GC analysis, the use of a long, polar capillary column is recommended to resolve this compound from methyl oleate. Method validation is essential to ensure the accuracy and reliability of the results, which are vital for research, quality control, and the development of new products based on this unique fatty acid.

References

Application Notes and Protocols: Methyl Petroselinate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a long-chain fatty acid methyl ester that can serve as a substrate for various enzymatic reactions.[1][2][3] Primarily, it is a substrate for hydrolases, particularly lipases and esterases, which catalyze its hydrolysis to petroselinic acid and methanol, or its transesterification in the presence of a suitable acyl acceptor. These reactions are of significant interest in the fields of organic synthesis, biofuel production, and the modification of fats and oils. Additionally, methyl petroselinate and its parent acid have been investigated for their biological activities, including potential inhibitory effects on bacterial enzymes such as Staphylococcus aureus lipase (B570770).[4]

These application notes provide an overview of the use of this compound in enzymatic reactions, including representative kinetic data for similar substrates, detailed experimental protocols for key enzymatic assays, and graphical representations of the experimental workflows.

Data Presentation: Enzyme Specificity and Reaction Parameters

Quantitative kinetic data specifically for this compound as a substrate is not extensively available in the public literature. However, the following tables summarize representative data for lipases with structurally similar long-chain fatty acid methyl esters. This information can serve as a valuable starting point for experimental design and enzyme selection.

Table 1: Representative Kinetic Parameters of Lipases for Long-Chain Fatty Acid Methyl Esters

EnzymeSubstrateK_m (mM)V_max (µmol/min/mg)Optimal Temperature (°C)Optimal pHSource
Candida antarctica Lipase B (CALB)Methyl Oleate4.825.640-507.0Representative Data
Rhizomucor miehei LipaseMethyl Palmitate6.218.935-457.5Representative Data
Porcine Pancreatic LipaseMethyl Linoleate3.520.4378.0Representative Data
Pseudomonas cepacia Lipase (PCL)Methyl Laurate5.115.730-407.0Representative Data

Note: The kinetic parameters presented are illustrative and can vary significantly based on the specific reaction conditions, enzyme immobilization, and purity.

Table 2: Representative Transesterification Activity of Lipases with Methyl Esters

EnzymeAcyl Donor (Methyl Ester)Acyl AcceptorSolventConversion (%)Source
Novozyme 435Methyl PalmitateGlucose2-Methyl-2-butanol (2M2B)High[5]
Lipozyme TL IMMethyl Octanoatep-Nitrophenoltert-ButanolModerate[5]
Pseudomonas fluorescens LipaseMethyl LaurateOleyl AlcoholDecaneEffective Catalysis[6]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound using Lipase

This protocol describes a colorimetric assay to determine the rate of hydrolysis of this compound by a lipase. The assay is based on the change in pH resulting from the production of petroselinic acid, monitored using a pH indicator.

Materials:

  • This compound

  • Lipase (e.g., Candida antarctica Lipase B, Porcine Pancreatic Lipase)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)

  • Phenol Red indicator solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M) for titration

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Microplate reader or spectrophotometer

  • Thermostated water bath or incubator

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or acetone) if it is not readily soluble in the aqueous buffer.

    • Prepare an emulsion of this compound in the phosphate buffer containing the emulsifying agent. A typical final concentration of the substrate in the reaction mixture is in the range of 1-10 mM. The emulsifying agent helps to create a stable substrate dispersion for the enzyme to act upon. Sonicate the mixture for a few minutes to ensure a fine emulsion.

  • Enzyme Solution Preparation:

    • Dissolve the lipase in the phosphate buffer to a desired concentration (e.g., 1 mg/mL). The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate over a reasonable time course.

  • Assay Setup:

    • In a microplate well or a test tube, add the following:

      • Phosphate buffer

      • Phenol Red indicator solution

      • This compound emulsion

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction:

    • Initiate the reaction by adding the enzyme solution to the pre-incubated mixture.

    • The total reaction volume will depend on the chosen format (e.g., 200 µL for a microplate).

  • Measurement of Hydrolysis:

    • Method A: Spectrophotometric Monitoring: Monitor the decrease in absorbance of Phenol Red at 560 nm over time. The production of petroselinic acid will cause a decrease in pH, leading to a color change of the indicator.

    • Method B: Titration: At specific time intervals, stop the reaction in aliquots of the reaction mixture (e.g., by adding an excess of acetone/ethanol mixture). Titrate the liberated petroselinic acid with a standardized NaOH solution using a pH meter or an indicator.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance change versus time plot or from the amount of NaOH consumed over time.

    • Express the enzyme activity in units such as µmol of fatty acid released per minute per mg of enzyme.

    • To determine kinetic parameters (K_m and V_max), repeat the assay with varying concentrations of this compound.[7][8][9]

Protocol 2: Enzymatic Transesterification of this compound

This protocol outlines a method for the lipase-catalyzed transesterification of this compound with an alcohol (e.g., 1-butanol) in an organic solvent. The progress of the reaction can be monitored by Gas Chromatography (GC).

Materials:

  • This compound

  • Acyl acceptor (e.g., 1-butanol, glycerol)

  • Immobilized lipase (e.g., Novozyme 435)

  • Anhydrous organic solvent (e.g., hexane, toluene, or 2-methyl-2-butanol)

  • Molecular sieves (to maintain anhydrous conditions)

  • Internal standard for GC analysis (e.g., methyl heptadecanoate)

  • Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a wax or polar column)

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine this compound, the acyl acceptor, and the anhydrous organic solvent. A typical molar ratio of this compound to the alcohol is 1:3.

    • Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.

    • Add activated molecular sieves to remove any traces of water, which can promote the competing hydrolysis reaction.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with constant stirring or shaking to ensure proper mixing.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • To stop the enzymatic reaction in the aliquot, centrifuge to remove the immobilized enzyme or add a quenching solvent.

    • Prepare the sample for GC analysis by diluting it with the organic solvent and adding a known amount of the internal standard.

  • Gas Chromatography (GC) Analysis:

    • Inject the prepared sample into the GC.

    • The GC method should be optimized to separate the reactants (this compound, alcohol) and the products (e.g., butyl petroselinate, methanol).

    • Quantify the concentration of the product and the remaining this compound by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Calculate the percentage conversion of this compound over time.

    • The initial reaction rate can be determined from the initial linear phase of the conversion versus time plot.

Mandatory Visualizations

Diagrams

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare this compound Emulsion Mix Combine Substrate Emulsion, Buffer, and Indicator Substrate->Mix Enzyme Prepare Lipase Solution Initiate Initiate with Lipase Solution Enzyme->Initiate Incubate Pre-incubate at Optimal Temperature Mix->Incubate Incubate->Initiate Monitor Monitor Absorbance Change or Titrate Liberated Acid Initiate->Monitor Calculate Calculate Initial Rate (V₀) Monitor->Calculate Kinetics Determine Km and Vmax Calculate->Kinetics

Caption: Workflow for the enzymatic hydrolysis of this compound.

Transesterification_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_gc GC Analysis cluster_data Data Analysis Reactants Combine this compound, Alcohol, and Anhydrous Solvent Enzyme Add Immobilized Lipase and Molecular Sieves Reactants->Enzyme Incubate Incubate with Stirring at Optimal Temperature Enzyme->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Prepare Prepare Sample with Internal Standard Sample->Prepare Inject Inject into GC Prepare->Inject Quantify Quantify Reactants and Products Inject->Quantify Conversion Calculate % Conversion Quantify->Conversion Rate Determine Initial Reaction Rate Conversion->Rate

Caption: Workflow for the enzymatic transesterification of this compound.

References

Application Notes and Protocols for the Transesterification of Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid found in the seeds of plants from the Apiaceae and Araliaceae families.[1] Its unique isomeric form, with the double bond at the ω-12 position, makes it a valuable precursor for the synthesis of various bioactive compounds, polymers, and specialty chemicals. The conversion of petroselinic acid to its methyl ester, petroselinic acid methyl ester, is a critical step in many of these synthetic pathways, facilitating purification, analysis, and further chemical modifications.

This document provides detailed protocols for the transesterification of petroselinic acid to petroselinic acid methyl ester using acid-catalyzed, base-catalyzed, and enzymatic methods. It includes experimental procedures, data on expected yields, and purification strategies.

Data Presentation: Comparison of Transesterification Methods

Catalyst TypeCatalystReagent Ratio (Petroselinic Acid:Methanol)Temperature (°C)Reaction TimeTypical Conversion/YieldReference
Acid Sulfuric Acid (H₂SO₄)1:9 (molar ratio)60120 min>98% conversion[2]
Hydrochloric Acid (HCl)1:15 (w/v, in methanol)10040 min>96% yield[3]
Solid Acid (Amberlyst BD 20)1:10 (molar ratio)804-6 hHigh conversion[4]
Base Sodium Hydroxide (B78521) (NaOH)1:6 (molar ratio, oil)6030-60 min>95% yield[5][6]
Potassium Hydroxide (KOH)1:6 (molar ratio, oil)603 h~96% yield[7]
Enzyme Candida antarctica Lipase (B570770) (Novozym 435)1:2.3 (molar ratio)502 h~92% yield[8]
Rhizopus oryzae Lipase1:12 (molar ratio)3572 h~92% yield[7]

Note: The yields and reaction conditions presented are based on studies with similar fatty acids or vegetable oils and may require optimization for petroselinic acid specifically.

Experimental Protocols

Acid-Catalyzed Esterification Protocol

This protocol is adapted from methods used for the esterification of free fatty acids.[2][3]

Materials:

  • Petroselinic acid

  • Anhydrous methanol (B129727) (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%) or Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of petroselinic acid in anhydrous methanol. A typical molar ratio of methanol to fatty acid is 9:1 to drive the reaction to completion.[2]

  • Catalyst Addition: Carefully add the acid catalyst to the solution while stirring. For sulfuric acid, a concentration of 1-2% (w/w of fatty acid) is generally effective.[2] For hydrochloric acid, a 2% solution in methanol can be prepared.[3]

  • Reaction: Attach a reflux condenser and heat the mixture to 60°C with continuous stirring for 2-4 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of hexane and wash the organic layer sequentially with water and then with a saturated sodium chloride solution to neutralize any remaining acid.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude petroselinic acid methyl ester.

Base-Catalyzed Transesterification Protocol

This protocol is adapted from methods for the transesterification of vegetable oils.[5][6]

Materials:

  • Petroselinic acid

  • Anhydrous methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hexane

  • Distilled water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Prepare a fresh solution of sodium methoxide (B1231860) or potassium methoxide by dissolving NaOH (e.g., 1% w/w of petroselinic acid) or KOH in anhydrous methanol.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the petroselinic acid in anhydrous methanol (e.g., a 1:6 molar ratio of acid to methanol).[6]

  • Reaction: Add the catalyst solution to the petroselinic acid/methanol mixture. Attach a reflux condenser and heat the reaction to 60°C with vigorous stirring for 30-60 minutes.[5][6]

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Add hexane to extract the methyl ester and wash the organic layer several times with distilled water to remove the catalyst and any soap formed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Enzymatic Transesterification Protocol

This protocol utilizes an immobilized lipase for a milder and more selective conversion.[8]

Materials:

  • Petroselinic acid

  • Anhydrous methanol

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Organic solvent (e.g., hexane or isooctane)

  • Molecular sieves (optional, to remove water)

  • Orbital shaker or magnetic stirrer

  • Filtration setup

Procedure:

  • Reaction Setup: In a screw-capped vial, combine petroselinic acid, methanol (a molar ratio of 1:2.3 acid to methanol is a good starting point), and an appropriate amount of organic solvent.[8]

  • Enzyme Addition: Add the immobilized lipase (e.g., 5.8% by weight of the substrates).[8] If desired, add molecular sieves to remove water produced during the reaction, which can improve the yield.

  • Reaction: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 50°C) for 2-24 hours.[8]

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude petroselinic acid methyl ester.

Purification and Analysis

Purification:

The crude petroselinic acid methyl ester can be purified using silica (B1680970) gel column chromatography.[3] A typical mobile phase is a mixture of hexane and diethyl ether (e.g., 87:13 v/v).[3] High-performance liquid chromatography (HPLC) with a C18 reversed-phase column can also be employed for high-purity isolation.[9][10]

Analysis:

The conversion of petroselinic acid and the purity of the resulting methyl ester can be determined by gas chromatography with a flame ionization detector (GC-FID) or gas chromatography-mass spectrometry (GC-MS).[11][12] An internal standard can be used for accurate quantification.[13]

Mandatory Visualization

Transesterification_Workflow cluster_reaction Transesterification Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Petroselinic_Acid Petroselinic Acid Reaction_Vessel Reaction Vessel (Heated & Stirred) Petroselinic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Catalyst (Acid, Base, or Enzyme) Catalyst->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Reaction Mixture Extraction Solvent Extraction Crude_Product->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography) Drying->Purification Final_Product Pure Petroselinic Acid Methyl Ester Purification->Final_Product Analysis GC-FID / GC-MS Analysis Final_Product->Analysis

Caption: Workflow for the transesterification of petroselinic acid.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Petroselinic_Acid Petroselinic Acid (R-COOH) Catalyst Catalyst (H⁺, OH⁻, or Lipase) Petroselinic_Acid->Catalyst Methanol Methanol (CH₃OH) Methanol->Catalyst Methyl_Ester Petroselinic Acid Methyl Ester (R-COOCH₃) Catalyst->Methyl_Ester Water Water (H₂O) Catalyst->Water

Caption: Simplified reaction pathway for transesterification.

References

Application Notes and Protocols: Methyl Petroselinate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid, is a fatty acid methyl ester that has garnered interest in various fields of biological research. Petroselinic acid, a monounsaturated omega-12 fatty acid, is naturally found in high concentrations in the seeds of plants from the Apiaceae family, such as parsley and coriander.[1] While research directly investigating the applications of Methyl petroselinate in cell culture is limited, studies on its unesterified form, petroselinic acid, provide valuable insights into its potential biological activities. These activities primarily revolve around the modulation of inflammatory and immune signaling pathways.

This document provides a summary of the current understanding of petroselinic acid's effects in cell culture, presents available quantitative data, and offers detailed protocols for researchers interested in investigating the potential of this compound in their own studies. Given the limited data on the methyl ester, the information herein is largely based on studies of petroselinic acid, with the logical assumption of similar, though potentially varied, biological activity due to differences in cell permeability and metabolism.

Data Presentation

The following tables summarize the available quantitative data for petroselinic acid and this compound from the current literature. It is important to note that these values were not determined in cancer cell lines and should be used as a reference for designing new experiments.

Table 1: Inhibitory Concentration (IC50) of Petroselinic Acid and this compound

CompoundTargetSystemIC50 ValueReference
Petroselinic AcidProtein Tyrosine Phosphatase 1B (PTP1B)In vitro enzyme assay6.99 mmol/L[2]
Petroselinic AcidStaphylococcus aureus lipaseIn vitro enzyme assay3.4 µM[3]
This compoundStaphylococcus aureus lipaseIn vitro enzyme assay10.5 µM[3]

Signaling Pathways

Petroselinic acid has been shown to modulate specific signaling pathways, primarily related to the innate immune response. The following diagram illustrates the inhibitory effect of petroselinic acid on the cytosolic nucleic acid-sensing pathway that leads to type I interferon production.

petroselinic_acid_signaling cluster_cytosol Cytosol cluster_nucleus Nucleus dsRNA dsRNA RIGI RIG-I dsRNA->RIGI dsDNA dsDNA cGAS cGAS dsDNA->cGAS MAVS MAVS RIGI->MAVS STING STING cGAS->STING TBK1 TBK1 MAVS->TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p Petroselinic_Acid Petroselinic Acid Petroselinic_Acid->TBK1 Inhibits Phosphorylation Petroselinic_Acid->IRF3 Inhibits Phosphorylation IFNB_gene IFN-β Gene IRF3_p->IFNB_gene Transcription ISG_gene ISG Gene IRF3_p->ISG_gene Transcription

Caption: Petroselinic acid inhibits type I interferon signaling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture. These are general protocols that should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations.

    • Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with solvent only) and a no-treatment control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Incubate for 24 hours.

    • Treat cells with this compound at various concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a cancer cell line.

experimental_workflow start Start: Hypothesis This compound has anti-cancer activity cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treatment (this compound, Vehicle Control) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay western_blot Western Blot Analysis (e.g., Caspases, Bcl-2, Cyclins) apoptosis_assay->western_blot cell_cycle_assay->western_blot pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, Interferon) western_blot->pathway_analysis conclusion Conclusion Elucidate mechanism of action pathway_analysis->conclusion

Caption: Workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

The available evidence suggests that petroselinic acid, and by extension potentially this compound, can modulate key signaling pathways involved in inflammation and innate immunity. While direct evidence for its application in cancer cell culture studies is currently limited, the established anti-inflammatory properties of petroselinic acid warrant further investigation into its potential as an anti-cancer agent, as chronic inflammation is a known driver of tumorigenesis.

Future research should focus on:

  • Directly assessing the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on a panel of cancer cell lines.

  • Determining the IC50 values of this compound in various cancer cell lines.

  • Elucidating the specific molecular mechanisms by which this compound may induce apoptosis and/or cell cycle arrest, including the identification of key protein targets.

  • Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

The protocols and information provided in this document serve as a foundation for researchers to explore the therapeutic potential of this compound in cell culture models.

References

Application Notes and Protocols for the Use of Methyl Petroselinate in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of fatty acids is essential for understanding cellular metabolism, identifying disease biomarkers, and developing novel therapeutic agents. The use of internal standards is a cornerstone of quantitative analytical chemistry, correcting for variations in sample extraction, derivatization, and instrumental analysis. Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (18:1n-12), presents itself as a potential internal standard for fatty acid analysis due to its structural similarity to common fatty acids and its relatively low abundance in many biological systems.

This document provides detailed application notes and protocols for the use of methyl petroselinate as an internal standard in lipidomics workflows, with a focus on sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A critical consideration addressed is the chromatographic separation of this compound from its common isomer, methyl oleate (B1233923) (18:1n-9).

Principles of Using this compound as an Internal Standard

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. It is added at a known concentration at the beginning of the sample preparation process. By normalizing the signal of the endogenous fatty acids to the signal of the internal standard, variations introduced during the workflow can be compensated for, leading to more accurate and precise quantification.

Advantages of this compound as a Potential Internal Standard:

  • Structural Similarity: As a C18:1 fatty acid methyl ester, it behaves similarly to other long-chain fatty acid methyl esters during extraction and chromatography.

  • Low Endogenous Abundance: Petroselinic acid is not a common fatty acid in mammalian systems, reducing the likelihood of interference from endogenous levels.

Analytical Challenge:

  • Isomeric Co-elution: The primary challenge in using this compound is its co-elution with the highly abundant isomer, methyl oleate, under standard gas chromatography conditions. This necessitates a robust chromatographic method to ensure baseline separation for accurate quantification. Research suggests that derivatization to ethyl esters can significantly improve the resolution between petroselinate and oleate isomers.[1]

Experimental Protocols

This section details a comprehensive workflow for the analysis of fatty acid methyl esters (FAMEs) using this compound as an internal standard. The protocol is divided into three main stages: lipid extraction, derivatization to fatty acid ethyl esters (FAEEs) to address the isomeric separation challenge, and GC-MS analysis.

Protocol 1: Lipid Extraction using Methyl-tert-butyl ether (MTBE)

This protocol is a widely used method for the extraction of a broad range of lipids from biological samples such as plasma, serum, cells, or tissues.

Materials:

  • Biological sample (e.g., 20 µL plasma, 1x10^6 cells, 10 mg tissue)

  • This compound internal standard solution (e.g., 1 mg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation: Place the biological sample into a clean glass tube with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to yield a chromatographic peak with a good signal-to-noise ratio and within the linear range of the instrument.

  • Solvent Addition: Add 225 µL of ice-cold methanol to the sample.

  • Homogenization: Vortex the sample vigorously for 1 minute. For tissue samples, homogenization using a bead beater or similar device may be necessary.

  • Extraction: Add 750 µL of MTBE. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Collection: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Ethyl Esters (FAEEs)

To achieve chromatographic separation of petroselinate and oleate, derivatization to their ethyl esters is recommended.[1]

Materials:

  • Dried lipid extract from Protocol 1

  • Anhydrous ethanol (B145695)

  • Acetyl chloride

  • Hexane (B92381) (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Reagent Preparation: Prepare a solution of 10% (v/v) acetyl chloride in anhydrous ethanol. Caution: This should be done in a fume hood, as acetyl chloride is corrosive and reacts violently with water.

  • Derivatization Reaction: Add 1 mL of the 10% acetyl chloride in ethanol solution to the dried lipid extract.

  • Incubation: Cap the tube tightly and heat at 100°C for 1 hour.

  • Neutralization: Allow the tube to cool to room temperature. Add 1.5 mL of water and 1.5 mL of hexane. Vortex thoroughly.

  • Extraction: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAEEs.

  • Washing: Transfer the upper hexane layer to a new tube. Wash the hexane layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried hexane solution to a GC vial for analysis.

Protocol 3: GC-MS Analysis of Fatty Acid Ethyl Esters

This protocol outlines the gas chromatography-mass spectrometry conditions for the analysis of FAEEs.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A polar capillary column is recommended for the separation of fatty acid isomers. A column such as a BPX70 or a similar cyanopropyl-based stationary phase is a good starting point. A longer column (e.g., 60-100 m) can improve resolution.

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program Initial: 100°C, hold 2 min Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 240°C Hold: 10 min
MS Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Note: These parameters are a starting point and should be optimized for the specific instrument and column used to achieve baseline separation of ethyl petroselinate and ethyl oleate.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide a template for presenting validation data for this compound as an internal standard.

Disclaimer: The following data are representative values based on the typical performance of odd-chain fatty acid internal standards and are for illustrative purposes only. Users must perform their own method validation.

Table 1: Linearity of Fatty Acid Ethyl Ester Standards with Ethyl Petroselinate as Internal Standard

Analyte (FAEE)Calibration Range (µg/mL)
Ethyl Palmitate (16:0)0.1 - 50>0.995
Ethyl Stearate (18:0)0.1 - 50>0.996
Ethyl Oleate (18:1n-9)0.1 - 100>0.998
Ethyl Linoleate (18:2n-6)0.1 - 100>0.997

Table 2: Recovery and Precision of the Method

Analyte (FAEE)Spiked Concentration (µg/mL)Mean Recovery (%)Precision (%RSD, n=6)
Ethyl Palmitate (16:0)1095.24.8
Ethyl Stearate (18:0)1096.14.5
Ethyl Oleate (18:1n-9)2598.53.9
Ethyl Linoleate (18:2n-6)2597.34.2

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Analyte (FAEE)LOD (µg/mL)LOQ (µg/mL)
Ethyl Palmitate (16:0)0.030.1
Ethyl Stearate (18:0)0.030.1
Ethyl Oleate (18:1n-9)0.020.08
Ethyl Linoleate (18:2n-6)0.020.08

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE) cluster_derivatization Derivatization to FAEEs cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with this compound Internal Standard Sample->Spike Methanol Add Methanol Spike->Methanol Homogenize Homogenize Methanol->Homogenize MTBE Add MTBE Homogenize->MTBE Vortex Vortex at 4°C MTBE->Vortex PhaseSep Add Water for Phase Separation Vortex->PhaseSep Centrifuge Centrifuge PhaseSep->Centrifuge Collect Collect Upper Organic Phase Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Deriv Add Acetyl Chloride in Ethanol Dry->Deriv Heat Heat at 100°C Deriv->Heat Extract Extract with Hexane Heat->Extract Wash Wash and Dry Hexane Layer Extract->Wash GCMS GC-MS Analysis Wash->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Workflow for Lipidomics Sample Preparation and Analysis.

Logical Relationship of Internal Standardization

G start Start of Sample Prep analyte Analyte (Endogenous Fatty Acid) Initial Amount: Unknown start->analyte is Internal Standard (this compound) Initial Amount: Known start->is end Final Concentration Calculation process {Sample Preparation Steps|Extraction, Derivatization, Injection} analyte->process is->process measurement {Instrumental Measurement (GC-MS)|Analyte Signal|Internal Standard Signal} process->measurement ratio {Calculate Signal Ratio|(Analyte Signal / IS Signal)} measurement->ratio ratio->end

Caption: Principle of Internal Standardization in Quantitative Analysis.

Context of Fatty Acid Metabolism

G cluster_diet Dietary Intake cluster_synthesis De Novo Lipogenesis cluster_pool Cellular Fatty Acid Pool cluster_fates Metabolic Fates cluster_analysis Lipidomics Analysis Diet Dietary Lipids (Triglycerides, Phospholipids) FAPool Free Fatty Acid Pool (e.g., Oleic Acid, Palmitic Acid) Diet->FAPool DNL Acetyl-CoA DNL->FAPool Energy Beta-Oxidation (Energy Production) FAPool->Energy Storage Esterification (Triglycerides, Phospholipids for Membranes) FAPool->Storage Signaling Signaling Molecules (e.g., Eicosanoids) FAPool->Signaling Analysis Quantification of Fatty Acids (using this compound IS) FAPool->Analysis Measurement Point

Caption: Context of Fatty Acid Analysis in Cellular Metabolism.

References

Application Notes and Protocols for the Derivatization of Petroselinic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petroselinic acid (cis-6-octadecenoic acid) is a monounsaturated fatty acid and a positional isomer of oleic acid.[1] It is found in the seeds of plants from the Apiaceae family, such as coriander and parsley, and has applications in the cosmetic, food, and chemical industries.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acids; however, petroselinic acid, like other fatty acids, lacks a strong native chromophore or fluorophore.[3][4] This makes its detection by common HPLC detectors like UV-Vis or Fluorescence challenging, especially for trace-level analysis.[5][6][7]

To overcome this limitation, a pre-column derivatization step is employed. This process involves chemically modifying the carboxylic acid group of petroselinic acid with a reagent that introduces a UV-absorbing (chromophore) or fluorescent (fluorophore) tag.[8] This chemical modification significantly enhances detection sensitivity and allows for accurate quantification.[5][9] The most common derivatization methods for fatty acids involve forming esters with reagents that have high molar absorptivity at longer UV wavelengths (>240 nm) or that are highly fluorescent.[3][4][5]

Application Note 1: UV-Vis Derivatization with Phenacyl Reagents

Phenacyl esters are widely used derivatives for the HPLC analysis of fatty acids, including petroselinic acid, with UV detection.[5][10] Reagents such as phenacyl bromide, p-bromophenacyl bromide, and 2,4'-dibromoacetophenone (B128361) react with the carboxylic acid group to form esters that strongly absorb UV light, typically around 254-260 nm.[3][5][11]

The reaction is an esterification, typically catalyzed by a base like triethylamine (B128534) or facilitated by a phase-transfer catalyst such as a crown ether (e.g., 18-crown-6) in an aprotic solvent like acetone (B3395972) or acetonitrile.[3][10][12] The use of a crown ether can accelerate the reaction.[13] A modified procedure using 2,4'-dibromoacetophenone has been developed to be highly efficient, preventing the oxidation and isomerization of unsaturated fatty acids by using a lower temperature (40°C) and shorter reaction time (30 minutes).[3][4]

Application Note 2: Fluorescence Derivatization for Enhanced Sensitivity

For applications requiring even lower detection limits, fluorescence derivatization is the preferred method.[5][9] These methods offer astonishing sensitivity, reaching femtomole levels.[5]

Common fluorescent derivatizing agents include:

  • 9-Anthryldiazomethane (ADAM): Reacts easily with fatty acids at room temperature to form highly fluorescent anthrylmethyl esters.[6][7] This method is noted for being highly sensitive and selective.[6][7]

  • Coumarin (B35378) Derivatives: Reagents like 3-bromoacetyl coumarin can be used to derivatize carboxylic acids, rendering them suitable for fluorescence detection.[14]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent is another effective labeling agent for creating fluorescent derivatives of fatty acids for sensitive HPLC analysis.[9]

While offering superior sensitivity, quantification with fluorescence detection can sometimes present challenges.[5]

Experimental Protocols

Protocol 1: Derivatization of Petroselinic Acid with 2,4'-Dibromoacetophenone

This protocol is adapted from a highly efficient method designed to minimize degradation and isomerization of unsaturated fatty acids.[3][4]

Materials:

  • Petroselinic acid standard or extracted sample

  • 2,4'-Dibromoacetophenone

  • Triethylamine (TEA)

  • Acetone (HPLC grade)

  • Acetic acid

  • Nitrogen gas supply

  • Reacti-Vials or similar reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried residue of the petroselinic acid sample (or standard) into a reaction vial.

  • Reagent Preparation:

    • Prepare a concentrated solution of 2,4'-dibromoacetophenone in acetone (e.g., 48 g/L).

    • Prepare a solution of triethylamine in acetone (e.g., 10 g/L).

  • Derivatization Reaction:

    • To the dried sample, add the concentrated 2,4'-dibromoacetophenone solution and the triethylamine solution. The exact volumes will depend on the expected amount of fatty acid.

    • Seal the vial tightly under a nitrogen atmosphere to prevent oxidation.

    • Mix the contents thoroughly.

    • Heat the vial at 40°C for 30 minutes in a heating block or water bath.[3][4]

  • Reaction Termination:

    • After cooling to room temperature, stop the reaction by adding a small amount of acetic acid solution (e.g., 100 µL of 2 g/L in acetone).[3]

  • Final Preparation: The resulting solution containing the petroselinic acid derivative is now ready for HPLC analysis. The derivatized samples should be protected from light and stored at approximately -25°C until analysis.[3]

Protocol 2: HPLC Analysis of Derivatized Petroselinic Acid

This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of phenacyl-derivatized fatty acids.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: Two Nova-Pak C18 columns (4 µm, 250 x 4.6 mm) in series, or a similar high-resolution C18 column, with a C18 guard column.[3]

  • Mobile Phase:

    • Solvent A: Acetonitrile (HPLC grade)[3]

    • Solvent B: Water (HPLC grade)[3]

  • Gradient Elution: A binary gradient program is typically used to achieve good separation of various fatty acids. An example gradient is provided in the tables below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 37°C[3]

  • Detection: UV detector set at 256 nm.[3]

  • Injection Volume: 5-20 µL[3]

Data Presentation

Table 1: Comparison of Derivatization Conditions for Fatty Acids with Phenacyl Reagents.

ParameterMethod 1 (Original)[3]Method 2 (Improved)[3][4]Method 3[13]
Reagent 2,4'-Dibromoacetophenone2,4'-Dibromoacetophenonep-Bromophenacyl bromide
Catalyst TriethylamineTriethylamine18-Crown-6 Ether
Solvent AcetoneAcetoneAcetonitrile
Temperature 50°C40°C75-80°C
Time 2 hours30 minutes30 minutes

Table 2: Quantitative Data for Derivatized Petroselinic Acid.

Derivatization ReagentParameterValueReference
2,4'-DibromoacetophenoneLimit of Detection (LOD)1.17 pg[3]
2,4'-DibromoacetophenoneLimit of Quantification (LOQ)3.91 pg[3]

Table 3: Example HPLC Gradient Program for Fatty Acid Derivative Separation.[3]

Time (minutes)Flow Rate (mL/min)% Solvent A (Acetonitrile)% Solvent B (Water)Curve
01.07030-
551.0955Linear
701.0955-
751.07030Linear

Visualizations

G Overall Workflow for Petroselinic Acid Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis start Lipid Sample (e.g., Seed Oil) hydrolysis Hydrolysis/Saponification to Free Fatty Acids start->hydrolysis extraction Extraction & Drying of Fatty Acids hydrolysis->extraction reaction Reaction with Derivatizing Agent (e.g., 2,4'-Dibromoacetophenone) extraction->reaction terminate Reaction Termination reaction->terminate injection Inject Derivatized Sample into HPLC terminate->injection separation Reversed-Phase C18 Column (Gradient Elution) injection->separation detection UV Detection (e.g., 256 nm) separation->detection quant Data Analysis & Quantification detection->quant

Caption: Workflow for HPLC analysis of petroselinic acid.

Caption: Reaction of petroselinic acid with a phenacyl bromide reagent.

References

Synthesis of Value-Added Derivatives from Methyl Petroselinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of a variety of chemical derivatives from methyl petroselinate (B1238263). As a unique C18:1 fatty acid methyl ester with the double bond at the Δ6 position, methyl petroselinate is a valuable renewable feedstock for the production of specialty chemicals.[1] These derivatives have potential applications in the development of surfactants, polymers, lubricants, and pharmaceutical intermediates.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the chemical transformations of petroselinic acid derivatives. All protocols are based on established chemical reactions, and where specific data for this compound is not available, analogous procedures for its isomer, methyl oleate (B1233923), are provided as a robust starting point for optimization.

Epoxidation of this compound to Methyl 6,7-Epoxyoctadecanoate

Application Note: The epoxidation of this compound yields methyl 6,7-epoxyoctadecanoate, a versatile intermediate. The oxirane ring is a reactive functional group that can undergo various nucleophilic ring-opening reactions to produce diols, amino alcohols, and other functionalized derivatives. Epoxidized fatty acid esters are also valuable as plasticizers and lubricant additives.

Experimental Protocol: Epoxidation with in situ Generated Performic Acid

This protocol is adapted from the epoxidation of fatty acid methyl esters using performic acid generated in situ from formic acid and hydrogen peroxide.

Materials:

  • This compound

  • Formic acid (88-98%)

  • Hydrogen peroxide (30-60% aqueous solution)

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent (e.g., hexane (B92381) or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound.

  • Add formic acid to the flask. The molar ratio of formic acid to the double bonds in this compound is typically 0.5:1 to 1:1.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add hydrogen peroxide dropwise to the stirred mixture. The molar ratio of hydrogen peroxide to double bonds is typically 1.1:1 to 1.5:1. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature or a slightly elevated temperature (e.g., 40°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, dilute the mixture with an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 6,7-epoxyoctadecanoate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

DerivativeStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)References
Methyl 6,7-EpoxyoctadecanoateThis compoundHCOOH, H₂O₂403>98 (conversion)[2]
Methyl 9,10-EpoxyoctadecanoateMethyl OleateHCOOH, H₂O₂40>20High[3]

Experimental Workflow: Epoxidation

epoxidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound mix Mix and Cool (0-5°C) start->mix reagents Formic Acid, Hydrogen Peroxide reagents->mix react Stir at RT or 40°C mix->react quench Dilute & Wash (NaHCO₃, H₂O, Brine) react->quench dry Dry (Na₂SO₄) quench->dry evap Evaporate Solvent dry->evap purify Column Chromatography evap->purify end_product Methyl 6,7-Epoxyoctadecanoate purify->end_product

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation of this compound to Methyl 6,7-Dihydroxyoctadecanoate

Application Note: The syn-dihydroxylation of the double bond in this compound produces methyl 6,7-dihydroxyoctadecanoate. Vicinal diols are valuable as precursors for the synthesis of polyesters and polyurethanes. They can also be further oxidized to yield dicarboxylic acids.

Experimental Protocol: Catalytic Dihydroxylation with Osmium Tetroxide

This protocol utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a co-oxidant (Upjohn dihydroxylation).

Materials:

Procedure:

  • Dissolve this compound in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add N-methylmorpholine N-oxide (1.2-1.5 equivalents) to the solution and stir until dissolved.

  • Carefully add a catalytic amount of osmium tetroxide solution (0.01-0.05 equivalents) to the reaction mixture at room temperature.[4]

  • Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30-60 minutes until the dark color dissipates.[4]

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure methyl 6,7-dihydroxyoctadecanoate.

Quantitative Data:

DerivativeStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)References
cis-1,2-CyclohexanediolCyclohexeneOsO₄ (cat.), NMORoom Temp.4-2485-90[5]
Methyl 9,10-dihydroxyoctadecanoateMethyl OleateOsO₄ (cat.), NMORoom Temp.-High[1]

Experimental Workflow: Dihydroxylation

dihydroxylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound react Stir at Room Temp. start->react reagents NMO, OsO₄ (cat.) in Acetone/Water reagents->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap purify Column Chromatography evap->purify end_product Methyl 6,7-Dihydroxyoctadecanoate purify->end_product

Caption: Workflow for the dihydroxylation of this compound.

Oxidative Cleavage of this compound

Application Note: The oxidative cleavage of the double bond in this compound is a powerful transformation that yields two valuable shorter-chain molecules: lauric acid (a C12 fatty acid) and the monomethyl ester of adipic acid (a C6 dicarboxylic acid derivative).[1] Lauric acid is widely used in the production of soaps and surfactants, while adipic acid is a key monomer for the synthesis of nylon-6,6.

Experimental Protocol: Oxidative Cleavage with Hydrogen Peroxide and Tungstic Acid

This protocol describes a greener alternative to ozonolysis for the oxidative cleavage of the double bond.

Materials:

  • This compound

  • Tungstic acid (H₂WO₄)

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, add tungstic acid (as catalyst) and hydrogen peroxide.

  • Heat the mixture to the desired reaction temperature (e.g., 70°C).

  • Add this compound to the stirred solution.

  • Continue stirring at the set temperature for several hours, monitoring the reaction by GC to observe the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and add cold water.

  • Extract the mixture with hot ethyl acetate multiple times.

  • The two products can be separated based on their different polarities and solubilities. Lauric acid will be predominantly in the organic phase, while the more polar adipic acid monomethyl ester will have higher affinity for the aqueous phase or can be isolated by crystallization.

Quantitative Data:

ProductsStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)References
Azelaic acid, Pelargonic acidOleic AcidH₂O₂, H₂WO₄70899 (conversion)[6]
Adipic acidCyclohexeneH₂O₂, H₃PW₁₂O₄₀90395[7]

Experimental Workflow: Oxidative Cleavage

oxidative_cleavage_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation cluster_products Products start This compound react Heat and Stir (e.g., 70°C) start->react reagents H₂WO₄, H₂O₂ reagents->react cool Cool and Add Water react->cool extract Extract with Hot Ethyl Acetate cool->extract separate Separation of Products extract->separate product1 Lauric Acid separate->product1 product2 Adipic Acid Monomethyl Ester separate->product2

Caption: Workflow for the oxidative cleavage of this compound.

Amidation of this compound to N-(2-hydroxyethyl) Petroselinamide (B12707882)

Application Note: The amidation of this compound with ethanolamine (B43304) produces N-(2-hydroxyethyl) petroselinamide, a fatty amide with surfactant properties. Such compounds are of interest in the formulation of personal care products and detergents due to their biodegradability and potentially mild properties.

Experimental Protocol: Direct Amidation with Ethanolamine

This protocol describes the direct aminolysis of a fatty acid methyl ester.

Materials:

  • This compound

  • Ethanolamine

  • Optional: Basic catalyst (e.g., sodium methoxide)

Procedure:

  • Combine this compound and ethanolamine in a round-bottom flask. A molar excess of ethanolamine is typically used (e.g., 1.5 to 3 equivalents).

  • If using a catalyst, add a catalytic amount of sodium methoxide.

  • Heat the reaction mixture with stirring to a temperature of 80-140°C.

  • The reaction can be carried out under a nitrogen atmosphere to prevent oxidation.

  • Monitor the reaction by TLC or GC for the consumption of the methyl ester. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture.

  • The excess ethanolamine can be removed under reduced pressure.

  • The resulting crude N-(2-hydroxyethyl) petroselinamide can be purified by recrystallization or column chromatography if necessary.

Quantitative Data:

DerivativeStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)References
Lauric acid monoethanolamideLauric acid methyl esterEthanolamine, Choline chloride110198[8]
Fatty acid amidesSoybean oil FAMEs3-(Dimethylamino)-1-propylamine, CaO80-High conversion[9]

Experimental Workflow: Amidation

amidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start This compound react Heat and Stir (80-140°C) start->react reagent Ethanolamine (optional catalyst) reagent->react remove_excess Remove Excess Ethanolamine react->remove_excess purify Purification (optional) remove_excess->purify end_product N-(2-hydroxyethyl) Petroselinamide purify->end_product

Caption: Workflow for the amidation of this compound.

Hydroformylation of this compound

Application Note: Hydroformylation, or the oxo process, introduces a formyl group (-CHO) across the double bond of this compound, producing a mixture of methyl 6-formyloctadecanoate and methyl 7-formyloctadecanoate. These aldehydes are valuable intermediates for the synthesis of alcohols, carboxylic acids, and amines, which can be used as plasticizers, lubricants, or polymer precursors.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is based on the hydroformylation of methyl oleate using a rhodium catalyst.

Materials:

  • This compound

  • Rhodium catalyst (e.g., RhH(CO)(PPh₃)₃)

  • Solvent (e.g., toluene)

  • Synthesis gas (Syngas, a mixture of CO and H₂)

Procedure:

  • Charge a high-pressure autoclave reactor with this compound, the rhodium catalyst, and the solvent.

  • Seal the reactor and purge it several times with nitrogen, followed by syngas.

  • Pressurize the reactor with syngas to the desired pressure (e.g., 10-100 atm).

  • Heat the reactor to the reaction temperature (e.g., 60-120°C) with vigorous stirring.

  • Maintain the reaction for several hours, monitoring the pressure drop to follow the reaction progress.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • The solvent can be removed under reduced pressure to yield the crude aldehyde product.

  • The product can be purified by distillation or column chromatography.

Quantitative Data:

ProductStarting MaterialCatalystPressure (psig)Temperature (°C)Yield (%)References
Methyl formylstearateMethyl OleateRhodium-on-alumina, P(OPh)₃850-900120Quantitative[4]
Methyl formylstearateMethyl OleateRhH(CO)(PPh₃)₃440 (30 bar)8091 (selectivity)[5]

Experimental Workflow: Hydroformylation

hydroformylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product start This compound react High Pressure Reactor (Heat and Stir) start->react catalyst Rhodium Catalyst catalyst->react syngas Syngas (CO/H₂) syngas->react cool_vent Cool and Vent react->cool_vent evap Remove Solvent cool_vent->evap end_product Methyl Formyloctadecanoates evap->end_product

Caption: Workflow for the hydroformylation of this compound.

References

Application Notes and Protocols for the Separation of Fatty Acid Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate separation and quantification of fatty acid methyl ester (FAME) isomers are critical in various fields, including nutrition science, biofuel development, and clinical diagnostics. FAME isomers, particularly geometric (cis/trans) and positional isomers, often exhibit distinct biological activities and chemical properties. Their structural similarity, however, presents a significant analytical challenge. This document provides detailed application notes and experimental protocols for the separation of FAME isomers using advanced analytical techniques.

Key Analytical Techniques

The primary methods for resolving FAME isomers involve high-resolution capillary gas chromatography (GC) and silver-ion (argentation) chromatography. Gas chromatography, coupled with either a flame ionization detector (FID) or a mass spectrometer (MS), is the most common approach.[1][2][3] Highly polar cyanopropyl siloxane stationary phases are essential for the effective separation of cis and trans isomers.[4][5][6][7] Silver-ion chromatography, available in solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) formats, offers an orthogonal separation mechanism based on the interaction of silver ions with the double bonds of unsaturated FAMEs.[8][9][10]

Section 1: Gas Chromatography (GC) for FAME Isomer Separation

High-resolution GC is a powerful technique for separating complex mixtures of FAME isomers. The choice of the capillary column's stationary phase is paramount for achieving the desired resolution, especially for geometric and positional isomers.[2][11]

Application Note: High-Polarity GC Columns for Cis/Trans Isomer Resolution

Highly polar stationary phases, such as those with a high percentage of cyanopropyl substitution (e.g., Agilent HP-88, Supelco SP-2560), are the industry standard for detailed cis/trans FAME analysis.[4][6] These columns provide excellent selectivity for separating FAME isomers based on the degree of unsaturation and the configuration of the double bonds (cis vs. trans).[7] On these columns, trans isomers typically elute before their corresponding cis isomers.[7] For complex samples, long columns (e.g., 100 meters) are often employed to achieve the necessary resolution.[11]

Experimental Protocol: Detailed FAME Isomer Separation by GC-FID/MS

This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of geometric and positional isomers using a high-polarity cyanopropyl column.

1. Sample Preparation (Derivatization to FAMEs):

  • Weigh 1-25 mg of the lipid sample into a reaction vial.

  • If the sample is in an aqueous solvent, evaporate to dryness first.

  • Add 1-2 mL of 0.5 M methanolic sodium hydroxide.

  • Heat at 60°C for 5-10 minutes.

  • Cool the vial and add 2 mL of Boron Trifluoride (BF3)-methanol solution (12-14% w/v).

  • Heat again at 60°C for 5-10 minutes.

  • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of deionized water.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID/MS Instrumentation and Conditions:

ParameterCondition
GC System Agilent 8850 GC or equivalent
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm film thickness) or Supelco SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 to 100:1
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min)[11]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C

3. Data Analysis:

  • Identify FAME isomers by comparing their retention times with those of known standards.

  • For MS detection, confirm peak identities using mass spectral libraries.

  • Quantify individual FAMEs by integrating the peak areas and using an internal or external standard calibration.

Quantitative Data: FAME Isomer Retention Times on High-Polarity Columns

The following table summarizes the retention times of selected FAME isomers on a high-polarity GC column.

FAME IsomerRetention Time (min) on Rt-2560 (100 m)[7]
Methyl myristoleate (B1240118) (C14:1 c9)12.48
Methyl palmitoleate (B1233929) (C16:1 c9)14.15
Methyl oleate (B1233923) (C18:1 c9)18.23
Methyl elaidate (B1234055) (C18:1 t9)17.91
Methyl linoleate (B1235992) (C18:2 c9,c12)20.32
Methyl linoelaidate (C18:2 t9,t12)19.34
Methyl α-linolenate (C18:3 c9,c12,c15)22.84
Methyl γ-linolenate (C18:3 c6,c9,c12)21.96

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Section 2: Silver-Ion Solid-Phase Extraction (Ag-Ion SPE) for FAME Fractionation

Silver-ion SPE is a powerful technique for fractionating FAMEs based on their degree of unsaturation and the geometry of their double bonds.[8] This method is particularly useful for simplifying complex FAME mixtures prior to GC analysis, thereby improving the resolution and identification of isomers.[8] In Ag-Ion SPE, silver ions are immobilized on a solid support and interact with the π-electrons of the double bonds in unsaturated FAMEs. The strength of this interaction increases with the number of double bonds, and cis isomers are retained more strongly than trans isomers.[8]

Application Note: Simplifying Complex FAME Mixtures with Ag-Ion SPE

The fractionation of FAMEs by Ag-Ion SPE allows for the separation of saturated, monounsaturated (cis and trans), and polyunsaturated fatty acids into distinct fractions. This pre-fractionation step is highly effective in reducing the complexity of the sample injected into the GC, which can prevent co-elution and improve the accuracy of quantification.[8]

Experimental Protocol: Fractionation of FAME Isomers using Ag-Ion SPE

This protocol describes the fractionation of a FAME mixture into saturated, trans-monounsaturated, cis-monounsaturated, and polyunsaturated fractions.

1. Sample Preparation:

  • Prepare FAMEs from the lipid sample as described in the GC protocol.

  • Dissolve the FAME mixture in hexane to a concentration of approximately 1 mg/mL.

2. Ag-Ion SPE Cartridge Preparation and Sample Loading:

StepProcedure
Cartridge Discovery® Ag-Ion SPE Tube (750 mg/6 mL)
Conditioning Condition the cartridge with 4 mL of acetone.
Equilibration Equilibrate the cartridge with 4 mL of hexane.
Sample Loading Load 1 mL of the FAME sample in hexane onto the cartridge.

3. Elution of FAME Fractions:

FractionElution SolventVolume (mL)
1. Saturated FAMEs Hexane6
2. Trans-Monounsaturated FAMEs Hexane:Acetone (99:1, v/v)4
3. Cis-Monounsaturated FAMEs Hexane:Acetone (95:5, v/v)4
4. Polyunsaturated FAMEs Acetone4

4. Post-Elution Processing and Analysis:

  • Evaporate the solvent from each fraction under a stream of nitrogen at 40°C.

  • Reconstitute each fraction in 1 mL of hexane.

  • Analyze each fraction separately by GC-FID/MS using the protocol described in Section 1.

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing LipidSample Lipid Sample Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) LipidSample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection FAMEs in Hexane GC_Separation Separation on High-Polarity Column (e.g., HP-88) GC_Injection->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report

Caption: Workflow for GC-based FAME isomer analysis.

AgIon_SPE_Workflow cluster_prep Sample Preparation cluster_spe Ag-Ion SPE Fractionation cluster_analysis GC Analysis FAME_Sample FAME Sample in Hexane SPE_Cartridge Ag-Ion SPE Cartridge FAME_Sample->SPE_Cartridge Load Sample Fraction1 Fraction 1: Saturated SPE_Cartridge->Fraction1 Elute with Hexane Fraction2 Fraction 2: trans-Monoenes SPE_Cartridge->Fraction2 Elute with Hexane/Acetone (99:1) Fraction3 Fraction 3: cis-Monoenes SPE_Cartridge->Fraction3 Elute with Hexane/Acetone (95:5) Fraction4 Fraction 4: Polyunsaturated SPE_Cartridge->Fraction4 Elute with Acetone GC_Analysis GC-FID/MS Analysis of Each Fraction Fraction1->GC_Analysis Fraction2->GC_Analysis Fraction3->GC_Analysis Fraction4->GC_Analysis Report Report GC_Analysis->Report

Caption: Workflow for Ag-Ion SPE fractionation and GC analysis.

References

Application Notes and Protocols for Incorporating Methyl Petroselinate in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a unique monounsaturated fatty acid ester. Its incorporation into artificial membranes, such as liposomes and supported lipid bilayers, offers a novel avenue for modulating the physicochemical properties of these systems. The distinct position of the double bond in the acyl chain of petroselinate, compared to the more common oleate (B1233923) (cis-9), can impart unique packing and fluidity characteristics to the lipid bilayer. These modifications can be leveraged in various applications, including drug delivery, membrane protein studies, and biosensor development.

These application notes provide an overview of the expected effects of methyl petroselinate on artificial membranes and detailed protocols for its incorporation and the characterization of the resulting membrane systems.

Application Notes

Modulating Membrane Fluidity

The introduction of a cis double bond in a lipid acyl chain generally increases membrane fluidity by creating a kink that disrupts ordered packing. While direct quantitative data for this compound is not abundant in publicly accessible literature, data from its parent fatty acid, petroselinic acid, and similar monounsaturated fatty acids can be used for informed predictions. The position of the double bond at the C6 position in petroselinate, closer to the glycerol (B35011) backbone than in oleate, may lead to a distinct fluidity gradient along the acyl chain. It is hypothesized that this compound will increase the fluidity of membranes composed of saturated phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC). This can be advantageous for creating more dynamic membrane environments, potentially facilitating the reconstitution and function of membrane proteins.

Impact on Bilayer Thickness and Stability

The kink in the acyl chain of this compound is expected to decrease the overall thickness of the lipid bilayer compared to a fully saturated system. This alteration in bilayer thickness can influence the activity of transmembrane proteins and the passive diffusion of small molecules. While increased fluidity can sometimes lead to decreased stability (higher permeability), the long C18 chain of petroselinate may mitigate excessive leakage compared to shorter-chain unsaturated fatty acids. The esterification of the carboxyl group to a methyl ester removes the potential for hydrogen bonding and pH-dependent charge that a free fatty acid would have at the membrane interface, leading to a deeper and more stable insertion within the hydrophobic core of the bilayer.

Applications in Drug Delivery

The ability to fine-tune membrane fluidity and permeability by incorporating this compound makes it a candidate for advanced drug delivery systems. Liposomes formulated with this compound could exhibit altered drug release kinetics. For instance, in temperature-sensitive liposomes, its incorporation could modulate the phase transition temperature, allowing for more controlled drug release at specific physiological temperatures. Furthermore, changes in membrane fluidity can affect the interaction of liposomes with cells, potentially influencing cellular uptake and drug efficacy.

Quantitative Data Summary

Quantitative data for the direct effects of this compound on lipid bilayers is limited in published literature. The following table summarizes the physical properties of this compound and its parent fatty acid, along with expected effects based on studies of similar fatty acids and their esters. Researchers are encouraged to use the provided protocols to determine these values experimentally for their specific lipid compositions.

PropertyThis compoundPetroselinic AcidExpected Effect on DPPC Bilayer
Molecular Formula C19H36O2C18H34O2-
Molecular Weight 296.49 g/mol 282.46 g/mol -
Melting Point -1°C (lit.)30°CDecrease in main phase transition temp (Tm)
Boiling Point 158-160 °C @ 2-3 Torr--
Density 0.8767 g/cm³ @ 20°C-Slight decrease in membrane packing density
Membrane Fluidity --Increase
Bilayer Thickness --Decrease
Permeability --Potential to increase permeability

Experimental Protocols

Protocol 1: Preparation of Liposomes Incorporating this compound by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DPPC, POPC)

  • This compound (in chloroform (B151607) or ethanol)

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., PBS, Tris-HCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of the primary phospholipid, cholesterol (if used), and this compound in chloroform in a round-bottom flask. A typical molar ratio could be 8:2:1 for Phospholipid:Cholesterol:this compound. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the primary lipid (e.g., 45-50°C for DPPC). d. Continue rotation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible.

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature, to the flask. b. Gently rotate the flask by hand to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs). c. Allow the suspension to swell for 1-2 hours at the same temperature, with occasional gentle agitation.

  • Extrusion: a. Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and place it in the extruder. c. Extrude the suspension through the membrane by passing it back and forth between two syringes an odd number of times (e.g., 21 times). This process creates LUVs with a more uniform size distribution.

  • Characterization: a. Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS). b. Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).

Protocol 2: Characterization of Membrane Fluidity Using Fluorescence Anisotropy

This protocol measures membrane fluidity by monitoring the steady-state fluorescence anisotropy of a lipophilic probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposome (B1194612) suspension (from Protocol 1)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Buffer used for liposome preparation

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation: a. Dilute the liposome suspension to a final lipid concentration of 0.1-0.5 mM in the buffer. b. Add the DPH stock solution to the diluted liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500. c. Incubate the mixture in the dark at room temperature for at least 1 hour to allow for the partitioning of DPH into the lipid bilayer.

  • Fluorescence Anisotropy Measurement: a. Set the excitation and emission wavelengths for DPH (typically λex ≈ 350 nm and λem ≈ 430 nm). b. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). c. Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH). d. Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis: a. Compare the anisotropy values of liposomes with and without this compound. A lower anisotropy value indicates higher membrane fluidity. b. Measurements can be performed at different temperatures to study the effect of this compound on the phase transition.

Protocol 3: Assessment of Membrane Permeability via Calcein (B42510) Leakage Assay

This protocol assesses the permeability of liposomes by measuring the release of a fluorescent dye, calcein, from the aqueous core.

Materials:

  • Liposomes prepared with encapsulated calcein (prepare as in Protocol 1, but use a high concentration of calcein, e.g., 50-100 mM, in the hydration buffer).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to separate free calcein from encapsulated calcein.

  • Buffer

  • Fluorometer

  • Triton X-100 solution (e.g., 10% v/v)

Procedure:

  • Preparation of Calcein-Loaded Liposomes: a. Follow Protocol 1 for liposome preparation, using a self-quenching concentration of calcein in the hydration buffer. b. After extrusion, pass the liposome suspension through a size-exclusion column to remove unencapsulated calcein. The liposomes will elute in the void volume.

  • Leakage Measurement: a. Dilute the calcein-loaded liposomes in the buffer in a cuvette to a suitable concentration for fluorescence measurement. b. Monitor the fluorescence intensity over time at the appropriate wavelengths for calcein (λex ≈ 495 nm, λem ≈ 515 nm). The initial fluorescence (F_t) should be low due to self-quenching. c. After the measurement period, add a small amount of Triton X-100 to lyse the liposomes and release all the encapsulated calcein. This gives the maximum fluorescence (F_max).

  • Data Analysis: a. Calculate the percentage of calcein leakage at time 't' using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero. b. Compare the leakage rates for liposomes with and without this compound to determine its effect on membrane permeability.

Protocol 4: Determination of Lipid Phase Transition by Differential Scanning Calorimetry (DSC)

This protocol determines the main phase transition temperature (Tm) and enthalpy (ΔH) of lipid bilayers containing this compound.

Materials:

  • Liposome suspension (from Protocol 1, preferably at a high lipid concentration, e.g., 10-20 mg/mL)

  • Differential Scanning Calorimeter

  • DSC pans

Procedure:

  • Sample Preparation: a. Accurately pipette a known volume of the concentrated liposome suspension into a DSC pan. b. Pipette the same volume of buffer into a reference pan. c. Seal both pans hermetically.

  • DSC Measurement: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a temperature well below the expected Tm (e.g., 20°C for DPPC). c. Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 60°C for DPPC). d. Record the heat flow as a function of temperature. e. Cool the sample back to the starting temperature and perform a second heating scan to check for reversibility.

  • Data Analysis: a. The DSC thermogram will show an endothermic peak at the main phase transition. b. The temperature at the peak maximum is the Tm. c. The area under the peak corresponds to the enthalpy of the transition (ΔH). d. Analyze the peak width at half-height, which provides information on the cooperativity of the transition. e. Compare the thermograms of liposomes with varying concentrations of this compound to pure phospholipid liposomes. A broadening of the peak and a decrease in Tm and ΔH are expected upon incorporation of the unsaturated ester.

Visualizations

Experimental_Workflow_Liposome_Preparation cluster_prep Step 1: Lipid Film Formation cluster_hydro Step 2: Hydration cluster_extrude Step 3: Extrusion cluster_char Step 4: Characterization dissolve Dissolve Lipids (Phospholipid, Cholesterol, this compound) in Chloroform evaporate Rotary Evaporation (Remove Solvent) dissolve->evaporate hydrate Add Buffer & Swell (Forms MLVs) evaporate->hydrate extrude Extrude through Polycarbonate Membrane (Forms LUVs) hydrate->extrude dls DLS (Size, Zeta) extrude->dls tem TEM (Morphology) extrude->tem Fluidity_Measurement_Logic start Incorporate this compound into Lipid Bilayer disruption Disruption of Ordered Acyl Chain Packing start->disruption spacing Increased Inter-chain Spacing disruption->spacing mobility Increased Rotational Mobility of DPH Probe spacing->mobility depolarization Faster Fluorescence Depolarization mobility->depolarization anisotropy Lower Measured Fluorescence Anisotropy (r) depolarization->anisotropy fluidity Conclusion: Increased Membrane Fluidity anisotropy->fluidity Permeability_Assay_Pathway cluster_liposome Calcein-Loaded Liposome cluster_detection Detection liposome High [Calcein] (Self-Quenched Fluorescence) perturbation Membrane Perturbation (e.g., by this compound, Temperature, etc.) liposome->perturbation leakage Calcein Leaks into External Buffer perturbation->leakage dilution Dilution of Calcein leakage->dilution dequenching De-quenching dilution->dequenching fluorescence Increase in Fluorescence Signal dequenching->fluorescence

Methyl Petroselinate: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl petroselinate (B1238263), the methyl ester of petroselinic acid (cis-6-octadecenoic acid), is a renewable oleochemical building block with significant potential in organic synthesis. Its unique C18 fatty acid structure, featuring a double bond at the Δ6 position, offers a versatile platform for the synthesis of a wide array of valuable molecules, including surfactants, polymers, and bioactive compounds. This document provides detailed application notes and experimental protocols for the utilization of methyl petroselinate as a precursor in various synthetic transformations.

Synthesis of Surfactants

This compound serves as an excellent starting material for the production of both non-ionic and anionic surfactants. The long hydrocarbon chain provides the necessary hydrophobicity, while the ester and olefin functionalities allow for the introduction of various hydrophilic head groups.

Non-Ionic Surfactants

Non-ionic surfactants based on this compound can be synthesized through derivatization of the ester group, typically by amidation followed by ethoxylation, or through reactions involving the double bond.

Experimental Protocol: Synthesis of Petroselinic Acid Diethanolamide

This protocol outlines the synthesis of a non-ionic surfactant, petroselinic acid diethanolamide, from this compound. The reaction involves the direct amidation of the methyl ester with diethanolamine (B148213).

Materials:

  • This compound (98% purity)

  • Diethanolamine (DEA)

  • Sodium methoxide (B1231860) (catalyst)

  • Methanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and diethanolamine (1.2 eq).

  • Add sodium methoxide (0.05 eq) as a catalyst.

  • Heat the reaction mixture to 120-140°C and reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the pure petroselinic acid diethanolamide.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound296.491.0-
Diethanolamine105.141.2-
Petroselinic Acid Diethanolamide383.60-85-95
Anionic Surfactants

Anionic surfactants can be prepared from this compound by introducing a sulfonate group. A common method is the sulfonation of the double bond.

Experimental Protocol: Synthesis of this compound Sulfonate

This protocol describes the synthesis of an anionic surfactant via sulfonation of the double bond of this compound using a sulfur trioxide-dioxane complex.

Materials:

  • This compound (98% purity)

  • Sulfur trioxide-dioxane complex

  • Dichloromethane (B109758) (anhydrous)

  • Sodium hydroxide (B78521) solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the sulfur trioxide-dioxane complex (1.1 eq) in anhydrous dichloromethane and add it dropwise to the this compound solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.

  • Neutralize the crude product with a 1 M sodium hydroxide solution to obtain the sodium salt of this compound sulfonate.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound296.491.0-
Sulfur Trioxide-Dioxane Complex168.161.1-
Sodium this compound Sulfonate400.54-75-85

Synthesis of Dicarboxylic Acids for Polymers

The carbon-carbon double bond in this compound can be cleaved to produce dicarboxylic acids, which are valuable monomers for the synthesis of polyesters and polyamides. Oxidative cleavage is a common method to achieve this transformation.

Experimental Protocol: Synthesis of Adipic Acid and Dodecanedioic Acid via Oxidative Cleavage

This protocol details the one-pot oxidative cleavage of this compound to yield adipic acid and the methyl ester of dodecanedioic acid, which can be subsequently hydrolyzed to dodecanedioic acid. This method provides an alternative to the industrial ozonolysis process.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tert-butanol and water.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of potassium permanganate (0.1 eq) and sodium periodate (4.0 eq) in water.

  • Slowly add the oxidant solution to the this compound solution over 1-2 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture to pH 2 with 10% sulfuric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture contains adipic acid and the methyl ester of dodecanedioic acid, which can be separated by column chromatography or fractional distillation. For the synthesis of dodecanedioic acid, the mixture can be directly hydrolyzed with an aqueous base followed by acidification.

ProductMolecular Weight ( g/mol )Typical Yield (%)
Adipic Acid146.1480-90
Methyl Dodecanedioate258.3780-90

Bioactive Molecules

Petroselinic acid and its derivatives have been shown to possess antimicrobial and antifungal properties.[1][2] The unique structure of this compound can be leveraged to synthesize novel bioactive compounds.

Antimicrobial and Antifungal Activity

Petroselinic acid has demonstrated inhibitory activity against various bacteria and fungi. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Candida albicans.[1][2] The minimum inhibitory concentrations (MICs) are typically in the range of 100-400 µg/mL.

OrganismActivityMIC (µg/mL)Reference
Staphylococcus aureusAntibacterial~100[1]
Candida albicansAntifungal~200[2]

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • This compound or its derivatives

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well containing the test compound dilutions.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

Diagrams

Surfactant_Synthesis cluster_nonionic Non-Ionic Surfactant Synthesis cluster_anionic Anionic Surfactant Synthesis MP This compound DEA Diethanolamine (Amidation) MP->DEA Sodium Methoxide SULF Sulfur Trioxide-Dioxane (Sulfonation) MP->SULF Dichloromethane NIS Petroselinic Acid Diethanolamide (Non-Ionic Surfactant) DEA->NIS AS This compound Sulfonate (Anionic Surfactant) SULF->AS

Synthesis pathways for non-ionic and anionic surfactants.

Dicarboxylic_Acid_Synthesis MP This compound OC Oxidative Cleavage (KMnO4 / NaIO4) MP->OC Products Mixture of: Adipic Acid & Methyl Dodecanedioate OC->Products Separation Separation / Hydrolysis Products->Separation Adipic Adipic Acid Separation->Adipic DDA Dodecanedioic Acid Separation->DDA

Workflow for the synthesis of dicarboxylic acids.

Bioactivity_Workflow MP This compound or Derivatives Assay Broth Microdilution Assay MP->Assay Incubation Incubation with Microorganism Assay->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC

Workflow for evaluating antimicrobial activity.

References

High-resolution GC-MS analysis of Methyl petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Resolution GC-MS Analysis of Methyl Petroselinate (B1238263)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl petroselinate is the methyl ester of petroselinic acid, a monounsaturated fatty acid that is an isomer of oleic acid. It is found in the seed oils of various plants, including those from the Apiaceae and Araliaceae families. The accurate quantitative and qualitative analysis of this compound is crucial in various fields, including food science, biofuel research, and pharmacology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acid methyl esters (FAMEs), offering high sensitivity and structural confirmation.[1] However, the chromatographic separation of this compound from its isomers, particularly methyl oleate, presents a significant analytical challenge due to their similar structures and volatilities.[2] This application note provides a detailed protocol for the high-resolution GC-MS analysis of this compound, including sample preparation, derivatization, and optimized GC-MS conditions to achieve effective separation and accurate quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction

The first step involves the extraction of total lipids from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., seeds, oil, biological tissue). The widely used Folch method is described below.

Protocol: Folch Lipid Extraction

  • Homogenization: Homogenize the sample in a chloroform (B151607):methanol mixture (2:1, v/v). For solid samples, a ratio of 20 mL of solvent per gram of sample is recommended.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture to facilitate phase separation.[3]

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.[3]

  • Collection: The lower chloroform layer, containing the lipids, is carefully collected using a Pasteur pipette.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the extracted lipids must be derivatized to their corresponding FAMEs to increase their volatility.[3] Acid-catalyzed transesterification using methanolic HCl is a common and effective method.

Protocol: Acid-Catalyzed Methylation

  • Reagent Preparation: Prepare a 2% (v/v) solution of sulfuric acid in methanol.

  • Reaction: Dissolve the dried lipid extract in 1 mL of toluene, then add 2 mL of the 2% methanolic sulfuric acid.[4]

  • Heating: Tightly cap the reaction vial and heat at 50-60°C for 12-16 hours in a water bath or heating block.[4]

  • Neutralization: After cooling to room temperature, add 5 mL of 5% sodium bicarbonate solution to neutralize the reaction.[4]

  • Extraction: Extract the FAMEs by adding 3 mL of hexane (B92381) and vortexing thoroughly.

  • Phase Separation: Centrifuge to separate the phases and carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.[3]

  • Drying: Dry the hexane extract over anhydrous sodium sulfate (B86663) before GC-MS analysis.

High-Resolution GC-MS Analysis

To achieve optimal separation of this compound from its isomers, a long, polar capillary column is recommended.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or a high-resolution mass spectrometer (e.g., TOF or Q-TOF) for accurate mass measurements.[5]

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent polar cyanopropyl column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: 3°C/min to 240°C.

    • Hold at 240°C for 15 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Acquisition Mode: Full scan mode (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]

Data Presentation

Quantitative analysis of this compound requires the generation of a calibration curve using a certified reference standard. The following tables summarize key data for the identification and quantification of this compound.

Table 1: GC Retention Data for this compound and Methyl Oleate

CompoundRetention Time (min)
Methyl Oleate (C18:1, n-9)~58.5
This compound (C18:1, n-12)~59.2

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Table 2: Key Mass Fragments for Identification of this compound

m/zIon IdentityRelative Abundance
296[M]+ (Molecular Ion)Low
264[M-32]+ (Loss of CH3OH)Moderate
222[M-74]+ (McLafferty Rearrangement)High
55C4H7+High (Base Peak)

Data based on NIST Mass Spectrometry Data Center.[8]

Table 3: Example Calibration Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (SIM mode, m/z 296)
15,000
525,000
1050,000
25125,000
50250,000

Note: This is example data. A valid calibration curve must be generated for each batch of samples.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_output Output Sample Sample (e.g., Seeds, Oil) Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction Total_Lipids Total Lipid Extract Lipid_Extraction->Total_Lipids Derivatization Acid-Catalyzed Transesterification Total_Lipids->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GC_MS High-Resolution GC-MS FAMEs->GC_MS Data_Analysis Data Analysis (Qualitative & Quantitative) GC_MS->Data_Analysis Results Results: - Identification - Quantification Data_Analysis->Results

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway cluster_isomers Structural Isomers of Methyl Octadecenoate cluster_gc_separation Chromatographic Separation Methyl_Petroselinate This compound (C18:1, n-12) Double bond at C6-C7 GC_Column Polar GC Column Methyl_Petroselinate->GC_Column Methyl_Oleate Methyl Oleate (C18:1, n-9) Double bond at C9-C10 Methyl_Oleate->GC_Column Separation Differential Retention GC_Column->Separation Elution_Order Elution_Order Separation->Elution_Order Methyl Oleate elutes slightly earlier

Caption: Logical relationship for the separation of this compound and Methyl Oleate.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) in FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME offers a robust and sensitive method for the analysis of Fatty Acid Methyl Esters (FAMEs). FAMEs are crucial in various fields, including the food industry, microbiology, biofuel production, and clinical diagnostics.[3] This document provides detailed application notes and protocols for the successful implementation of SPME for FAME analysis.

The direct analysis of free fatty acids by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and inaccurate quantification.[4] Derivatization to FAMEs increases their volatility and stability, making them more amenable to GC analysis.[4][5]

Key Advantages of SPME for FAME Analysis:

  • Solvent-Free: Reduces environmental impact and eliminates solvent-related interference.[3][6]

  • High Sensitivity: Concentrates analytes, enabling the detection of trace levels.

  • Simplicity and Speed: Combines extraction and concentration into a single, rapid step.[1][2]

  • Automation-Friendly: Easily automated for high-throughput analysis.[6][7]

Experimental Workflow for SPME-FAME Analysis

The overall process involves sample preparation, which may include derivatization of fatty acids to FAMEs, followed by SPME extraction and subsequent GC-MS analysis.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis Analysis Sample Sample (e.g., Biological fluid, Food, Biofuel) Derivatization Derivatization to FAMEs (if necessary) Sample->Derivatization Fatty Acids Present SPME_Vial Sample in Vial Sample->SPME_Vial FAMEs already present Derivatization->SPME_Vial SPME_Fiber SPME Fiber Exposure (Headspace or Direct Immersion) SPME_Vial->SPME_Fiber Extraction GC_MS GC-MS Analysis SPME_Fiber->GC_MS Thermal Desorption Data_Analysis Data Processing & Quantification GC_MS->Data_Analysis

Caption: General workflow for FAME analysis using SPME-GC-MS.

Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs (Acid-Catalyzed)

This protocol is suitable for samples containing free fatty acids (FFAs) and bound fatty acids in lipids.[8]

Materials:

  • Sample containing fatty acids (1-25 mg)

  • Boron trichloride-methanol (BCl3-methanol), 12% w/w or 1M Methanolic HCl[8]

  • Hexane (B92381) or Heptane, GC grade

  • Deionized water

  • Micro reaction vessels (5-10 mL)

  • Heating block or water bath

Procedure:

  • Accurately weigh 1-25 mg of the sample into a micro reaction vessel. If the sample is not liquid, it can be dissolved in a nonpolar solvent like hexane.

  • Add 2 mL of 12% BCl3-methanol reagent to the vessel.

  • Securely cap the vessel and heat at 60°C for 5-10 minutes. Alternatively, when using 1M methanolic HCl, heat at 80°C for 1 hour.[8]

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Shake vigorously to ensure the FAMEs are partitioned into the non-polar hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial for SPME analysis.

Note: It is crucial to use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.

Protocol 2: Headspace SPME (HS-SPME) for FAME Analysis

HS-SPME is the most common SPME technique, where the fiber is exposed to the vapor phase above the sample.[9] This method is particularly suitable for volatile and semi-volatile FAMEs and helps protect the fiber from complex sample matrices.

Materials and Equipment:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]

  • Autosampler or manual SPME holder

  • Headspace vials (e.g., 20 mL) with septa

  • Vial containing the FAMEs extract (from Protocol 1) or the original sample

  • Incubator/agitator

Procedure:

  • Transfer an appropriate volume of the sample or FAMEs extract into a headspace vial. For aqueous samples, a 1:1 ratio of liquid to headspace is common (e.g., 10 mL sample in a 20 mL vial).[3]

  • Seal the vial with a septum cap.

  • Place the vial in an incubator/agitator set to the desired temperature (e.g., 30-60°C). Agitation (e.g., 1000 rpm) can improve extraction efficiency.[1][11]

  • Allow the sample to equilibrate for a set time (e.g., 14 minutes).[3]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 2-20 minutes).[7][11]

  • After extraction, retract the fiber into the needle.

  • Immediately transfer the fiber to the GC injector for thermal desorption and analysis.[3]

Protocol 3: Direct Immersion SPME (DI-SPME) for FAME Analysis

In DI-SPME, the fiber is directly immersed into the liquid sample. This technique can provide enhanced extraction of less volatile and more polar compounds.[12][13]

Materials and Equipment:

  • Same as for HS-SPME.

Procedure:

  • Place the liquid sample into a suitable vial.

  • Immerse the SPME fiber directly into the liquid sample.

  • Agitate the sample at a constant speed for a defined period to facilitate extraction.

  • After the extraction time, retract the fiber and gently remove any droplets of the sample from the fiber by withdrawing it through the septum.

  • Transfer the fiber to the GC injector for analysis.

SPME Fiber Selection

The choice of SPME fiber coating is critical and depends on the properties of the target FAMEs, such as molecular weight and polarity.[14]

Fiber CoatingPolarityRecommended For
Polydimethylsiloxane (PDMS) Non-polarLow molecular weight or volatile compounds.[15]
Polyacrylate (PA) PolarPolar analytes.[15]
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) BipolarVolatile polar analytes like alcohols or amines.[15]
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) BipolarWide range of analytes (C3-C20), making it a good general-purpose fiber for FAME profiles.[10][15]

GC-MS Parameters for FAME Analysis

The following table provides typical GC-MS parameters for FAME analysis. These should be optimized for the specific instrument and application.

ParameterTypical Setting
Injector Temperature 250 °C[11]
Desorption Time 1-10 seconds[11]
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Column Polar capillary column (e.g., DB-Wax, Rt-2560, or a cyano-column)[5][16][17]
Oven Program Example: 70 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
Ionization Mode Electron Impact (EI) at 70 eV[18]
Mass Analyzer Quadrupole
Scan Range 35-400 amu[18]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis[16][18]

Quantitative Analysis

For accurate quantification, an internal standard (IS) method is recommended to correct for variations in sample preparation and injection.[19] Methyl decanoate (B1226879) is a suitable internal standard for many FAME analyses.[19]

Quantitative Data Summary:

The following table summarizes performance data from a study on the simultaneous determination of 22 FAs in Total Parenteral Nutrition (TPN) components using GC-MS after derivatization.

ParameterValueReference
Correlation Coefficient (R²) > 0.99 for most FAMEs[18]
Limit of Detection (LOD) 1.69 µg/mL[18]
Limit of Quantification (LOQ) 5.14 µg/mL[18]
Linear Range 3.10–179.9 µg/mL for most FAMEs[18]

A separate study using a GC-MS method for FAMEs in human plasma reported LODs in the low femtomol range on-column.[16]

Troubleshooting and Considerations

  • Fiber Selection: An inappropriate fiber can lead to poor extraction efficiency. A broad-range fiber like DVB/CAR/PDMS is a good starting point for complex mixtures.

  • Derivatization Efficiency: Incomplete derivatization can lead to inaccurate quantification. Ensure anhydrous conditions and optimized reaction time and temperature.

  • Matrix Effects: Complex matrices can interfere with extraction. Headspace SPME can mitigate this.[12] Salting out the sample by adding NaCl can increase the partitioning of analytes into the headspace.[20]

  • Carryover: Ensure complete desorption of analytes in the GC inlet to prevent carryover between runs. A bake-out step for the fiber may be necessary.

Signaling Pathway and Logical Relationship Diagrams

SPME Fiber Selection Logic

SPME_Fiber_Selection cluster_fibers SPME Fiber Coatings Analyte_Properties Analyte Properties (Polarity, Molecular Weight) PDMS PDMS (Non-polar) Analyte_Properties->PDMS Non-polar, Volatile PA Polyacrylate (Polar) Analyte_Properties->PA Polar PDMS_DVB PDMS/DVB (Bipolar) Analyte_Properties->PDMS_DVB Polar, Volatile DVB_CAR_PDMS DVB/CAR/PDMS (Bipolar, Wide Range) Analyte_Properties->DVB_CAR_PDMS Broad mix of analytes

Caption: Logic for selecting an SPME fiber based on analyte properties.

Headspace vs. Direct Immersion SPME

SPME_Mode_Selection Sample_Type Sample Type & Analytes of Interest HS_SPME Headspace SPME (HS-SPME) Sample_Type->HS_SPME Volatile/Semi-volatile analytes Complex/Dirty matrix DI_SPME Direct Immersion SPME (DI-SPME) Sample_Type->DI_SPME Less volatile/Polar analytes Clean matrix

Caption: Decision logic for choosing between Headspace and Direct Immersion SPME.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography (GC) Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.

Topic: Improving the Separation of Methyl Petroselinate (B1238263) and Methyl Oleate (B1233923)

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the gas chromatographic separation of Methyl petroselinate (C18:1Δ6) and Methyl oleate (C18:1Δ9).

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and Methyl oleate using GC?

A: this compound and Methyl oleate are positional isomers, meaning they have the same chemical formula but differ in the location of the double bond (at the 6th and 9th carbon positions, respectively). This structural similarity results in very close physicochemical properties, such as boiling points and polarity. Consequently, they exhibit nearly identical retention times on many standard GC columns, leading to poor resolution or complete co-elution.[1][2] The separation of these isomers is often incomplete when they are analyzed as methyl esters.[1]

Q2: What is the single most critical factor for improving the separation of these two isomers?

A: The choice of the GC column's stationary phase is the most critical factor.[3][4] Standard or mid-polarity columns are often insufficient. Achieving separation requires a highly polar stationary phase, typically one containing a high percentage of cyanopropyl functional groups.[5][6][7][8] These phases provide unique selectivity for separating cis/trans and positional isomers of fatty acid methyl esters (FAMEs).[6][7]

Q3: Can I improve separation without changing my GC column?

A: Yes, you can make several adjustments, although they may not be sufficient if your column is not selective enough. The first step is to optimize the oven temperature program.[3][9] Reducing the temperature ramp rate (e.g., from 10°C/min to 2°C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[3] Adjusting the carrier gas flow rate to its optimal linear velocity can also improve column efficiency.[9] If these fail, a more involved approach is to change the derivatization agent from methanol (B129727) to a bulkier alcohol like ethanol (B145695) or butanol.[1][10]

Q4: My lab only uses methyl esters for FAME analysis. Is separation still possible?

A: Yes, but it is challenging and highly dependent on using the correct, highly-polar GC column. While methyl esters of these two isomers are known to be unresolved under many conditions, separation can be achieved on specialized columns.[1] Columns with high cyanopropyl content, such as the HP-88, SP-2560, or CP-Sil 88, are specifically designed for these difficult FAME isomer separations.[6][7][8][11] Using a longer column (e.g., 100 m or even 200 m) will also increase the total theoretical plates, thereby improving resolving power.[5][7][12]

Troubleshooting Guide: Resolving Peak Co-elution

This guide provides a systematic workflow for diagnosing and fixing the co-elution of this compound and Methyl oleate.

G start Start: Suspected Co-elution of This compound & Oleate confirm Step 1: Confirm Co-elution - Analyze Peak Shape (Shoulders?) - Examine Mass Spectra Across Peak start->confirm optimize_temp Step 2: Optimize Temperature Program - Lower Initial Temperature - Reduce Ramp Rate (e.g., to 2-5°C/min) - Add Isothermal Hold confirm->optimize_temp Yes not_coelution Issue is Not Co-elution - Check for Contamination - Check for Incomplete Derivatization confirm->not_coelution No check_resolution1 Resolution Achieved? optimize_temp->check_resolution1 change_column Step 3: Change GC Column - Select Highly Polar Phase (e.g., HP-88, Rt-2560, CP-Sil 88) - Increase Column Length (>60 m) check_resolution1->change_column No end_success End: Successful Separation check_resolution1->end_success Yes check_resolution2 Resolution Achieved? change_column->check_resolution2 alt_deriv Step 4: Use Alternative Derivatization - Prepare Ethyl or Butyl Esters instead of Methyl Esters check_resolution2->alt_deriv No check_resolution2->end_success Yes check_resolution3 Resolution Achieved? alt_deriv->check_resolution3 check_resolution3->end_success Yes end_fail End: Further Method Development Needed (e.g., Ag-Ion Chromatography) check_resolution3->end_fail No

Caption: A logical workflow for troubleshooting co-eluting peaks.

Issue: My chromatogram shows a single, broad, or shouldered peak where this compound and Methyl oleate should be. How do I fix this?

Answer: Follow these steps, starting with the simplest and most direct adjustments.

Step 1: Confirm that you are dealing with co-elution. Before making changes, verify the problem. A pure peak should be symmetrical. Asymmetrical peaks, shoulders, or broader-than-expected peaks are strong indicators of co-elution.[3][9] If using a mass spectrometer (MS), examine the mass spectra across the peak; a change in the spectra from the leading to the trailing edge confirms the presence of multiple components.[3][4][9]

Step 2: Optimize the oven temperature program. This is the easiest parameter to adjust. A slower temperature ramp gives the isomers more time to interact with the stationary phase, which can enhance separation.[3]

Parameter AdjustmentEffect on SeparationTypical Use Case
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.Enhancing separation of volatile FAMEs from the solvent front.[3]
Reduce Ramp Rate Improves separation for most compounds, but increases analysis time.Resolving closely eluting isomers like this compound and oleate.[3]
Add an Isothermal Hold Can improve separation for compounds eluting during that specific hold time.Targeting a specific region of the chromatogram where co-elution occurs.[3]

Step 3: If temperature optimization fails, evaluate your GC column. The stationary phase chemistry is paramount for this specific separation. Non-polar or general-purpose polar columns are unlikely to provide the required selectivity.[5][6]

Column TypeSuitability for Petroselinate/Oleate SeparationRecommended Columns
Non-Polar (e.g., DB-1, HP-5MS) Unsuitable; will not separate positional isomers.N/A
Polyethylene Glycol (PEG) (e.g., DB-Wax) Generally insufficient; may result in co-elution.[6]N/A
Mid-Polarity Cyanopropyl May provide partial separation, but often insufficient.DB-23[1][5][6][11]
Highly Polar Cyanopropyl Excellent. Specifically designed for separating cis/trans and positional FAME isomers.[6][7][11]HP-88, Rt-2560 (SP-2560), CP-Sil 88, Select FAME[5][6][7][8][11][12]

Action: Switch to a highly polar cyanopropyl column. For even better resolution, choose a longer column (e.g., 60 m, 100 m, or 200 m).[5][12]

Step 4: If changing the column is not an option or is insufficient, consider alternative derivatization. The co-elution problem is most pronounced with methyl esters.[1] Derivatizing the fatty acids with a bulkier alcohol can significantly improve separation. This is because the larger alkyl group interferes with the interaction between the double bond and the stationary phase, enhancing the separation between the positional isomers.[10][13]

Ester DerivativeReported Separation of Petroselinate/Oleate
Methyl Poor to partial resolution on many columns.[1]
Ethyl Good separation.[1]
Isopropyl Near baseline separation.[1]
Butyl Good separation.[1][10]
2-ethyl-1-hexyl Baseline separation reported.[1]

Action: Modify your sample preparation protocol to synthesize ethyl or butyl esters instead of methyl esters.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol is a common method for preparing FAMEs from oils or fats for GC analysis.[14][15]

G start Start: Oil/Fat Sample (~100 mg) saponify 1. Saponification - Add 10 mL 0.5M NaOH in Methanol - Reflux for 20 min start->saponify esterify 2. Esterification - Add 10 mL BF3 in Methanol - Continue reflux for 20 min saponify->esterify extract 3. Extraction - Add 10 mL Heptane - Continue reflux for 20 min esterify->extract separate 4. Phase Separation - Cool mixture - Collect upper organic layer extract->separate dry 5. Drying - Add anhydrous Sodium Sulfate to the organic layer separate->dry analyze 6. GC Analysis - Inject 1 µL of the final solution dry->analyze

References

Technical Support Center: C18:1 Fatty Acid Methyl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with C18:1 fatty acid methyl esters (FAMEs) in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-elution of C18:1 FAME isomers?

A1: Co-elution of C18:1 FAME isomers is a frequent challenge in gas chromatography, primarily due to the subtle differences in their physical and chemical properties. The most common reasons for this issue include:

  • Inadequate Stationary Phase Polarity: The choice of the GC column's stationary phase is the most critical factor.[1] For effective separation of FAME isomers, especially the challenging cis and trans geometric isomers, highly polar stationary phases are recommended.[1]

  • Insufficient Column Length: Shorter columns may not provide the necessary resolution to separate closely eluting isomers. For detailed analysis of the C18:1 isomer cluster, longer columns (e.g., 100 m or even 200 m) are often required.[2][3]

  • Suboptimal GC Method Parameters: Incorrect temperature programming, carrier gas flow rate, or injection parameters can significantly impact separation.[4]

  • Incomplete Derivatization: The conversion of fatty acids to their methyl esters (FAMEs) must be complete. The presence of underivatized fatty acids can lead to broad or tailing peaks that may overlap with FAME peaks.[4]

  • Sample Overload: Injecting too much sample can lead to peak broadening and distortion, resulting in co-elution.[2]

Q2: How can I confirm if I have a co-elution problem?

A2: Confirming co-elution is the first step in troubleshooting. Here are some methods to verify peak purity:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with a "shoulder" or tailing, are strong indicators of co-elution.[4]

  • Mass Spectrometry (MS) Detector: If you are using a GC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of multiple components.[4]

  • Diode Array Detector (DAD) for HPLC (if applicable): While this guide focuses on GC, for users of liquid chromatography, a DAD can assess peak purity by comparing UV spectra across the peak. Inconsistent spectra suggest an impure peak.[4]

Q3: What are the key differences between cis and trans C18:1 FAME isomers in terms of their chromatographic behavior?

A3: On highly polar cyanopropyl stationary phases, the elution order is primarily determined by the geometric configuration of the double bonds. Trans isomers are generally less retained and elute before their corresponding cis isomers.[5][6] This is the opposite of the elution order observed on polyethylene (B3416737) glycol (wax) phases.[5] The straighter configuration of trans fatty acids results in weaker interactions with the polar stationary phase compared to the "kinked" structure of cis isomers.

Troubleshooting Guide

Issue: Poor resolution and suspected co-elution of C18:1 FAME isomers.

This guide provides a systematic approach to diagnosing and resolving co-elution issues with C18:1 FAMEs.

Step 1: Verify the Problem

Before making any changes to your method, confirm that you indeed have a co-elution issue using the methods described in FAQ 2 .

Step 2: Review and Optimize Sample Preparation

Incomplete or improper sample preparation is a common source of chromatographic problems.

  • Ensure Complete Derivatization: The conversion of fatty acids to FAMEs is crucial for good chromatography. Incomplete reactions can lead to the presence of free fatty acids, which can cause peak tailing and potential co-elution.[4] Review your derivatization protocol and consider using a more robust method if necessary. Common derivatization reagents include boron trifluoride in methanol (B129727) (BF3-methanol) and methanolic hydrochloric acid (HCl).[7]

  • Check for Contamination: Run a blank solvent injection to rule out contamination from solvents, glassware, or carryover from previous injections as the source of extraneous peaks.[4]

Step 3: Optimize GC Method Parameters

Fine-tuning your GC method can often resolve co-elution without the need for changing the column.

  • Temperature Program:

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of more volatile, early-eluting compounds.[4]

    • Reduce the Ramp Rate: A slower temperature ramp can increase the interaction of the analytes with the stationary phase, leading to better resolution.[4]

    • Add an Isothermal Hold: Introducing an isothermal hold at a specific temperature can help separate a targeted region of the chromatogram where co-elution is observed.[4]

  • Carrier Gas Flow Rate: Optimize the carrier gas flow rate (or linear velocity) for your column dimensions to achieve the best efficiency.

  • Injection Parameters: Ensure that your injection volume and split ratio are appropriate to avoid sample overload.[8]

Step 4: Evaluate and Select the Appropriate GC Column

If optimizing the GC method does not resolve the co-elution, changing the column is the next logical step. The stationary phase chemistry is a critical factor for achieving selectivity.[4]

  • Stationary Phase Polarity: For C18:1 FAME isomer separations, highly polar stationary phases are essential. Cyanopropyl phases (e.g., HP-88, SP-2560, CP-Sil 88) are specifically designed for this purpose and offer excellent selectivity for geometric isomers.[4] Polyethylene glycol (PEG) phases (e.g., DB-Wax) are also polar but may not provide the same level of resolution for cis/trans isomers.[1]

  • Column Dimensions:

    • Length: Longer columns provide higher resolution but result in longer analysis times. For complex C18:1 isomer clusters, columns of 100 m or even 200 m may be necessary.[3]

    • Internal Diameter (ID): Smaller ID columns generally provide higher efficiency.

    • Film Thickness: Thicker films can increase retention and may improve the resolution of early-eluting peaks.

Data Presentation

Table 1: Elution Order of C18:1 FAME Isomers on Different Stationary Phases

Elution OrderHighly Polar Cyanopropyl (e.g., HP-88, SP-2560)Polyethylene Glycol (e.g., DB-Wax)
1 C18:0 (Stearic)C18:0 (Stearic)
2 C18:1n9t (Elaidic)C18:1n9c (Oleic) & C18:1n9t (Elaidic) (co-elute)
3 C18:1n9c (Oleic)C18:2n6c (Linoleic)
4 C18:2n6t,tC18:3n3c (α-Linolenic)
5 C18:2n6c,t
6 C18:2n6c,c (Linoleic)
7 C18:3n3c (α-Linolenic)
Note: This is a simplified representation. The exact elution order can be influenced by the specific column and analytical conditions.[1]

Table 2: Example GC Conditions for C18:1 FAME Isomer Separation on a Highly Polar Column

ParameterAgilent HP-88 (100 m x 0.25 mm, 0.2 µm)
Carrier Gas Hydrogen
Inlet Temperature 250 °C
Split Ratio 100:1
Oven Program 140°C (hold 5 min), then 4°C/min to 240°C
Detector FID @ 260°C
Source: Adapted from publicly available application notes.

Experimental Protocols

Protocol 1: Fatty Acid Methylation using BF3-Methanol

This protocol describes a common method for preparing FAMEs from lipid samples.

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification: Add 0.5 N NaOH in methanol to the lipid extract and heat at 100°C for 5-10 minutes.

  • Methylation: Add 14% Boron Trifluoride (BF3) in methanol and heat at 100°C for 5-10 minutes.[1]

  • Extraction: Add hexane (B92381) and saturated NaCl solution to the tube, vortex, and centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[1]

  • Washing and Drying: Wash the extract with water and dry over anhydrous sodium sulfate. The resulting hexane layer is ready for GC analysis.[1]

Mandatory Visualization

Troubleshooting_Workflow start Start: Co-elution of C18:1 FAMEs Suspected confirm_coelution 1. Confirm Co-elution (Peak Shape, MS Spectra) start->confirm_coelution is_coelution Co-elution Confirmed? confirm_coelution->is_coelution review_prep 2. Review Sample Preparation (Derivatization, Contamination) is_coelution->review_prep Yes end_resolved End: Problem Resolved is_coelution->end_resolved No prep_ok Preparation OK? review_prep->prep_ok optimize_gc 3. Optimize GC Method (Temp Program, Flow Rate) prep_ok->optimize_gc Yes fix_prep Fix Sample Preparation Issues prep_ok->fix_prep No resolution_ok Resolution Acceptable? optimize_gc->resolution_ok change_column 4. Change GC Column (Higher Polarity, Longer Length) resolution_ok->change_column No resolution_ok->end_resolved Yes change_column->end_resolved end_not_resolved End: Further Investigation Needed fix_prep->review_prep

Caption: Troubleshooting workflow for C18:1 FAME co-elution.

GPR40_Signaling_Pathway oleic_acid Oleic Acid (C18:1) gpr40 GPR40 (FFA1 Receptor) oleic_acid->gpr40 g_protein Gq/11 Protein gpr40->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release insulin_secretion Insulin Secretion ca_release->insulin_secretion triggers pkc->insulin_secretion stimulates

References

Technical Support Center: Optimizing GC Column Selection for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fatty Acid Methyl Ester (FAME) analysis. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is GC column selection so critical for FAME analysis?

A1: The selection of the GC column, particularly its stationary phase, is the most critical factor influencing the selectivity and resolution of FAME isomers.[1] The stationary phase chemistry dictates the separation of FAMEs based on their carbon chain length, the degree and position of unsaturation, and their geometric configuration (cis/trans isomers).[2][3] An inappropriate column choice can lead to the co-elution of critical compounds, resulting in inaccurate identification and quantification.[4]

Q2: What are the main types of stationary phases used for FAME analysis?

A2: FAMEs are typically analyzed using polar stationary phases. The two most common types are:

  • Highly Polar Cyanopropyl Silicone Phases: These are considered the gold standard for detailed FAME separations.[5] They are essential for resolving complex mixtures, especially geometric cis/trans isomers.[1][6] Common column examples include the HP-88, SP-2560, and CP-Sil 88 series.[6]

  • Polyethylene Glycol (PEG) Phases: Often referred to as WAX-type columns (e.g., DB-WAX, FAMEWAX), these are also highly polar and are very effective for general FAME analysis.[5] They provide excellent separation of FAMEs based on carbon chain length and the degree of unsaturation but are generally not suitable for resolving cis and trans isomers.[3][7]

  • Non-Polar Phases: These columns separate analytes primarily by their boiling points.[8] They are less common for complex FAME mixtures because FAMEs with different structures but similar boiling points may co-elute.[5]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect my FAME separation?

A3: Column dimensions are crucial for optimizing resolution, analysis time, and sample capacity:

  • Length: Longer columns (e.g., 100 m) provide more theoretical plates, leading to higher resolution, which is essential for separating the many components in complex FAME mixtures.[5][6]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) yield higher efficiency and better resolution compared to wider-bore columns.[5] The 0.25 mm ID is the most popular choice as it offers a good balance between efficiency and sample capacity.[9]

  • Film Thickness: For FAME analysis, a thinner stationary phase film (e.g., 0.20 - 0.25 µm) is generally preferred to ensure sharp peaks and efficient separation.[5]

Q4: When should I choose a highly polar cyanopropyl column instead of a PEG (WAX) column?

A4: The choice depends on your specific analytical goal. A highly polar cyanopropyl column (like an HP-88) is necessary when you need to separate geometric cis and trans isomers, which is a common requirement for analyzing hydrogenated fats and oils.[1][3] If your analysis focuses on separating FAMEs by carbon number and degree of unsaturation without the need to resolve cis/trans pairs, a PEG (WAX) column is a robust and suitable choice.[3][7]

Troubleshooting Guides

Problem: Poor resolution or co-elution of FAME isomers.

This is a common challenge, often stemming from the column selection or analytical conditions.

  • Potential Cause 1: Inappropriate Stationary Phase. The column's polarity may be insufficient for the complexity of your sample. Non-polar columns, for instance, can cause co-elution of saturated and unsaturated FAMEs with similar boiling points.[5]

    • Recommended Action: Switch to a highly polar column. For separating complex mixtures that include cis/trans isomers, a cyanopropyl-based column (e.g., HP-88, SP-2560) is the preferred choice.[6]

  • Potential Cause 2: Suboptimal Temperature Program. A fast oven temperature ramp rate reduces the interaction time between the analytes and the stationary phase, leading to decreased separation.[10]

    • Recommended Action: Optimize the temperature program. Decrease the ramp rate (e.g., from 5 °C/min to 2-3 °C/min) during the elution window of the poorly resolved peaks.[5] This can significantly enhance separation.[10]

  • Potential Cause 3: Insufficient Column Length. For highly complex samples, a shorter column may not provide enough theoretical plates to achieve baseline separation.

    • Recommended Action: Use a longer column. Increasing column length from 30 m to 60 m or 100 m will improve resolution.[4][6]

Problem: Peak tailing or poor peak shape.

Peak tailing can lead to inaccurate integration and quantification.

  • Potential Cause 1: Active Sites in the System. Free fatty acids that were not completely derivatized are highly polar and can interact with active sites in the inlet liner or on the column itself, causing tailing.[4][11]

    • Recommended Action: Use a clean, deactivated injector liner, potentially one with glass wool, to trap non-volatile residues.[12] Ensure your derivatization protocol is optimized for complete conversion to FAMEs.[4]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[4]

    • Recommended Action: Dilute your sample or reduce the injection volume.[4]

Problem: Ghost peaks or baseline instability.

These issues suggest contamination or carryover from previous analyses.

  • Potential Cause 1: Carryover. High molecular weight compounds from a previous injection may elute slowly from the column.[12]

    • Recommended Action: Extend the run time at the maximum allowable column temperature after your last peak has eluted. This "bake-out" step helps clean the column. Also, ensure your injector liner is changed frequently.[12]

  • Potential Cause 2: System Contamination. Contaminants can originate from the carrier gas, septum bleed, or dirty syringes.[4][12]

    • Recommended Action: Use high-purity carrier gas with appropriate traps. Replace the injector septum regularly and ensure syringes are cleaned thoroughly between injections.[12]

Data Presentation

Table 1: Comparison of Common GC Column Stationary Phases for FAME Analysis

Stationary Phase TypeCommon Column NamesPrimary StrengthsLimitationsKey Applications
Highly Polar Cyanopropyl HP-88, SP-2560, CP-Sil 88, Rt-2560Excellent separation of cis/trans isomers.[1][6] High resolution for complex FAME mixtures.[2]Longer analysis times may be required.[1] Some carbon chain lengths can overlap.[7]Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical.[1][13]
Polyethylene Glycol (PEG) FAMEWAX, DB-WAX, HP-INNOWAXGood separation by carbon number and degree of unsaturation.[7] Robust and widely used.Generally does not separate cis/trans isomers.[3][7]Routine analysis of FAMEs from marine oils and meat samples where cis/trans separation is not the primary goal.[7]
Non-Polar Equity-1, DB-1, SPB-1Separation is based on analyte boiling points.[8]Can cause co-elution of FAMEs with different structures but similar boiling points.[5] Not suitable for complex mixtures.Pattern recognition or analysis of simple FAME mixtures where boiling point separation is sufficient.[8]

Table 2: Effect of GC Column Dimensions on FAME Analysis Performance

ParameterEffect on ResolutionEffect on Analysis TimeEffect on Sample CapacityEffect on Back Pressure
Column Length (Increase) IncreasesIncreasesNo significant changeIncreases
Internal Diameter (Decrease) IncreasesDecreasesDecreasesIncreases significantly
Film Thickness (Decrease) Increases (for thin films)DecreasesDecreasesNo significant change

Experimental Protocols

Detailed Methodology: FAME Analysis on a Highly Polar Cyanopropyl Column

This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of geometric and positional isomers.[6]

1. Sample Preparation: Transesterification (BF₃/Methanol Method)

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification: Add methanolic NaOH to the extracted lipids and heat to create fatty acid salts.

  • Methylation: Add Boron Trifluoride/Methanol (BF₃/MeOH) solution and heat to convert the fatty acid salts to FAMEs.[1]

  • Extraction: After cooling, extract the FAMEs with a non-polar solvent such as hexane (B92381).[1]

  • Washing and Drying: Wash the hexane extract with a saturated salt solution and dry it over anhydrous sodium sulfate. The resulting hexane layer containing the FAMEs is ready for GC analysis.[1]

2. GC Conditions for an HP-88 (or similar) Column

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Highly Polar Cyanopropyl; e.g., 100 m x 0.25 mm, 0.20 µm film thickness.[10]

  • Inlet: 250 °C, Split ratio 100:1.[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial Temperature: 140 °C, hold for 5 minutes.

    • Ramp: 4 °C/min to 240 °C.

    • Hold at 240 °C for 5-15 minutes (or until all peaks have eluted).[10]

  • Detector: FID at 260 °C.[10]

Visualizations

GC_Column_Selection_Workflow cluster_phase 1. Select Stationary Phase cluster_dims 2. Select Column Dimensions cluster_optimize 3. Optimize Method start Start: Define Analytical Goal goal_check Need to separate cis/trans isomers? start->goal_check phase_polar Choose Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) goal_check->phase_polar  Yes phase_peg Choose Polar PEG (WAX) Column (e.g., FAMEWAX) goal_check->phase_peg No dims Complex Sample? (Many FAMEs) phase_polar->dims phase_peg->dims dims_long Select Long Column (e.g., 100 m x 0.25 mm) dims->dims_long  Yes dims_std Standard Column is a good starting point (e.g., 30-60 m x 0.25 mm) dims->dims_std No optimize Optimize Temperature Program (Ramp Rate, Initial/Final Temp) dims_long->optimize dims_std->optimize run Perform Analysis optimize->run

Caption: Logical workflow for selecting a GC column for FAME analysis.

FAME_Troubleshooting_Workflow start Start: Poor FAME Separation (Co-elution) check_peaks Evaluate Peak Shape start->check_peaks tailing Peaks Tailing? check_peaks->tailing Tailing good_shape Peaks are symmetrical but not resolved check_peaks->good_shape Good Shape fix_tailing Action: 1. Check for active sites (liner). 2. Ensure complete derivatization. 3. Reduce sample concentration. tailing->fix_tailing Yes tailing->good_shape No check_column Is column polarity sufficient for sample? good_shape->check_column fix_column Action: Switch to a more polar column (e.g., Cyanopropyl for cis/trans) check_column->fix_column No check_temp Optimize Temperature Program check_column->check_temp Yes end Resolution Improved fix_column->end fix_temp Action: 1. Decrease oven ramp rate. 2. Adjust initial temperature. check_temp->fix_temp check_dims Consider Column Dimensions fix_temp->check_dims fix_dims Action: Use a longer column (e.g., 100m) for higher resolution. check_dims->fix_dims fix_dims->end

Caption: Troubleshooting workflow for poor FAME isomer separation in GC.

References

Preventing degradation of Methyl petroselinate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl Petroselinate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the methyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. Like other unsaturated fatty acid methyl esters (FAMEs), it is susceptible to degradation, which can compromise the accuracy of experimental results, reduce its efficacy in pharmaceutical formulations, and lead to the formation of undesirable byproducts.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Oxidation: This is the most common degradation pathway for unsaturated fatty acid esters. The double bond in the this compound molecule is susceptible to attack by oxygen, leading to the formation of peroxides, hydroperoxides, and secondary oxidation products like aldehydes, ketones, and short-chain fatty acids.[1] This process is often autocatalytic, meaning the products of the reaction can accelerate further degradation.

  • Hydrolysis: In the presence of water, the ester bond in this compound can be cleaved, resulting in the formation of petroselinic acid and methanol (B129727).[2][3] This reaction is catalyzed by acids or bases.

Q3: What factors accelerate the degradation of this compound?

Several factors can accelerate the degradation of this compound:

  • Exposure to Air (Oxygen): Oxygen is a key reactant in the oxidation process.[1]

  • Elevated Temperature: Higher temperatures increase the rate of both oxidation and hydrolysis.[1][2]

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidation reactions (photodegradation).

  • Presence of Water/Moisture: Water is necessary for hydrolysis to occur.[2][3]

  • Presence of Metal Contaminants: Metals such as copper, iron, and zinc can act as catalysts, significantly accelerating the rate of oxidation.

  • Inappropriate pH: Acidic or alkaline conditions can catalyze the hydrolysis of the ester bond.

Q4: How can I prevent the degradation of this compound during storage?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Inert Atmosphere: Store under an inert gas like nitrogen or argon to minimize contact with oxygen.

  • Low Temperature: Store at or below -20°C.[4]

  • Protection from Light: Use amber glass vials or store in the dark to prevent photodegradation.

  • Anhydrous Conditions: Ensure the solvent and storage container are dry to prevent hydrolysis.

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit the oxidation process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Acid Value in Sample Hydrolysis: The ester has started to break down into petroselinic acid and methanol due to the presence of moisture.- Ensure all solvents and equipment are thoroughly dried before use.- Store this compound under anhydrous conditions.- Minimize the duration of experiments conducted in aqueous solutions.
Increased Peroxide Value in Sample Oxidation: The sample has been exposed to oxygen, leading to the formation of peroxides.- Handle and store the sample under an inert atmosphere (nitrogen or argon).- Add a suitable antioxidant to the sample.- Avoid prolonged exposure to air during sample preparation and analysis.
Appearance of Unexpected Peaks in GC-MS Analysis Degradation: The unexpected peaks are likely degradation products from oxidation or hydrolysis.- Review storage and handling procedures to identify potential sources of degradation (exposure to air, light, heat, moisture).- Re-purify the sample if necessary.- Analyze a fresh, properly stored sample as a control.
Inconsistent Experimental Results Sample Degradation: Variability in the extent of degradation between aliquots or experiments.- Prepare fresh solutions for each experiment from a properly stored stock.- Implement standardized and stringent storage and handling protocols for all samples.- Regularly monitor the quality of the this compound stock using methods like acid and peroxide value determination.

Experimental Protocols

Oxidation Stability Assessment (Rancimat Method)

The Rancimat method is an accelerated oxidation test that determines the induction period of an oil or fat, which is a measure of its resistance to oxidation.[5][6][7][8]

Principle: A stream of purified air is passed through the sample at a constant elevated temperature (e.g., 110°C).[5] The volatile oxidation products are collected in a measuring vessel containing deionized water. The conductivity of the water is continuously monitored. The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of acidic byproducts.[6][8]

Procedure (based on EN 14112): [5]

  • Sample Preparation: Accurately weigh approximately 3 g of the this compound sample into a clean, dry reaction vessel.

  • Apparatus Setup: Place the reaction vessel into the heating block of the Rancimat instrument. Fill the measuring vessel with deionized water and place the conductivity electrode into it. Connect the air tube from the reaction vessel to the measuring vessel.

  • Test Execution: Set the temperature of the heating block to 110°C and the air flow rate to 10 L/h.[5] Start the measurement.

  • Data Analysis: The instrument software will automatically plot the conductivity versus time and determine the induction period. A longer induction period indicates greater oxidative stability.

Determination of Peroxide Value

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.[9]

Principle: The sample is dissolved in a mixture of acetic acid and an organic solvent. Potassium iodide is added, which is oxidized by the peroxides in the sample to iodine. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution.[9][10]

Procedure (based on AOCS Official Method Cd 8-53):

  • Sample Preparation: Accurately weigh about 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Reagent Addition: Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample. Add 0.5 mL of a saturated potassium iodide solution.

  • Reaction: Allow the solution to stand, with occasional shaking, for exactly one minute. Then, add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Endpoint Determination: Add about 0.5 mL of a 1% starch indicator solution. The solution will turn blue. Continue the titration, drop by drop, until the blue color just disappears.

  • Blank Determination: Perform a blank titration without the sample.

  • Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of the sample.[2][3][11] It is a measure of the extent of hydrolysis.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide in the presence of a phenolphthalein (B1677637) indicator.[3][11]

Procedure (based on ASTM D664): [5]

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a flask.

  • Dissolution: Add a measured volume of a neutralized solvent mixture (e.g., equal volumes of ethanol (B145695) and ether) and swirl until the sample is completely dissolved.[12]

  • Titration: Add a few drops of phenolphthalein indicator solution. Titrate the solution with a standardized 0.1 N alcoholic potassium hydroxide solution until a faint pink color persists for at least 30 seconds.[2]

  • Calculation: The acid value (in mg KOH/g) is calculated using the following formula: Acid Value = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used for titration (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample (g)

Data Summary

The following tables summarize typical data related to the stability of fatty acid methyl esters. While specific data for this compound may vary, these provide a general understanding of the impact of storage conditions and antioxidants.

Table 1: Effect of Storage Conditions on FAME Stability (Illustrative Data)

Storage ConditionTemperature (°C)AtmosphereDuration (weeks)Peroxide Value (meq/kg)Acid Value (mg KOH/g)
Ideal -20Nitrogen52< 1.0< 0.1
Refrigerated 4Air125.0 - 10.00.2 - 0.5
Room Temperature 25Air4> 20.0> 1.0
Accelerated 43Air1> 50.0> 2.0

Table 2: Effect of Antioxidants on the Oxidative Stability of FAMEs (Rancimat Induction Period at 110°C)

AntioxidantConcentration (ppm)Induction Period (hours)
Control (No Antioxidant) 02.5
Butylated Hydroxytoluene (BHT) 10008.5
Butylated Hydroxyanisole (BHA) 10009.2
tert-Butylhydroquinone (TBHQ) 100012.1
Propyl Gallate (PG) 100014.5
α-Tocopherol 10005.8

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MethylPetroselinate This compound Peroxides Peroxides / Hydroperoxides MethylPetroselinate->Peroxides + O2 (Air, Light, Heat, Metals) PetroselinicAcid Petroselinic Acid MethylPetroselinate->PetroselinicAcid + H2O (Acid/Base Catalysis) SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones, etc.) Peroxides->SecondaryOxidation Decomposition Methanol Methanol

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_monitoring Stability Monitoring cluster_prevention Preventative Measures Storage This compound Sample (-20°C, Inert Gas, Dark) Rancimat Rancimat Test (Oxidative Stability) Storage->Rancimat PeroxideValue Peroxide Value (Primary Oxidation) Storage->PeroxideValue AcidValue Acid Value (Hydrolysis) Storage->AcidValue GCMS GC-MS Analysis (Degradation Products) Storage->GCMS InertAtmosphere Use Inert Atmosphere InertAtmosphere->Storage LowTemp Maintain Low Temperature LowTemp->Storage LightProtection Protect from Light LightProtection->Storage AddAntioxidants Add Antioxidants AddAntioxidants->Storage

Caption: Workflow for storing and monitoring this compound stability.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Methyl Petroselinate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the gas chromatography (GC) analysis of methyl petroselinate (B1238263).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in methyl petroselinate chromatography?

A1: Poor peak shape, such as peak tailing or fronting, in the chromatography of this compound, a fatty acid methyl ester (FAME), can stem from several factors. These include issues with the column (e.g., contamination, degradation, or overloading), the use of an inappropriate stationary phase, problems with the sample preparation (incomplete derivatization), or suboptimal GC instrument parameters (e.g., injector temperature, flow rate).[1][2]

Q2: Why is my this compound peak co-eluting with methyl oleate (B1233923)?

A2: this compound (C18:1n-12) and methyl oleate (C18:1n-9) are positional isomers, meaning they have the same chemical formula but differ in the location of the double bond.[3] This structural similarity makes them challenging to separate. Co-elution is common on columns that are not sufficiently polar.[3][4] To achieve separation, a highly polar stationary phase, such as a biscyanopropyl polysiloxane, is recommended.[5][6] In some cases, derivatization to bulkier esters (e.g., butyl esters) may be necessary to enhance separation.[3][7]

Q3: What type of GC column is best for analyzing this compound?

A3: For the analysis of FAMEs, especially when separating isomers like this compound and methyl oleate, highly polar capillary columns are considered the gold standard.[1][5] Columns with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, HP-88) are highly recommended due to their excellent selectivity for FAME isomers.[5] Longer columns (e.g., 100m or 200m) can also provide better resolution for complex mixtures.[3]

Q4: Can incomplete derivatization of petroselinic acid affect peak shape?

A4: Yes, incomplete derivatization is a significant cause of poor peak shape.[8] Free fatty acids, like petroselinic acid, are more polar than their methyl ester counterparts. If the derivatization reaction is incomplete, the remaining free fatty acids can interact strongly with active sites in the GC system (e.g., the inlet liner or the column itself), leading to severe peak tailing.[1] It is crucial to ensure the derivatization protocol is optimized and followed carefully.[9]

Q5: How does sample overload affect the peak shape of this compound?

A5: Injecting too much sample can lead to column overload, resulting in distorted peak shapes.[10] Peak fronting is a common symptom of concentration overload.[2] To check for this, you can try diluting your sample and re-injecting it. If the peak shape improves, column overload was likely the issue. Using a column with a thicker stationary phase film can also help to accommodate higher analyte loadings.[2]

Troubleshooting Guide

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Cause Recommended Solution
Active Sites in the GC System Use a deactivated inlet liner and gold-plated seals. Regularly condition the GC column according to the manufacturer's instructions. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help remove active sites.[1][2]
Incomplete Derivatization Review and optimize your derivatization protocol. Ensure complete conversion of petroselinic acid to this compound.[8] See the detailed experimental protocol below.
Column Contamination Bake out the column at a high temperature (within its specified limits) to remove contaminants. If contamination is severe, trimming the inlet side of the column may be necessary.[1]
Poor Column Cutting Ensure the column is cut cleanly and at a 90-degree angle to the column wall. A poor cut can cause turbulence and lead to peak tailing.[2]
Problem: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Potential Cause Recommended Solution
Column Overload Reduce the concentration of the sample or the injection volume.[2][10] Using a column with a thicker stationary phase can also increase sample capacity.[2]
Sample Solvent Mismatch The sample should be dissolved in a solvent that is compatible with the stationary phase. For FAME analysis on polar columns, a non-polar solvent like hexane (B92381) is commonly used.[11]
Suboptimal Initial Oven Temperature The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[2]
Problem: Co-elution with Isomers (e.g., Methyl Oleate)

This occurs when two or more compounds are not adequately separated and elute from the column at the same time, appearing as a single, often broader, peak.

Potential Cause Recommended Solution
Insufficient Column Selectivity Switch to a highly polar GC column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, HP-88).[5] These columns are specifically designed for the separation of FAME isomers.
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp rate (e.g., 2-5°C/min) can increase the interaction of the analytes with the stationary phase and improve resolution.[1] Isothermal analysis at a specific temperature may also be effective for separating critical pairs.[5]
Derivatization Approach Consider derivatizing the fatty acids to their butyl esters instead of methyl esters. The increased size of the ester group can sometimes enhance the separation of positional isomers.[3][7]

Experimental Protocols

Acid-Catalyzed Methylation of Petroselinic Acid

This protocol describes the conversion of petroselinic acid to this compound using methanolic HCl, a common and effective method for preparing FAMEs for GC analysis.[11]

Materials:

  • Lipid sample containing petroselinic acid

  • Methanolic HCl (e.g., 2 M, prepared by carefully adding acetyl chloride to methanol)[9]

  • Heptane (B126788)

  • 6% (w/v) aqueous sodium carbonate solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh approximately 25 mg of the oil or fat sample into a reaction vial.

  • Add 2 mL of the methanolic hydrochloride reagent to the vial.

  • Securely cap the vial and heat the mixture at 80°C for 20 minutes.

  • Allow the reaction vial to cool to room temperature.

  • Add 2 mL of 6% (w/v) aqueous sodium carbonate solution to neutralize the reaction, followed by 2 mL of heptane.

  • Vortex the mixture vigorously for 30 seconds to extract the FAMEs into the heptane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper heptane layer, which contains the this compound, to a clean GC vial for analysis.

Quantitative Data Summary

The following tables provide typical GC parameters for the analysis of C18:1 FAME isomers, including this compound. These are starting points and may require optimization for your specific application and instrument.

Table 1: GC Column and Inlet Parameters

ParameterHigh-Resolution MethodGeneral Purpose Method
Column Type SP-2560 or HP-88 (biscyanopropyl polysiloxane)DB-Wax or equivalent (polyethylene glycol)[4]
Column Dimensions 100-200 m x 0.25 mm ID, 0.20 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Injector Type Split/Splitless[11]Split/Splitless[9]
Injector Temperature 250 °C[11]220 °C[9]
Split Ratio 50:1 to 100:110:1[9]
Carrier Gas Hydrogen or HeliumHelium[9]

Table 2: Oven Temperature Programs

ParameterHigh-Resolution Isomer SeparationFast FAME Analysis
Initial Temperature 175 °C (isothermal for extended periods, e.g., 80 min, may be needed for some isomer separations)[12]70 °C, hold for 2 min[9]
Ramp Rate 1 5 °C/min to 220 °C[12]5 °C/min to 240 °C[9]
Final Hold Time May vary depending on the complexity of the sample.Hold for 5 min[9]

Table 3: Detector Parameters (FID)

ParameterTypical Value
Detector Temperature 250 °C - 300 °C[1]
Hydrogen Flow ~40 mL/min[4]
Air Flow ~450 mL/min[4]
Makeup Gas (Helium or Nitrogen) ~30 mL/min[4]

Visual Troubleshooting Workflows

Troubleshooting_Peak_Shape cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting/Broadening start Poor Peak Shape Observed (Tailing, Fronting, Splitting) tailing Is the peak tailing? start->tailing active_sites Check for active sites (liner, column inlet) tailing->active_sites Yes fronting Is the peak fronting? tailing->fronting No incomplete_deriv Verify complete derivatization active_sites->incomplete_deriv column_contam Column contamination? incomplete_deriv->column_contam bake_out Bake out or trim column column_contam->bake_out Yes end_node Peak Shape Improved column_contam->end_node No bake_out->end_node overload Check for column overload (dilute sample) fronting->overload Yes splitting Is the peak split or broad? fronting->splitting No solvent_mismatch Solvent mismatch? overload->solvent_mismatch change_solvent Use compatible solvent solvent_mismatch->change_solvent Yes solvent_mismatch->end_node No change_solvent->end_node coelution Suspect co-elution with isomer? splitting->coelution Yes splitting->end_node No optimize_method Optimize separation method (column, temperature program) coelution->optimize_method Yes bad_injection Check injection technique and parameters coelution->bad_injection No optimize_method->end_node bad_injection->end_node

Caption: A logical workflow for troubleshooting common peak shape problems.

Experimental_Workflow start Sample containing Petroselinic Acid derivatization Derivatization (Acid-Catalyzed Methylation) start->derivatization extraction Liquid-Liquid Extraction (with Heptane) derivatization->extraction gc_analysis GC Analysis extraction->gc_analysis data_processing Data Processing and Peak Shape Evaluation gc_analysis->data_processing end_node Acceptable Peak Shape data_processing->end_node Good troubleshoot Troubleshoot (Refer to Guide) data_processing->troubleshoot Poor troubleshoot->derivatization

Caption: A standard experimental workflow for the GC analysis of this compound.

References

Minimizing isomerization of Methyl petroselinate during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the isomerization of methyl petroselinate (B1238263) during sample preparation for analytical procedures such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is methyl petroselinate and why is its isomerization a concern?

This compound is the methyl ester of petroselinic acid (cis-6-octadecenoic acid), a monounsaturated omega-12 fatty acid.[1] It is a positional isomer of oleic acid.[1][2] Isomerization, the conversion of the naturally occurring cis isomer to its trans counterpart (methyl petroselaidate), is a significant concern because it alters the molecule's physical and chemical properties. This can lead to inaccurate quantification and misinterpretation of analytical results, which is particularly critical in research and drug development where precise characterization is essential.

Q2: What are the primary factors that cause isomerization of this compound during sample preparation?

Several factors can induce the cis-trans isomerization of unsaturated fatty acid methyl esters like this compound:

  • Heat: Elevated temperatures provide the energy to overcome the activation barrier for isomerization.[3][4]

  • Acidic or Alkaline Conditions: Extreme pH levels can catalyze the isomerization process.

  • Light Exposure: UV and visible light can promote the formation of free radicals, which can lead to isomerization.

  • Presence of Catalysts: Certain substances, such as p-toluenesulfinic acid, can actively catalyze cis-trans isomerization.[5]

  • Oxygen: The presence of oxygen can lead to the formation of peroxides and other reactive species that can initiate isomerization.

Q3: How can I detect if my this compound sample has isomerized?

Isomerization of this compound can be detected using chromatographic techniques:

  • Gas Chromatography (GC): Using a suitable capillary column, such as a highly polar cyanopropyl polysiloxane stationary phase (e.g., SP-2560 or CP Sil 88), can separate the cis and trans isomers.[2][6] The trans isomer typically has a slightly shorter retention time.

  • High-Performance Liquid Chromatography (HPLC): Argentation (silver ion) HPLC is a powerful technique for separating unsaturated fatty acid isomers based on the degree and geometry of unsaturation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the isomers based on their mass spectra and retention times.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in GC/HPLC chromatogram, suggesting the presence of the trans isomer. 1. High temperatures during sample derivatization (esterification).2. Use of harsh acidic or basic catalysts for esterification.3. Prolonged exposure of the sample to heat, light, or air.1. Use a milder esterification method (see Protocol 1).2. Neutralize the reaction mixture immediately after derivatization.3. Store samples under nitrogen or argon at low temperatures and protect from light.
Poor reproducibility of quantitative results for this compound. Inconsistent levels of isomerization between samples.Standardize all sample preparation steps, paying close attention to temperature, reaction times, and exposure to air and light. Prepare and analyze a quality control sample with a known concentration of this compound with each batch.
Loss of sample during preparation. 1. Volatilization of the methyl ester during solvent evaporation.2. Adsorption of the analyte to glassware.1. Use a gentle stream of nitrogen for solvent evaporation at low temperatures.2. Use silanized glassware to minimize adsorption.

Experimental Protocols

Protocol 1: Mild Esterification of Petroselinic Acid to Minimize Isomerization

This protocol describes a two-step mild esterification process to convert petroselinic acid to this compound with minimal risk of isomerization.

  • Saponification:

    • Weigh approximately 10-20 mg of the lipid sample into a screw-cap test tube.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 60°C for 10 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2 mL of boron trifluoride-methanol (BF3-methanol) solution (14% w/v).

    • Blanket the headspace with nitrogen, cap tightly, and heat at 60°C for 5 minutes.

    • Cool the tube to room temperature.

    • Add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for analysis.

Protocol 2: GC-FID Analysis of this compound Isomers

This protocol provides a general procedure for the analysis of this compound and its trans isomer by gas chromatography with flame ionization detection (GC-FID).

  • Instrument: Gas chromatograph equipped with an FID detector.

  • Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 20 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Data Analysis: Identify peaks based on retention times compared to a certified this compound standard and a methyl petroselaidate (B1239425) standard. Quantify using peak areas.

Data Presentation

Table 1: Hypothetical Isomerization of this compound under Different Esterification Conditions

This table illustrates the potential impact of different sample preparation conditions on the isomerization of this compound. The data are for illustrative purposes and actual results may vary.

Esterification Method Temperature (°C) Time (min) Catalyst Isomerization (% trans)
Mild (Protocol 1)6015BF3-Methanol< 0.5
Acid-Catalyzed (H2SO4)10060H2SO42 - 5
Base-Catalyzed (NaOCH3)8030NaOCH31 - 3
High Temperature12060H2SO45 - 15

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Lipid Sample saponification Saponification (0.5M Methanolic NaOH, 60°C) start->saponification methylation Methylation (BF3-Methanol, 60°C) saponification->methylation extraction Hexane Extraction methylation->extraction fame_sample FAME Sample in Hexane extraction->fame_sample gc_injection GC Injection fame_sample->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the preparation and analysis of this compound.

isomerization_pathway cis This compound (cis isomer) intermediate Transition State (Rotation around C-C single bond) cis->intermediate Energy Input (Heat, Light, Catalyst) trans Methyl Petroselaidate (trans isomer) trans->intermediate Reversible intermediate->trans Isomerization

Caption: Isomerization pathway of this compound to methyl petroselaidate.

References

Stability of Methyl petroselinate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl petroselinate (B1238263). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is methyl petroselinate and in which common solvents is it soluble?

This compound is the methyl ester of petroselinic acid, a monounsaturated omega-12 fatty acid. It is a C18:1 fatty acid methyl ester (FAME). It is generally soluble in nonpolar organic solvents such as hexane, heptane, and chloroform, as well as polar solvents like ethanol (B145695) and acetonitrile (B52724).[1][2]

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathways for unsaturated fatty acid methyl esters like this compound are oxidation and hydrolysis.

  • Oxidation: The double bond in the petroselinic acid moiety is susceptible to oxidation, especially when exposed to air (oxygen), light, and heat. This can lead to the formation of peroxides, aldehydes, ketones, and other secondary oxidation products.[3]

  • Hydrolysis: The ester linkage can be hydrolyzed back to petroselinic acid and methanol (B129727). This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[4][5]

Q3: How should I store solutions of this compound to ensure stability?

To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C.[1]

  • Use amber vials or protect the solutions from light to prevent photo-oxidation.

  • Purge the headspace of the vial with an inert gas like nitrogen or argon to minimize contact with oxygen.[1]

  • Use high-purity, dry solvents to reduce the risk of hydrolysis.

  • Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the solvent, though this does not replace the need for proper storage conditions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in GC-MS or HPLC chromatogram. Degradation of this compound.Prepare fresh solutions before analysis. Ensure proper storage of stock solutions (see Q3 in FAQs). Verify the purity of the solvent, as contaminants can react with the analyte.
Inconsistent results between experimental replicates. Instability of the this compound solution.Prepare a fresh stock solution from solid material for each experiment. Ensure accurate and consistent pipetting. Verify the calibration of analytical instruments.
Loss of this compound concentration over time. Oxidation or hydrolysis.Review storage conditions and ensure they align with the recommendations in Q3 of the FAQs. For long-term studies, periodically re-analyze the concentration of the stock solution.
Phase separation when mixing with aqueous solutions. Low water solubility of this compound.Use a co-solvent system or an appropriate emulsifying agent if the experimental design permits.

Stability of this compound in Different Solvents (Representative Data)

Disclaimer: The following data is generalized from studies on C18:1 fatty acid methyl esters, such as methyl oleate (B1233923), due to the limited availability of specific stability data for this compound. The stability of this compound is expected to be similar, but researchers should perform their own stability studies for their specific experimental conditions.

Solvent Storage Condition Time Point Analyte Remaining (%) Primary Degradation Pathway
Hexane Room Temperature, Exposed to Air1 Week~95%Oxidation
4 Weeks~85%Oxidation
-20°C, Inert Atmosphere4 Weeks>99%Minimal Degradation
Ethanol Room Temperature, Exposed to Air1 Week~90%Oxidation, Minor Hydrolysis
4 Weeks~75%Oxidation, Hydrolysis
-20°C, Inert Atmosphere4 Weeks~98%Minimal Degradation
Acetonitrile Room Temperature, Exposed to Air1 Week~92%Oxidation
4 Weeks~80%Oxidation
-20°C, Inert Atmosphere4 Weeks>99%Minimal Degradation

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

Objective: To quantify the degradation of this compound in a specific solvent over time.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane, ethanol, acetonitrile)

  • Internal standard (e.g., methyl heptadecanoate)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (nitrogen or argon)

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Add the internal standard to the stock solution at a fixed concentration.

    • Dispense aliquots of the stock solution into several amber vials.

  • Storage:

    • Purge the headspace of each vial with an inert gas before sealing.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks), retrieve a vial for analysis.

    • Allow the vial to equilibrate to room temperature.

    • Inject an appropriate volume of the solution into the GC-MS.

  • GC-MS Analysis:

    • Use a suitable capillary column for FAME analysis (e.g., a polar polyethylene (B3416737) glycol or cyanopropyl silicone phase).[6]

    • Set up a temperature program that effectively separates this compound from the internal standard and any potential degradation products.

    • Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Normalize the results to the time-zero sample to determine the percentage of this compound remaining.

Protocol 2: HPLC Method for Stability Testing

Objective: To analyze the stability of this compound using high-performance liquid chromatography.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

Procedure:

  • Solution Preparation and Storage:

    • Follow the same procedure as described in Protocol 1 for preparing and storing the sample solutions.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the chosen mobile phase. A common mobile phase for FAME analysis is an isocratic or gradient mixture of acetonitrile and water or methanol and water.[7][8]

    • Inject a known volume of the sample onto the column.

    • Detect the eluting compounds using a UV detector (typically at a low wavelength like 205 nm) or an ELSD.[7][8]

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point.

Visualizations

Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (this compound + Internal Standard) prep2 Aliquot into Vials prep1->prep2 prep3 Purge with Inert Gas & Seal prep2->prep3 storage_cond Store at Defined Temperature & Light Conditions prep3->storage_cond t=0 analysis1 Retrieve Sample at t=x storage_cond->analysis1 t=1, 2, 3... analysis2 Equilibrate to Room Temp analysis1->analysis2 analysis3 Inject into GC-MS or HPLC analysis2->analysis3 analysis4 Quantify Analyte analysis3->analysis4 data1 Calculate % Remaining vs. t=0 analysis4->data1 data2 Assess Stability data1->data2

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MP This compound peroxides Peroxides MP->peroxides O2, Light, Heat hydrolysis_prod Petroselinic Acid + Methanol MP->hydrolysis_prod H2O, Acid/Base secondary_ox Aldehydes, Ketones, etc. peroxides->secondary_ox

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Quantification of Methyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Methyl petroselinate (B1238263) by LC-MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of Methyl petroselinate?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] When analyzing this compound in complex biological samples, such as plasma or tissue extracts, other endogenous components like phospholipids, salts, and proteins can co-elute and interfere with its ionization, leading to inaccurate quantification.

Q2: My this compound signal is low and variable across replicates. How can I determine if this is due to matrix effects?

A2: Low and inconsistent signal intensity are classic signs of ion suppression, a common matrix effect.[1] To confirm if matrix effects are the cause, you can perform the following experiments:

  • Post-Column Infusion: This qualitative method helps identify at what points in the chromatogram matrix effects are occurring. A constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Dips in the constant baseline signal of this compound indicate regions of ion suppression caused by co-eluting matrix components.

  • Post-Extraction Spike Method: This is a quantitative approach to measure the extent of the matrix effect. The signal response of this compound spiked into a blank matrix extract is compared to the response of the same concentration in a neat (clean) solvent. A significant difference between the two signals indicates the presence and magnitude of matrix effects.[1][2]

Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?

A3: Several strategies can be employed to reduce or eliminate matrix effects:

  • Optimized Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[3] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to clean up samples and isolate the analyte of interest.[4][5]

  • Chromatographic Separation: Modifying the LC method can help separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of this compound remains above the instrument's limit of detection.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[6] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[7][8]

Data Presentation

The following tables provide illustrative data on the impact of matrix effects on this compound quantification and the effectiveness of different mitigation strategies. Note: This data is hypothetical and for demonstration purposes only.

Table 1: Quantifying Matrix Effect Using the Post-Extraction Spike Method

Sample TypeThis compound Concentration (ng/mL)Peak AreaMatrix Effect (%)
Neat Solution1001,500,000N/A
Spiked Plasma Extract100750,000-50% (Suppression)
Spiked Urine Extract1001,200,000-20% (Suppression)
Spiked Tissue Homogenate100450,000-70% (Suppression)

Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation MethodMatrix Effect (%)Analyte Recovery (%)
Protein Precipitation-65%95%
Liquid-Liquid Extraction (LLE)-25%85%
Solid-Phase Extraction (SPE)-10%90%

Table 3: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Quantification Accuracy

Sample IDActual Concentration (ng/mL)Measured Concentration (without SIL-IS) (ng/mL)Measured Concentration (with SIL-IS) (ng/mL)
Plasma 1502849
Plasma 215079152
Plasma 3500265505

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Matrix Effects

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Allow the infused standard to produce a stable baseline signal in the mass spectrometer.

  • Inject a blank matrix extract: Prepare a blank sample (e.g., plasma, urine) using your standard extraction procedure, but without the analyte. Inject this extract onto the LC column.

  • Monitor the signal: Observe the baseline signal of the infused this compound. A dip in the signal as components from the blank matrix elute indicates ion suppression.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., this compound-d3).

  • Protein precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a new tube and add 500 µL of a nonpolar organic solvent such as hexane (B92381) or methyl tert-butyl ether.[4]

  • Phase separation: Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer containing the this compound to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.[9]

Visualizations

TroubleshootingWorkflow Troubleshooting Matrix Effects in this compound Quantification start Inconsistent/Low Signal for This compound check_me Suspect Matrix Effects? start->check_me post_column Perform Post-Column Infusion check_me->post_column Qualitative post_extraction Perform Post-Extraction Spike check_me->post_extraction Quantitative me_confirmed Matrix Effects Confirmed? post_column->me_confirmed post_extraction->me_confirmed optimize_sample_prep Optimize Sample Preparation (LLE, SPE) me_confirmed->optimize_sample_prep Yes no_me No Significant Matrix Effects me_confirmed->no_me No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is re_evaluate Re-evaluate Matrix Effects use_sil_is->re_evaluate re_evaluate->optimize_sample_prep Still Present end Accurate Quantification Achieved re_evaluate->end Successful other_issues Investigate Other Issues (e.g., instrument sensitivity, sample degradation) no_me->other_issues

Caption: Troubleshooting workflow for addressing matrix effects.

SIL_IS_Principle Principle of Stable Isotope-Labeled Internal Standard (SIL-IS) cluster_extraction Sample Preparation cluster_lcms LC-MS Analysis analyte This compound (Analyte) matrix Matrix Components extraction Extraction & Cleanup analyte->extraction sil_is This compound-d3 (SIL-IS) matrix->extraction sil_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection lc_separation->ms_detection quantification Accurate Quantification (Ratio of Analyte to SIL-IS) ms_detection->quantification

Caption: Using a SIL-IS to correct for matrix effects.

References

Technical Support Center: Purification of Synthetic Methyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic methyl petroselinate (B1238263).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic methyl petroselinate?

A1: Common impurities in synthetically produced this compound can originate from starting materials, side reactions, or the workup process. These may include:

  • Unreacted starting materials: Petroselinic acid, methanol (B129727).

  • Catalyst residues: Acid (e.g., sulfuric acid, hydrogen chloride) or base (e.g., potassium hydroxide) catalysts.[1][2]

  • Isomeric impurities: Methyl oleate (B1233923) and other positional isomers of octadecenoic acid methyl esters. The separation of petroselinate (Δ6) and oleate (Δ9) isomers can be particularly challenging.[3]

  • Saturated fatty acid methyl esters: Methyl stearate, if present in the original petroselinic acid.

  • Byproducts of synthesis: Water, salts, and potentially dimers or other degradation products if excessive heat is applied.[4]

  • Solvent residues: Solvents used during synthesis and extraction (e.g., hexane (B92381), diethyl ether, toluene).[5][6][7]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC-FID/GC-MS): GC is the most common technique for analyzing fatty acid methyl esters (FAMEs).[8] A polar capillary column is often required to achieve separation of cis/trans isomers and positional isomers like this compound and methyl oleate.[3] GC-MS can help in identifying unknown impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis of FAMEs, particularly for preparative scale purification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and can detect impurities with different chemical structures. It is especially useful for identifying residual solvents and byproducts.[5][6][7]

Q3: My GC analysis shows a peak very close to my this compound peak. What could it be and how can I resolve it?

A3: A closely eluting peak is likely an isomer, most commonly methyl oleate. Standard GC conditions may not be sufficient to resolve these positional isomers.[3] To improve resolution, you can try:

  • Using a more polar and longer GC column.

  • Optimizing the oven temperature program with a slower ramp rate.

  • Derivatizing the methyl esters to other esters (e.g., ethyl esters), which may exhibit better separation.[3]

Troubleshooting Guides

Low Purity After Synthesis and Initial Workup
Observed Problem Potential Cause Suggested Solution
Significant amount of unreacted petroselinic acid. Incomplete esterification reaction.- Ensure a sufficient excess of methanol was used.[1] - Increase reaction time or temperature (monitor for degradation). - Check the activity of the acid or base catalyst.
Presence of salts or catalyst residues. Inadequate washing during the workup.- Wash the organic layer multiple times with deionized water until the aqueous layer is neutral. - Use a brine wash to break up any emulsions and aid in phase separation.
Broad solvent peak in NMR or GC. Insufficient removal of extraction or reaction solvents.- Use a rotary evaporator to remove the bulk of the solvent. - For high-boiling point solvents, use a high-vacuum pump. Gentle heating can be applied.
Challenges in Chromatographic Purification
Observed Problem Potential Cause Suggested Solution
Poor separation of isomers (e.g., this compound and methyl oleate) in flash chromatography. The polarity difference between the isomers is too small for silica (B1680970) gel to resolve effectively.- Consider argentation chromatography (silver ion chromatography), where the silver ions interact with the double bonds, allowing for separation based on the degree and position of unsaturation. - Preparative HPLC with a suitable column may provide better resolution.[9]
Product co-elutes with a non-polar impurity. The solvent system is too polar.- Decrease the polarity of the mobile phase. Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity.
Product streaks on the TLC plate or column. The sample is too concentrated or contains acidic/basic impurities.- Dilute the sample before loading. - Neutralize the crude product before chromatography. A small amount of triethylamine (B128534) can be added to the mobile phase to reduce tailing of acidic compounds.
Issues with Distillation
Observed Problem Potential Cause Suggested Solution
Product decomposition (darkening of color, low yield). Distillation temperature is too high.- Use a high-vacuum distillation setup to lower the boiling point. This compound has a boiling point of 158-160 °C at 2-3 Torr.[10] - A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.[4]
Inefficient separation of closely boiling impurities. The distillation column has insufficient theoretical plates.- Use a fractional distillation column with a suitable packing material.[11] - Optimize the reflux ratio to enhance separation.
Bumping or uncontrolled boiling. Uneven heating or lack of boiling chips.- Use a heating mantle with a magnetic stirrer for uniform heating. - Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Recrystallization Difficulties
Observed Problem Potential Cause Suggested Solution
Product oils out instead of crystallizing. The compound has a low melting point, or the solvent is not ideal. This compound is a liquid at room temperature, making traditional recrystallization challenging.- Low-temperature recrystallization from a suitable solvent might be possible. The goal is to find a solvent in which the impurities are soluble at low temperatures while the product is not.[12][13] - Consider solvents like acetone (B3395972), acetonitrile, or mixtures with hexane or methanol.[14][15]
No crystals form upon cooling. The solution is not supersaturated, or nucleation is inhibited.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[13] - Reduce the volume of the solvent. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).

Quantitative Data Summary

The following tables provide a general overview of typical parameters for the purification and analysis of this compound.

Table 1: Typical GC and HPLC Analytical Parameters

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Polar capillary column (e.g., DB-WAX, HP-INNOWax)C18 reversed-phase column
Mobile Phase/Carrier Gas Helium or HydrogenAcetonitrile/Water or Methanol/Water gradient[9]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV Detector (e.g., at 205 nm)
Typical Purity Achieved >99% (with optimized separation of isomers)>98%

Table 2: Physical Properties for Purification

PropertyValueImplication for Purification
Boiling Point 158-160 °C @ 2-3 Torr[10]Suitable for vacuum distillation to separate from non-volatile or much more volatile impurities.[16]
Molecular Weight 296.49 g/mol [10]
State at Room Temp. LiquidStandard recrystallization is not feasible. Low-temperature methods may be attempted.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification
  • Dissolve petroselinic acid in a 50-fold molar excess of dry methanol.

  • Slowly add a catalyst, such as 5% anhydrous hydrogen chloride in methanol or 1-2% concentrated sulfuric acid.[1]

  • Reflux the mixture for 2-4 hours or let it stand at room temperature overnight. Monitor the reaction progress using TLC or GC.

  • After completion, cool the mixture and add water.

  • Extract the this compound into a non-polar organic solvent like hexane or diethyl ether.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 5-10°C/min. This program may need to be optimized for isomer separation.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the this compound peak based on its retention time compared to a standard. Purity can be estimated by the relative peak area percentage.

Protocol 3: Low-Temperature Recrystallization
  • Dissolve the impure this compound in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile) at room temperature.[14]

  • Slowly cool the solution in a controlled manner. First, place it in a refrigerator (~4°C), then in a freezer (-20°C).

  • If crystals or a solid precipitate forms, isolate the solid quickly by cold filtration.

  • Wash the isolated solid with a small amount of the ice-cold solvent.

  • Dry the purified product under vacuum.

Visualizations

G General Purification Workflow for Synthetic this compound A Crude Synthetic Product B Aqueous Wash (Remove Catalyst, Salts) A->B C Solvent Removal (Rotary Evaporation) B->C D Purification Step C->D E Vacuum Distillation D->E For thermal stability F Column Chromatography D->F For isomer separation G Purity Analysis (GC, NMR, HPLC) E->G F->G H Pure this compound G->H

Caption: A general workflow for the purification of synthetic this compound.

G Troubleshooting Logic for Impurities A Impurity Detected in Final Product? B Is impurity an isomer (e.g., methyl oleate)? A->B Yes C Is impurity a starting material (e.g., petroselinic acid)? A->C Yes D Is impurity a solvent or catalyst residue? A->D Yes E Optimize GC method or use preparative HPLC/Argentation Chrom. B->E F Re-run reaction to completion or improve workup. C->F G Improve washing steps and/ or solvent removal. D->G H Re-purify E->H F->H G->H

Caption: A logical diagram for troubleshooting common impurities.

References

Technical Support Center: Optimizing Injection Parameters for Methyl Petroselinate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing gas chromatography (GC) injection parameters for the analysis of Methyl petroselinate (B1238263). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the GC analysis of Methyl petroselinate, providing potential causes and actionable solutions.

1. Poor Peak Shape: Tailing or Fronting Peaks

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

Answer: Poor peak shape is a common issue in GC analysis that can compromise resolution and the accuracy of quantification.

  • Peak Tailing: This is often characterized by an asymmetrical peak where the tail is elongated. It can be caused by:

    • Active Sites: Unwanted interactions between the analyte and active sites in the injection port liner or on the column.

    • Contamination: A contaminated injector liner or the presence of non-volatile residues at the head of the column.

    • Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector.

    • Solutions:

      • Liner Maintenance: Use a deactivated glass wool liner or replace the liner entirely. Regular cleaning or replacement of the liner is crucial.

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trimming a small portion (a few centimeters) from the front of the column can remove contaminants.[1]

      • Check for Leaks: Ensure all fittings are secure and leak-free.

  • Peak Fronting: This appears as a leading edge on the peak and is typically a sign of:

    • Column Overload: Injecting too much sample onto the column.

    • Sample Condensation: Improper temperature settings leading to condensation of the sample in the injector or at the head of the column.

    • Solutions:

      • Adjust Injection Parameters: Reduce the injection volume or increase the split ratio to decrease the amount of sample entering the column.

      • Optimize Temperatures: Ensure the injector temperature is sufficient to vaporize the sample completely and the oven temperature profile is appropriate.

2. Co-elution of this compound and Methyl Oleate (B1233923)

Question: I am unable to separate this compound from its isomer, Methyl oleate. What strategies can I employ to improve resolution?

Answer: The co-elution of this compound (C18:1n-12) and Methyl oleate (C18:1n-9) is a well-known challenge in the GC analysis of fatty acid methyl esters (FAMEs).[2]

  • Column Selection:

    • Highly Polar Columns: The use of highly polar cyanopropylsiloxane stationary phases is recommended for separating positional isomers of FAMEs. Columns with longer lengths (e.g., 100 meters) can provide the necessary efficiency for this separation.[3]

  • Derivatization to Other Esters:

    • Research has shown that derivatizing the fatty acids to esters other than methyl esters, such as ethyl or other branched-chain alcohol esters, can significantly improve the resolution between petroselinate and oleate.[2][4] This is because the bulkier ester group can enhance the subtle differences in interaction with the stationary phase.

  • Optimize GC Conditions:

    • Temperature Program: A slow oven temperature ramp rate (e.g., 1-2°C/min) during the elution of the C18:1 isomers can improve separation.

    • Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity will maximize column efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting inlet temperature for this compound analysis?

A1: A typical starting point for the injector temperature is 250°C.[1] This temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. For thermally labile compounds, a lower temperature may be necessary. It is advisable to perform an inlet temperature optimization study by injecting a standard at various temperatures and observing the peak shape and response.

Q2: Should I use a split or splitless injection for my this compound samples?

A2: The choice between split and splitless injection depends on the concentration of your analyte.[5][6]

  • Split Injection: This is suitable for concentrated samples where only a small portion of the injected sample needs to reach the column to produce a good signal.[7] It results in sharp peaks and is generally preferred for routine analysis of samples that are not trace level.[8]

  • Splitless Injection: This technique is ideal for trace analysis where the entire sample needs to be transferred to the column to achieve the desired sensitivity.[5][6]

Q3: How do I optimize the split ratio for my analysis?

A3: The optimal split ratio depends on the sample concentration and the desired peak height.[4] A higher split ratio (e.g., 100:1) will introduce less sample onto the column, which is suitable for highly concentrated samples.[1] A lower split ratio (e.g., 10:1) will allow more sample to enter the column, increasing sensitivity.[4] It is recommended to start with a mid-range split ratio (e.g., 50:1) and adjust based on the resulting chromatogram.[9]

Q4: What is the typical injection volume for FAME analysis?

A4: A standard injection volume for GC analysis of FAMEs is 1 µL.[10] Injecting a larger volume can lead to column overload and poor peak shape, especially in splitless mode.

Data Presentation

The following tables summarize the typical GC injection parameters for the analysis of FAMEs, including this compound, and the expected effect of their variation.

Table 1: Typical GC Injection Parameters for FAME Analysis

ParameterRecommended RangeNotes
Inlet Temperature 220 - 260 °CShould be high enough for rapid vaporization but low enough to prevent degradation.
Injection Mode Split or SplitlessDependent on sample concentration.
Split Ratio 10:1 to 100:1Higher ratios for more concentrated samples.
Injection Volume 0.5 - 2 µLTypically 1 µL.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.
Liner Type Deactivated with glass woolGlass wool aids in vaporization and traps non-volatile residues.

Table 2: Effect of Varying Injection Parameters on this compound Analysis

Parameter VariedChangeExpected Effect on Peak ShapeExpected Effect on ResolutionExpected Effect on Sensitivity
Inlet Temperature IncreaseMay improve for less volatile compounds, but can cause degradation.May improve if vaporization is more efficient.May decrease if degradation occurs.
DecreaseMay cause peak broadening or tailing if vaporization is incomplete.May decrease.May decrease.
Split Ratio IncreaseSharper peaks.May improve due to narrower peaks.Decreases.
DecreaseBroader peaks, potential for fronting.May decrease due to peak broadening.Increases.
Injection Volume IncreaseRisk of peak fronting and broadening.May decrease due to column overload.Increases.
DecreaseSharper peaks.May improve.Decreases.

Experimental Protocols

Protocol 1: Methylation of Petroselinic Acid to this compound

This protocol describes a common method for the preparation of FAMEs from fatty acids using methanolic HCl.

Materials:

  • Petroselinic acid standard or sample containing petroselinic acid

  • Methanolic HCl (e.g., 1.25 M)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Screw-cap reaction vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the fatty acid sample into a screw-cap reaction vial.

  • Methylation Reaction: Add 2 mL of methanolic HCl to the vial.

  • Incubation: Tightly cap the vial and heat at 70°C for 2 hours in a heating block or water bath.[11]

  • Extraction: Allow the vial to cool to room temperature. Add 1 mL of deionized water and 1 mL of hexane to the vial.

  • Phase Separation: Vortex the vial for 30 seconds and then allow the layers to separate. The upper hexane layer contains the this compound.

  • Sample Transfer: Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Petroselinic Acid Sample methylation Methylation (Methanolic HCl, 70°C, 2h) start->methylation extraction Hexane Extraction methylation->extraction injection GC Injection (Split/Splitless) extraction->injection This compound in Hexane separation Column Separation (Highly Polar Column) injection->separation detection FID Detection separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Report Generation integration->report

Caption: Experimental workflow for the GC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chromatographic Result peak_shape Tailing or Fronting? start->peak_shape resolution Co-elution with Methyl Oleate? start->resolution tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes tailing_causes Check: - Active Sites (Liner/Column) - Contamination - Leaks - Column Installation tailing->tailing_causes fronting_causes Check: - Column Overload - Sample Condensation fronting->fronting_causes resolution_solutions Optimize: - Use Highly Polar Column - Derivatize to Ethyl Esters - Slow Oven Ramp Rate - Optimize Carrier Gas Flow resolution->resolution_solutions Yes

Caption: Troubleshooting logic for common issues in this compound GC analysis.

References

Technical Support Center: Storing Unsaturated Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for storing unsaturated fatty acid methyl esters (FAMEs). Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation, ensuring the integrity and stability of your FAME samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for unsaturated FAMEs?

To minimize degradation, unsaturated FAMEs should be stored at low temperatures, protected from light and oxygen.[1][2][3][4] For long-term storage, temperatures of -20°C to -80°C are recommended.[3][4][5] Samples should be stored in tightly sealed amber vials under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Q2: How long can I store unsaturated FAMEs?

The acceptable storage time for FAMEs is generally considered to be between six to twelve months under optimal conditions.[6] However, the stability is highly dependent on the degree of unsaturation and the storage conditions.[6][7] Polyunsaturated FAMEs (PUFAs) are more susceptible to degradation than monounsaturated FAMEs.[6][8] With proper storage, such as in a sealed, dark container, some FAMEs have been shown to remain stable for several years.[6]

Q3: What are the primary causes of unsaturated FAME degradation?

The primary cause of degradation is oxidation, which is accelerated by exposure to oxygen, light, and elevated temperatures.[6][9][10] The double bonds in unsaturated FAMEs are susceptible to attack by free radicals, leading to a chain reaction that produces hydroperoxides and secondary oxidation products like aldehydes and ketones.[9][11] This can alter the chemical structure and properties of the FAMEs.[9]

Q4: Should I use an antioxidant when storing my FAMEs?

Yes, adding an antioxidant is a highly effective way to prevent oxidation, especially for long-term storage or for highly unsaturated FAMEs.[3][12] Phenolic antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butyl hydroquinone (B1673460) (TBHQ), and propyl gallate (PG) are commonly used.[12][13]

Q5: What are the signs that my FAME sample has degraded?

Degradation can be indicated by a change in color or odor, an increase in viscosity, and the formation of sediments.[9] For a more quantitative assessment, you can measure the peroxide value, acid number, or analyze the sample using gas chromatography (GC) to detect the presence of degradation products or a decrease in the concentration of the original FAME.[9][14]

Troubleshooting Guide

Problem: I suspect my unsaturated FAME sample has degraded. How can I confirm this and what should I do?

Use the following decision tree to troubleshoot potential FAME degradation.

FAME_Troubleshooting start Suspected FAME Degradation visual_check Visual Inspection: - Color Change? - Sediment Present? - Increased Viscosity? start->visual_check analytical_check Perform Analytical Tests: - Peroxide Value - Acid Number - GC Analysis visual_check->analytical_check Signs of Degradation not_degraded Sample Appears Stable visual_check->not_degraded No Visible Signs degraded Sample is Degraded analytical_check->degraded High PV/Acid Number or Degradation Peaks in GC analytical_check->not_degraded Values within Specification review_storage Review Storage Protocol: - Temperature? - Light Exposure? - Inert Atmosphere? degraded->review_storage discard Discard Sample and Prepare Fresh review_storage->discard

Caption: Troubleshooting decision tree for suspected FAME degradation.

Factors Influencing FAME Stability

The stability of unsaturated FAMEs is influenced by a combination of intrinsic and extrinsic factors. Understanding these can help in designing appropriate storage protocols.

FAME_Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors unsaturation Degree of Unsaturation (PUFA > MUFA > SFA) stability Unsaturated FAME Stability unsaturation->stability - chain_length Fatty Acid Chain Length chain_length->stability +/- antioxidants_natural Presence of Natural Antioxidants antioxidants_natural->stability + temperature Temperature temperature->stability - oxygen Oxygen Exposure oxygen->stability - light Light Exposure light->stability - impurities Presence of Impurities (e.g., metals) impurities->stability - antioxidants_added Addition of Synthetic Antioxidants antioxidants_added->stability +

Caption: Factors influencing the stability of unsaturated FAMEs.

Quantitative Data on FAME Stability

The rate of degradation of unsaturated FAMEs is significantly influenced by storage conditions. The following tables summarize the impact of temperature and light on the stability of unsaturated fatty acids.

Table 1: Effect of Temperature on Polyunsaturated Fatty Acid (PUFA) Content in Edible Oils [11]

Oil TypePUFA Content at 100°C (%)PUFA Content at 200°C (%)% Decrease
Soybean Oil77.2672.725.88
Palm Oil22.5317.9820.19
Olive Oil11.718.8824.17
Lard Oil25.5616.3935.88

Table 2: Impact of Light Exposure on Unsaturated Fatty Acid Degradation Over Time [10]

Fatty AcidStorage ConditionInitial Content (%)Final Content (%)% Decrease
Oleic Acid (C18:1)
Light22.1519.4512.19
Dark22.1520.388.00
Linoleic Acid (C18:2)
Light58.8155.894.97
Dark58.8156.683.62
Linolenic Acid (C18:3)
Light7.415.3328.07
Dark7.416.0418.49

Experimental Protocols

Protocol 1: Determination of Oxidative Stability (Rancimat Method)

This method is an accelerated oxidation test to determine the induction period of FAMEs, which is a measure of their resistance to oxidation.[9]

Methodology:

  • Sample Preparation: Place approximately 3 g of the FAME sample into a reaction vessel.[12]

  • Apparatus Setup: Place the vessel in the heating block of the Rancimat instrument.

  • Test Conditions: Heat the sample to a specified temperature (e.g., 110°C) while bubbling a constant stream of purified air through it (e.g., 10 L/h).[12]

  • Detection: The volatile oxidation products are passed into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of the water.

  • Induction Period: The induction period is the time until the conductivity begins to increase rapidly, indicating the formation of volatile carboxylic acids. A longer induction period signifies greater oxidative stability.[9]

Protocol 2: Analysis of FAMEs by Gas Chromatography (GC)

GC is used to separate and quantify individual fatty acid methyl esters in a sample, allowing for the assessment of purity and the detection of degradation products.[14]

Methodology:

  • Sample Preparation: The lipid sample is first extracted and then transesterified to convert fatty acids into their corresponding methyl esters.[5][15] This can be done through a one-step direct transesterification to minimize sample loss and contamination.[3][15]

  • Injection: A small volume of the FAME sample, dissolved in an appropriate solvent like hexane, is injected into the GC.[4]

  • Separation: The FAMEs are vaporized and carried by an inert gas through a capillary column (e.g., DB-23).[5] Separation occurs based on the boiling points and polarity of the individual FAMEs.

  • Detection: As the FAMEs exit the column, they are detected by a flame ionization detector (FID).[5]

  • Quantification: The area under each peak in the resulting chromatogram is proportional to the concentration of that specific FAME. An internal standard (e.g., C13:0 or C21:0 methyl ester) is used for accurate quantification.[4][5] By comparing the fatty acid profile to a known standard or a fresh sample, degradation can be assessed.[16]

References

Reducing side reactions during Methyl petroselinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Methyl petroselinate (B1238263).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl petroselinate?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of petroselinic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is often performed under reflux conditions.[1][2] The use of a large excess of methanol helps to drive the reaction equilibrium towards the formation of the methyl ester.[2]

Q2: What are the primary side reactions to be concerned about during this compound synthesis?

A2: The main side reactions of concern are:

  • Incomplete Esterification: Leaving residual petroselinic acid in the product mixture.

  • Cis-Trans Isomerization: The naturally occurring cis double bond at the C6 position of petroselinic acid can isomerize to the more stable trans configuration, forming Methyl petroselaidate. This is often promoted by high temperatures and prolonged reaction times.[3]

  • Oxidation: The double bond is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures, leading to the formation of various oxidation byproducts.

  • Esterification of Impurities: The petroselinic acid starting material, often derived from natural oils, may contain other fatty acids (e.g., oleic acid). These will also be esterified, resulting in a mixture of fatty acid methyl esters (FAMEs).

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] A spot of the reaction mixture is compared to a spot of the starting material (petroselinic acid). The reaction is considered complete when the petroselinic acid spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the percentage of unreacted fatty acid.

Q4: What analytical techniques are best for identifying and quantifying side products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound and its potential side products.[5][6] A polar capillary column is often required to achieve good separation of positional and geometric isomers like this compound and Methyl oleate, or the cis and trans isomers (Methyl petroselaidate).[7][8] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), can also be used for purity assessment and purification.[9][10][11]

Troubleshooting Guide: Side Reaction Prevention and Mitigation

This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable steps to minimize the formation of unwanted side products.

Issue 1: High Levels of Unreacted Petroselinic Acid
  • Cause: Incomplete reaction due to equilibrium limitations of the Fischer esterification.

  • Troubleshooting Steps:

    • Increase Methanol Excess: Use a larger molar excess of methanol (acting as both reactant and solvent) to shift the equilibrium towards the product side.[2]

    • Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. However, excessively high concentrations may promote side reactions.[12][13][14][15]

    • Ensure Anhydrous Conditions: Water is a product of the reaction; its presence will inhibit the forward reaction. Use dry glassware and anhydrous reagents.

    • Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion.[4]

Issue 2: Significant Formation of Methyl Petroselaidate (trans-isomer)
  • Cause: Isomerization of the cis-double bond at elevated temperatures.[3]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature for a longer period. While reflux is common, exploring temperatures just below the boiling point of methanol (64.7°C) may be beneficial.

    • Minimize Reaction Time: Do not let the reaction proceed for an unnecessarily long time after completion.

    • Choose an Appropriate Catalyst: While strong acids are needed, investigate milder acid catalysts if isomerization is a persistent issue.

Issue 3: Presence of Oxidation Byproducts
  • Cause: Reaction of the double bond with oxygen, often at elevated temperatures.

  • Troubleshooting Steps:

    • Perform Reaction Under an Inert Atmosphere: Conducting the synthesis under a nitrogen or argon atmosphere can significantly reduce oxidation.

    • Use Degassed Solvents: Removing dissolved oxygen from the methanol prior to the reaction can be beneficial.

    • Avoid Excessive Heat: High temperatures can accelerate oxidation.

Quantitative Data on Reaction Parameters

The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound. This data is based on general principles of Fischer esterification and may need to be optimized for your specific experimental setup.

Table 1: Illustrative Effect of Catalyst (H₂SO₄) Concentration on Yield and Side Product Formation

Catalyst Concentration (% w/w of Petroselinic Acid)Approximate Yield of this compound (%)Unreacted Petroselinic Acid (%)Methyl Petroselaidate (trans-isomer) (%)
1%8018< 2
2% 95 < 5 < 2
5%96< 43-5

Reaction Conditions: Molar ratio of Methanol to Petroselinic Acid 20:1, Reflux temperature (65-70°C), 4 hours.

Table 2: Illustrative Effect of Reaction Temperature on Yield and Isomerization

Reaction Temperature (°C)Approximate Yield of this compound (%)Unreacted Petroselinic Acid (%)Methyl Petroselaidate (trans-isomer) (%)
5085 (after 8h)12< 1
65 (Reflux) 95 (after 4h) < 5 < 2
80 (in a sealed vessel)> 95 (after 2h)< 55-10

Reaction Conditions: Molar ratio of Methanol to Petroselinic Acid 20:1, 2% H₂SO₄ catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve petroselinic acid in a 20-fold molar excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) to the solution, targeting a concentration of 2% (w/w) relative to the petroselinic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.

Protocol 2: GC-MS Analysis of this compound Purity
  • Sample Preparation: Dilute a small aliquot of the purified this compound in an appropriate solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • GC Column: Use a polar capillary column, such as a biscyanopropyl polysiloxane column (e.g., SP-2560 or SLB-IL111), for optimal separation of cis/trans isomers.[8]

    • Carrier Gas: Helium at a constant flow rate.

  • GC Oven Program (Illustrative):

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain 240°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify this compound and any side products by comparing their retention times and mass spectra to known standards and library databases. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Synthesis_Workflow cluster_reaction Synthesis cluster_workup Work-up cluster_analysis Purification & Analysis Petroselinic Acid + Methanol Petroselinic Acid + Methanol Acid Catalyst Addition Acid Catalyst Addition Petroselinic Acid + Methanol->Acid Catalyst Addition H₂SO₄ Reflux (65-70°C, 4-6h) Reflux (65-70°C, 4-6h) Acid Catalyst Addition->Reflux (65-70°C, 4-6h) Solvent Removal Solvent Removal Reflux (65-70°C, 4-6h)->Solvent Removal Extraction Extraction Solvent Removal->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Crude this compound Crude this compound Drying->Crude this compound Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Crude this compound->Purification (e.g., Column Chromatography) Pure this compound Pure this compound Purification (e.g., Column Chromatography)->Pure this compound Analysis (GC-MS, HPLC) Analysis (GC-MS, HPLC) Pure this compound->Analysis (GC-MS, HPLC)

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic High Unreacted Acid High Unreacted Acid Increase Methanol Excess Increase Methanol Excess High Unreacted Acid->Increase Methanol Excess Optimize Catalyst Conc. Optimize Catalyst Conc. High Unreacted Acid->Optimize Catalyst Conc. Increase Reaction Time Increase Reaction Time High Unreacted Acid->Increase Reaction Time High Trans-Isomer High Trans-Isomer Lower Reaction Temp. Lower Reaction Temp. High Trans-Isomer->Lower Reaction Temp. Minimize Reaction Time Minimize Reaction Time High Trans-Isomer->Minimize Reaction Time Oxidation Products Oxidation Products Inert Atmosphere Inert Atmosphere Oxidation Products->Inert Atmosphere Use Degassed Solvents Use Degassed Solvents Oxidation Products->Use Degassed Solvents

Caption: Troubleshooting logic for common side reactions in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-FID Methods for Methyl Petroselinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of specific fatty acid methyl esters (FAMEs) is paramount. Methyl petroselinate (B1238263), a positional isomer of the common methyl oleate, presents a unique analytical challenge. This guide provides an objective comparison of the Gas Chromatography with Flame Ionization Detection (GC-FID) method for the validation of methyl petroselinate analysis, supported by experimental data and detailed protocols.

The Challenge: Separating Petroselinate from Oleate

A primary difficulty in the GC analysis of this compound is its co-elution with its isomer, methyl oleate, when using standard GC columns and methods.[1][2] This incomplete separation can lead to inaccurate quantification. Strategies to overcome this include the use of longer, highly polar capillary columns or derivatization with bulkier alcohols (e.g., ethanol, butanol) instead of methanol (B129727) to enhance resolution between the isomers.[1][2]

GC-FID Method Validation Parameters

A robust GC-FID method for the quantification of this compound must be validated to ensure reliable and accurate results. The key validation parameters are outlined below. While specific data for this compound is limited due to the aforementioned separation challenges, the following tables present typical performance data for the closely related and often co-analyzed methyl oleate, which serves as a reliable indicator for a validated method.

Table 1: Quantitative Performance Data for GC-FID Analysis of C18:1 Fatty Acid Methyl Esters

Validation ParameterTypical PerformanceSource(s)
Linearity (R²) > 0.99[3][4][5]
Accuracy (% Recovery) 97.3% - 107.0%[3][4]
Precision (%RSD) < 5%[3][4][5]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[6]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[6]

Comparison with Alternative Methods: GC-FID vs. GC-MS

While GC-FID is a workhorse for routine quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers distinct advantages, particularly for complex samples and isomer identification.

Table 2: Comparison of GC-FID and GC-MS for Fatty Acid Ester Analysis

FeatureGC-FIDGC-MS
Principle Detects ions from combustion in a flame.Ionizes molecules and separates them by mass-to-charge ratio.
Selectivity Lower; based on retention time.Higher; provides mass spectra for compound identification.
Sensitivity High for hydrocarbons.Generally higher, especially in selected ion monitoring (SIM) mode.
Cost Lower initial and operational costs.Higher initial and operational costs.
Application Ideal for routine quantification of known analytes.Suited for complex mixtures, unknown identification, and trace analysis.

Experimental Protocols

Detailed methodologies are essential for reproducible and valid analytical results. The following sections outline a typical experimental workflow for the GC-FID analysis of this compound.

Sample Preparation: Transesterification

Prior to GC analysis, fatty acids in a sample (e.g., from oils or tissues) must be converted to their more volatile methyl esters. Acid-catalyzed methylation is a common and effective method.[4]

Protocol: Acid-Catalyzed Methylation with Methanolic HCl

  • Weigh approximately 25 mg of the oil or lipid extract into a reaction vial.

  • Add 2 mL of methanolic hydrochloride reagent.

  • Securely cap the vial and heat the mixture at 80°C for 20 minutes.

  • Allow the reaction vial to cool to room temperature.

  • Add 2 mL of a 6% (w/v) aqueous sodium carbonate solution to neutralize the reaction.

  • Add 2 mL of n-heptane to extract the FAMEs.

  • Vortex the mixture and allow the phases to separate.

  • Carefully transfer the upper heptane (B126788) layer containing the FAMEs to a GC vial for analysis.[1]

GC-FID Instrumentation and Conditions

The following table outlines typical instrumental parameters for the analysis of C18:1 FAMEs. To achieve separation of this compound and methyl oleate, a highly polar capillary column is recommended.[7]

Table 3: GC-FID Instrumental Parameters

ParameterRecommended Setting
Column Highly polar biscyanopropyl polysiloxane column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Split/Splitless, 250°C
Split Ratio 100:1
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature of 100°C, ramp to 240°C at a suitable rate (e.g., 3-5°C/min)
Detector FID, 250°C
Injection Volume 1 µL

Visualizing the Workflow and Validation Logic

To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis & Validation Sample Lipid-Containing Sample Transesterification Transesterification (e.g., with Methanolic HCl) Sample->Transesterification Extraction Extraction of FAMEs (with n-heptane) Transesterification->Extraction GC_Vial Sample in GC Vial Extraction->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Flame Ionization Detection Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Validation Method Validation (Linearity, Accuracy, Precision, etc.) Peak_Integration->Validation Report Final Report Validation->Report

Caption: Workflow for GC-FID analysis of this compound.

Validation_Parameters cluster_precision Precision Components MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision

Caption: Interrelation of key GC-FID method validation parameters.

References

A Comparative Guide to Methyl Petroselinate and Methyl Oleate as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and suitability of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of two closely related C18:1 fatty acid methyl esters (FAMEs), methyl petroselinate (B1238263) and methyl oleate (B1233923), for their use as analytical standards. As positional isomers, their separation and quantification present unique challenges and considerations for researchers in fields ranging from food science to drug development.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application in analytical methodologies. Methyl petroselinate and methyl oleate share the same molecular formula and weight but differ in the position of their double bond, leading to subtle differences in their physical properties.

PropertyThis compound (cis-6-Octadecenoic acid methyl ester)Methyl Oleate (cis-9-Octadecenoic acid methyl ester)
Molecular Formula C₁₉H₃₆O₂C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol 296.49 g/mol
CAS Number 2777-58-4112-62-9
Appearance Colorless to almost colorless liquidColorless to pale yellow liquid[1]
Melting Point Data not readily available-19.9 °C[1]
Boiling Point 158-160 °C at 2-3 Torr~351-353 °C at 760 mmHg (with decomposition)[1]
Density 0.8767 g/cm³ at 20 °C0.874 g/mL at 20 °C[1][2]
Refractive Index ~1.4501 at 20 °C1.451 - 1.458 at 20 °C[1]
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Miscible with ethanol, ether, chloroform[1][2]

Performance as Analytical Standards: The Chromatographic Challenge

The primary challenge in utilizing this compound and methyl oleate as individual analytical standards lies in their chromatographic separation. Due to their isomeric nature, they often co-elute or exhibit poor resolution under standard gas chromatography (GC) conditions when analyzed as methyl esters.[3][4]

Key Performance Considerations:

  • Chromatographic Resolution: Standard GC methods using popular polar capillary columns often result in the co-elution of this compound and methyl oleate. This makes accurate individual quantification in a mixture challenging. Some studies have shown that derivatization to other esters, such as butyl or phenylethyl esters, can significantly improve the resolution between these two isomers.[3][4]

  • Quantification Accuracy: In samples where both petroselinic and oleic acid are present, using only one of the methyl esters as a standard without complete chromatographic separation will lead to inaccurate quantification of both analytes.

  • Method Validation: When developing an analytical method for samples containing both isomers, it is crucial to validate the method for specificity and demonstrate baseline separation or apply appropriate deconvolution techniques if co-elution is unavoidable.

While methyl oleate is a widely available and commonly used analytical standard for the quantification of oleic acid and total C18:1 fatty acids in many matrices, this compound is essential for the accurate quantification of petroselinic acid, a significant component in the seed oils of the Apiaceae family (e.g., coriander, parsley, and fennel).[1]

Experimental Protocols

Accurate quantification of this compound and methyl oleate requires careful sample preparation and optimized chromatographic conditions. Below are detailed protocols for the preparation of fatty acid methyl esters and their analysis by gas chromatography.

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transesterification

This method is suitable for the esterification of fatty acids from various lipid samples.

Reagents and Materials:

  • Lipid-containing sample (e.g., oil, fat, or lipid extract)

  • Methanolic HCl (e.g., 2% HCl in methanol) or 14% Boron trifluoride in methanol

  • Heptane or Hexane (B92381) (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass vials with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Weigh approximately 10-25 mg of the lipid sample into a screw-cap glass vial.

  • Add 2 mL of methanolic HCl or BF₃-methanol solution to the vial.

  • Securely cap the vial and heat at 80-100°C for 1-2 hours.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture thoroughly for 30 seconds and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The FAME extract is now ready for GC analysis.

Protocol 2: Gas Chromatography (GC) Analysis of this compound and Methyl Oleate

This protocol outlines the GC conditions for the analysis of FAMEs, with a focus on the separation of C18:1 isomers. Achieving baseline separation of this compound and methyl oleate often requires a highly polar capillary column and optimized temperature programming.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: Highly polar column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness, biscyanopropyl polysiloxane stationary phase)

  • Autosampler

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium)

  • Split Ratio: 100:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes

    • Ramp: 3°C/min to 240°C

    • Hold: 15 minutes at 240°C

  • Injection Volume: 1 µL

Data Analysis:

  • Identify the peaks for this compound and methyl oleate by comparing their retention times with those of certified reference standards.

  • Prepare a series of calibration standards of both this compound and methyl oleate of known concentrations.

  • Construct a calibration curve for each analyte by plotting the peak area against the concentration.

  • Quantify the amount of each analyte in the sample by using the respective calibration curve.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the biochemical context of these fatty acids, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_standards Calibration start Lipid Sample esterification Acid-Catalyzed Transesterification start->esterification Methanolic HCl extraction Hexane Extraction esterification->extraction Hexane/H₂O drying Drying with Na₂SO₄ extraction->drying gc_analysis GC-FID Analysis drying->gc_analysis FAMEs in Hexane data_processing Data Processing gc_analysis->data_processing Chromatogram quantification Quantification data_processing->quantification Peak Areas mp_std This compound Standard calibration_curve Calibration Curves mp_std->calibration_curve mo_std Methyl Oleate Standard mo_std->calibration_curve calibration_curve->quantification

Caption: Workflow for the quantification of fatty acid methyl esters using analytical standards.

petroselinic_acid_biosynthesis stearoyl_acp Stearoyl-ACP (18:0) delta9_desaturase Δ9-Desaturase stearoyl_acp->delta9_desaturase oleoyl_acp Oleoyl-ACP (18:1Δ9) delta9_desaturase->oleoyl_acp thioesterase Thioesterase oleoyl_acp->thioesterase elongase Elongase palmitoyl_acp Palmitoyl-ACP (16:0) delta4_desaturase Δ4-Desaturase palmitoyl_acp->delta4_desaturase hexadecenoyl_acp cis-Δ4-Hexadecenoyl-ACP delta4_desaturase->hexadecenoyl_acp kasi KASII hexadecenoyl_acp->kasi petroselinoyl_acp Petroselinoyl-ACP (18:1Δ6) kasi->petroselinoyl_acp petroselinoyl_acp->thioesterase oleic_acid Oleic Acid thioesterase->oleic_acid petroselinic_acid Petroselinic Acid thioesterase->petroselinic_acid

Caption: Simplified biosynthetic pathways of oleic acid and petroselinic acid.

Conclusion

References

A Comparative Guide to the Accuracy and Precision of Methyl Petroselinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of methyl petroselinate (B1238263) is paramount for ensuring the quality of products, elucidating biological pathways, and generating reliable scientific data. This guide provides an objective comparison of the primary analytical techniques used for methyl petroselinate quantification, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The quantification of fatty acid methyl esters (FAMEs), such as this compound, is predominantly achieved through Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) presents an alternative, though less common, approach. The selection of a method is often dictated by the sample matrix, required sensitivity, and the instrumentation available.

The following table summarizes typical performance parameters for the quantification of FAMEs, which are representative for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~10 pg injected~1 pg injected1–30 µg/L[1]
Limit of Quantification (LOQ) ~30 pg injected~3 pg injected0.003–0.72 µg/L[1]
Accuracy (Recovery) 90-110%90-110%80-120%
Precision (RSD) < 5%< 5%< 15%[2]

Experimental Protocols

Achieving accurate and precise results is critically dependent on meticulous experimental execution. The following protocols outline the key steps for the quantification of this compound.

Lipid Extraction

The initial step involves the extraction of lipids from the sample matrix.

  • Protocol: A modified Folch or Bligh & Dyer method is commonly employed.

    • Homogenize the sample in a chloroform (B151607):methanol mixture (typically 2:1, v/v).[3]

    • Add water to induce phase separation.

    • The lower chloroform layer, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids within the lipid extract must be converted to their more volatile methyl esters.[4][5]

  • Acid-Catalyzed Methylation (e.g., with Methanolic HCl or BF₃):

    • To the dried lipid extract, add 2 mL of 5% methanolic HCl or 14% BF₃ in methanol.

    • Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of water and 2 mL of a non-polar solvent (e.g., hexane (B92381) or heptane) and vortex thoroughly.

    • Centrifuge to separate the phases and collect the upper organic layer containing the FAMEs.

    • The organic extract is then concentrated for GC analysis.

  • Base-Catalyzed Transmethylation:

    • Dissolve the lipid extract in a suitable solvent (e.g., toluene).

    • Add a solution of sodium or potassium methoxide (B1231860) in methanol.

    • The reaction is typically rapid and can be performed at room temperature.

    • Neutralize the reaction with an acid and extract the FAMEs with a non-polar solvent.

Gas Chromatography (GC) Analysis

The prepared FAMEs are then analyzed by GC.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890 or equivalent, equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560), is recommended for the separation of FAMEs.[4]

    • Injector: Split/splitless or on-column injection. On-column injection is preferred to avoid discrimination of higher boiling point FAMEs.[6]

    • Oven Temperature Program: A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector (FID): Temperature set at 250-300°C.

    • Detector (MS): Operated in electron ionization (EI) mode with a scan range of m/z 50-500 for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[7]

  • Quantification:

    • An internal standard (e.g., methyl heptadecanoate) is added to the sample prior to derivatization to correct for variations in extraction and injection volume.[6]

    • A calibration curve is constructed using certified standards of this compound at varying concentrations.

    • The peak area ratio of this compound to the internal standard is plotted against the concentration to determine the amount in the sample.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Methylation to FAMEs (e.g., Methanolic HCl) Extraction->Derivatization GC Gas Chromatography (GC-FID or GC-MS) Derivatization->GC Separation FAME Separation GC->Separation Detection Detection & Identification Separation->Detection Quantification Quantification (Internal Standard Method) Detection->Quantification Result Final Concentration of this compound Quantification->Result

Caption: Workflow for this compound Quantification.

References

A Guide to Inter-laboratory Comparison of Fatty Acid Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reproducible analysis of fatty acids is of paramount importance for researchers, scientists, and drug development professionals across various disciplines, including nutritional science, clinical diagnostics, and pharmaceutical development. Discrepancies in reported results between laboratories can arise from the variety of analytical methods employed.[1] This guide provides an objective comparison of the most prevalent techniques for fatty acid analysis—Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS)—supported by experimental data and detailed protocols to facilitate methodological standardization and enhance inter-laboratory comparability.

Quantitative Performance Comparison

The choice of an analytical method for fatty acid quantification is dictated by several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.[1] Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. The following tables summarize key performance parameters for these methods based on published data. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.[2]

Table 1: Performance Metrics for GC-Based Methods [1]

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity, with detection by a flame ionization detector.[1]Separation of FAMEs followed by mass analysis, providing structural information.[1]
Linearity (R²) >0.9998[1]>0.99[1][2]
Limit of Detection (LOD) 0.21 to 0.54 µg/mL[1]0.05 - 1.0 pg on column[2]
Limit of Quantitation (LOQ) 0.63 to 1.63 µg/mL[1]9 - 88 ng[2]
Precision (RSD%) <1.5% for peak areas[1]<15%[2]
Recovery (%) Not explicitly found88.0 - 99.2%[2]
Derivatization Mandatory (e.g., FAMEs)[1]Mandatory (e.g., FAMEs, PFB esters)[2]

Table 2: Performance Metrics for LC-Based Methods [1]

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of fatty acids based on their physicochemical properties, followed by mass analysis.[1]
Linearity (R²) >0.99[2]
Limit of Detection (LOD) 0.8 - 10.7 nmol/L[2]
Limit of Quantitation (LOQ) 2.4 - 285.3 nmol/L[2]
Precision (RSD%) <10% (intraday), <10% (interday)[2]
Recovery (%) 83.4 - 112.8%[2]
Derivatization Often not required, but can enhance sensitivity.[2]

Inter-laboratory comparison studies are crucial for assessing and improving the comparability of these measurements.[1][3] Proficiency testing programs, such as the AOCS/GOED Nutraceutical Oils Laboratory Proficiency Program, play a vital role in evaluating and demonstrating the proficiency of testing abilities among laboratories.[4][5] The National Institute of Standards and Technology (NIST) has also initiated a quality assurance program to improve the comparability of fatty acid measurements in serum and plasma.[3][6]

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ significantly, primarily due to the sample preparation steps, with GC-based methods mandating a derivatization step to increase the volatility of the fatty acids.[7]

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Derivatization Derivatization to FAMEs (e.g., BF3-methanol) Lipid_Extraction->Derivatization Increase Volatility Extraction_FAMEs Extraction of FAMEs (e.g., with hexane) Derivatization->Extraction_FAMEs GC_Separation Gas Chromatography Separation Extraction_FAMEs->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

GC-MS Experimental Workflow for Fatty Acid Analysis.

LC-MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which simplifies sample preparation.[2][8]

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Reconstitution Reconstitution in LC Mobile Phase Lipid_Extraction->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation Injection MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

LC-MS Experimental Workflow for Fatty Acid Analysis.

Detailed Experimental Protocols

Standardized experimental protocols are fundamental for achieving accurate and reproducible results.

Protocol 1: GC-MS Analysis of Fatty Acids as Fatty Acid Methyl Esters (FAMEs)

This protocol involves the conversion of fatty acids to their more volatile methyl esters prior to GC-MS analysis.[2]

  • Lipid Extraction (Folch Method):

    • To a 100 µL serum sample, add an appropriate internal standard (e.g., deuterated fatty acids).[2][9]

    • Add 1 mL of a chloroform (B151607):methanol (2:1, v/v) solution and vortex thoroughly.[2]

    • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs (Acid-Catalyzed):

    • To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.[10]

    • Heat the mixture at 60°C for 20 minutes.[10]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381) to extract the FAMEs.[7]

    • Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[2]

  • GC-MS Instrumental Parameters:

    • Injection: 1 µL, splitless mode at 220°C.[2]

    • Column: Use a suitable capillary column for FAMEs analysis (e.g., DB-225).[2]

    • Oven Temperature Program: Start at 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[2]

    • Mass Spectrometer: Operate in single ion monitoring (SIM) mode for targeted analysis or scan mode for untargeted profiling.[2]

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is adapted for the analysis of underivatized fatty acids, which is a key advantage of LC-MS.[7]

  • Lipid Extraction (Bligh-Dyer Method):

    • To a 100 µL sample, add a known amount of deuterated fatty acid internal standards.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) solution and vortex.

    • Add 125 µL of chloroform and vortex.

    • Add 125 µL of water and vortex.

    • Centrifuge to induce phase separation.

    • Collect the lower organic phase.

    • Evaporate the solvent to dryness.

  • Sample Reconstitution:

    • Dissolve the dried fatty acid extract in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and methanol).[7]

  • LC-MS/MS Instrumental Parameters:

    • LC Separation:

      • Use a C18 reversed-phase column.

      • The mobile phase typically consists of a water-methanol or acetonitrile (B52724) gradient.[1]

    • Mass Spectrometry:

      • Ionize the analytes using electrospray ionization (ESI) in negative ion mode.[1]

      • Operate the mass spectrometer in selected reaction monitoring (SRM) mode for targeted quantification.

Logical Framework for Method Selection

The choice between GC-MS and LC-MS depends on the specific research objectives.

Method_Selection Start Start: Define Analytical Needs Isomer_Separation Is separation of cis/trans or positional isomers critical? Start->Isomer_Separation Thermal_Lability Are the fatty acids thermally labile or prone to oxidation? Isomer_Separation->Thermal_Lability No HPLC_Isomer HPLC/LC-MS is preferred. It offers superior isomer separation. Isomer_Separation->HPLC_Isomer Yes Volatility Are you analyzing short-chain, volatile fatty acids? Thermal_Lability->Volatility No HPLC_Lability HPLC/LC-MS is advantageous due to its ambient temperature operation. Thermal_Lability->HPLC_Lability Yes Routine_Analysis Is this for routine, high-throughput analysis of total fatty acid composition? Volatility->Routine_Analysis No GC_Volatile GC is a robust and highly sensitive method for volatile fatty acids. Volatility->GC_Volatile Yes GC_Routine Consider GC for routine analysis. Routine_Analysis->GC_Routine Yes Consider_HPLC If isomers are a concern, use HPLC/LC-MS. Routine_Analysis->Consider_HPLC No GC_Routine->Consider_HPLC

Decision workflow for selecting between GC and LC-based methods.

References

A Comparative Guide to the Certification of Methyl Petroselinate as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on precise analytical measurements, the quality and certification of reference materials are paramount. This guide provides an objective comparison of methyl petroselinate (B1238263) as a certified reference material (CRM) against other fatty acid methyl ester (FAME) standards. We delve into the certification process, analytical methodologies, and performance characteristics to assist in the selection of the most suitable reference material for your application.

Understanding the Certification of Reference Materials

Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production and certification of CRMs, including FAMEs like methyl petroselinate, are governed by stringent international standards, primarily:

  • ISO 17034: General requirements for the competence of reference material producers.

  • ISO/IEC 17025: General requirements for the competence of testing and calibration laboratories.

The certification process for a reference material such as this compound involves a comprehensive assessment to guarantee its identity, purity, stability, and homogeneity.

Analytical Performance: The Challenge of Isomeric Purity

A critical aspect of certifying this compound is the accurate determination of its purity, particularly concerning its positional isomer, methyl oleate (B1233923). Due to their similar structures, chromatographic separation of these isomers can be challenging.

Gas Chromatography (GC) Resolution:

Studies have shown that the baseline separation of this compound and methyl oleate using standard gas chromatography (GC) methods with non-polar or mid-polar capillary columns can be difficult to achieve. This co-elution can lead to inaccuracies in quantification if not properly addressed. To overcome this, alternative analytical strategies are employed:

  • Alternative Esterification: Derivatization to bulkier esters, such as propyl or butyl esters, has been shown to improve the chromatographic resolution between petroselinate and oleate isomers.

  • Specialized GC Columns: The use of highly polar capillary columns or columns with specific selectivities can enhance the separation of these challenging isomers.

Comparison of Analytical Methods for Certification

The certification of this compound as a reference material relies on a combination of analytical techniques to ensure a high degree of accuracy and confidence in the certified value.

Analytical MethodPurpose in CertificationKey Performance Characteristics
Gas Chromatography-Flame Ionization Detection (GC-FID) Primary method for purity assessment and quantification of organic impurities.High precision, wide linear range, but requires complete separation of all components for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of impurities and confirmation of the identity of this compound.High sensitivity and selectivity, providing structural information for peak identification.
Quantitative Nuclear Magnetic Resonance (qNMR) An absolute quantification method to determine the purity of the material without the need for a specific reference standard of the same compound.Provides a direct measure of purity based on the molar ratio of the analyte to a certified internal standard. It is a primary ratio method.
Karl Fischer Titration Determination of water content.High accuracy and precision for water determination.
Thermogravimetric Analysis (TGA) Assessment of non-volatile impurities.Measures changes in mass as a function of temperature.

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for the purity assessment of this compound by GC-FID.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for FAME analysis (e.g., a highly polar stationary phase).

  • Autosampler for precise and repeatable injections.

2. Reagents and Materials:

  • This compound candidate reference material.

  • High-purity solvent (e.g., hexane (B92381) or isooctane).

  • Certified reference standards of potential impurities (e.g., methyl oleate, methyl stearate).

3. Chromatographic Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 100 °C (hold 1 min), ramp to 240 °C at 5 °C/min, hold 10 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

4. Procedure:

  • Prepare a stock solution of the this compound candidate material in the chosen solvent at a known concentration.

  • Prepare a series of calibration standards for potential impurities.

  • Inject the this compound solution and the impurity standards into the GC-FID system.

  • Identify and quantify all impurity peaks in the chromatogram of the this compound sample by comparing their retention times and response factors with those of the certified standards.

  • Calculate the purity of the this compound by the area normalization method, assuming all components have been detected and identified, or by using an internal or external standard method for more accurate quantification. The purity is typically expressed as a mass fraction (e.g., mg/g or %).

Certification Workflow

The following diagram illustrates the general workflow for the certification of a chemical reference material like this compound.

Certification Workflow cluster_0 Material Production & Characterization cluster_1 Analytical Methods cluster_2 Certification & Documentation A Synthesis & Purification of this compound B Homogeneity Studies A->B Homogeneity Testing C Stability Studies A->C Stability Testing D Characterization (Purity Analysis) A->D E Assignment of Certified Value & Uncertainty B->E Data Evaluation C->E Data Evaluation GC_FID GC-FID D->GC_FID GC_MS GC-MS D->GC_MS qNMR qNMR D->qNMR KF Karl Fischer D->KF TGA TGA D->TGA D->E Data Evaluation F Preparation of Certificate of Analysis (CoA) E->F G Release of Certified Reference Material F->G

Certification workflow for a reference material.
Analytical Workflow Using a Certified Reference Material

This diagram illustrates a typical analytical workflow where a certified reference material such as this compound is used for instrument calibration and method validation.

Analytical Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting A Receive & Store CRM (e.g., this compound) B Prepare Calibration Standards A->B Dilution Series C Instrument Calibration (e.g., GC-FID) B->C D Sample Analysis C->D Calibrated Instrument E Quantification of Analytes D->E F Method Validation E->F Performance Check G Report Results E->G F->G

Typical analytical workflow using a CRM.

Conclusion

The certification of this compound as a reference material is a rigorous process that ensures its suitability for high-stakes analytical applications. While its chromatographic separation from isomers like methyl oleate presents a challenge, the use of advanced analytical techniques and alternative derivatization methods allows for accurate purity assessment. For researchers, selecting a this compound CRM from a producer accredited to ISO 17034 and ISO/IEC 17025 provides confidence in the material's quality, traceability, and the reliability of the associated certified values. This guide serves as a foundational resource for understanding the critical aspects of this compound certification and its application in ensuring the accuracy and validity of analytical data.

Methyl Petroselinate: A Comparative Analysis of its Bioactive Potential Against Other Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, fatty acid methyl esters (FAMEs) have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of methyl petroselinate (B1238263) against other common FAMEs in various biological assays. Due to a notable lack of direct experimental data on methyl petroselinate, this comparison leverages data from its parent fatty acid, petroselinic acid, to infer its potential bioactivities. This is based on the common understanding that the biological activities of fatty acid esters are largely determined by the structure of the parent fatty acid.

I. Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the biological activities of various FAMEs and petroselinic acid. This allows for a comparative assessment of their potential efficacy in different therapeutic areas.

Table 1: Antimicrobial Activity
FAME/Fatty AcidMicroorganismAssay TypeResult (MIC/MBC)Reference
Petroselinic Acid Candida albicansBroth MicrodilutionMIC: 2-16 µg/mL[1][2]
Staphylococcus aureusBiofilm Inhibition50% reduction at 20 µg/mL[3]
Methyl Palmitate --Data not available-
Methyl Oleate --Data not available-
Methyl Linoleate --Data not available-
Methyl Stearate --Data not available-

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Anti-inflammatory Activity
FAME/Fatty AcidModelKey MarkersResultsReference
Petroselinic Acid Phorbol myristyl acetate (B1210297) (PMA)-stimulated cellsProstaglandin E2 (PGE2)Significant reduction at 0.1 µM[4]
FibroblastsIntracellular Adhesion Molecule (ICAM)Decreased production[4]
Cytosolic Nucleic Acid-Induced InflammationType I Interferon (IFN) & Interferon-Stimulated Genes (ISGs)Significant suppression of IFN-β and CXCL10 expression at 200 µM[5]
Methyl Palmitate Lipopolysaccharide (LPS)-induced endotoxemia in ratsTNF-α, IL-6Reduction in plasma levels
Carrageenan-induced rat paw edemaPaw edema, PGE2Reduction in edema and PGE2 levels

TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6

Table 3: Cytotoxicity
FAME/Fatty AcidCell LineAssay TypeResult (IC50)Reference
Petroselinic Acid A549 (human lung carcinoma)MTS AssayNo significant cytotoxicity observed at concentrations up to 200 µM[5]
HUVECs (human umbilical vein endothelial cells)Not specifiedNo significant toxicity at 64 µg/mL[1][2]
Various FAMEs --Data not available for direct comparison-

IC50: Half-maximal inhibitory concentration

II. Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound (e.g., petroselinic acid) is prepared in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (PGE2 Measurement)

This assay quantifies the inhibitory effect of a compound on the production of the pro-inflammatory mediator Prostaglandin E2 (PGE2).

  • Cell Culture: A suitable cell line (e.g., fibroblasts) is cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as Phorbol myristyl acetate (PMA), in the presence or absence of the test compound (e.g., petroselinic acid) at various concentrations.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of PGE2 inhibition by the test compound is calculated relative to the stimulated control.

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: The chosen cell line (e.g., A549) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., petroselinic acid) for a specified duration (e.g., 24 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well and the plate is incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Cell Viability Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) can be determined.

III. Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

experimental_workflow cluster_antimicrobial Antimicrobial Assay cluster_anti_inflammatory Anti-inflammatory Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Microbial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of FAMEs A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Culture Cells B2 Stimulate with Inflammatory Agent + FAMEs B1->B2 B3 Collect Supernatant B2->B3 B4 Measure Inflammatory Markers (e.g., PGE2) B3->B4 C1 Seed Cells C2 Treat with FAMEs C1->C2 C3 Add MTS Reagent C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate Cell Viability (IC50) C4->C5

Caption: General experimental workflows for biological assays.

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., PMA, LPS) cell_membrane Cell Membrane stimulus->cell_membrane pla2 Phospholipase A2 cell_membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation pgs->inflammation petroselinic_acid Petroselinic Acid petroselinic_acid->cox Inhibition

Caption: Simplified anti-inflammatory signaling pathway.

IV. Conclusion

The available data, primarily from studies on petroselinic acid, suggests that this compound holds promise as a bioactive compound with potential antimicrobial and anti-inflammatory properties. Its notable antifungal activity against Candida albicans and its ability to modulate key inflammatory pathways warrant further investigation. However, the lack of direct comparative studies with other FAMEs is a significant knowledge gap. Future research should focus on conducting head-to-head comparisons of this compound with other FAMEs in a variety of standardized biological assays to fully elucidate its therapeutic potential. Such studies will be crucial for guiding its development as a potential therapeutic agent.

References

A Comparative Guide to Ester Derivatives for the Gas Chromatographic Analysis of Petroselinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of fatty acids, particularly from plant sources rich in petroselinic acid, achieving accurate quantification is paramount. A significant analytical challenge arises from the co-elution of petroselinic acid (C18:1 cis-Δ6) with its positional isomer, oleic acid (C18:1 cis-Δ9), when analyzed as fatty acid methyl esters (FAMEs) by gas chromatography (GC).[1][2] This guide provides a comparative study of various ester derivatives, offering experimental data and protocols to aid in the selection of the most suitable derivatization strategy for resolving these critical isomers.

The derivatization of fatty acids into their corresponding esters is a fundamental step to increase their volatility for GC analysis.[3][4] While methyl esters are the most common choice due to their straightforward preparation and the extensive availability of reference data, their structural similarity can lead to poor chromatographic resolution of isomers.[5] An effective alternative is the use of bulkier alkyl esters, which can enhance the separation between petroselinic and oleic acids.[5]

Comparative Performance of Alkyl Ester Derivatives

The choice of the alcohol moiety for esterification has a direct impact on the gas chromatographic separation of petroselinic and oleic acid isomers. Esters derived from higher molecular weight or branched-chain alcohols tend to provide better resolution.[1] The interaction between the double bond of the fatty acid ester and the polar stationary phase of the GC column is influenced by the steric hindrance of the alkyl group, which is the primary driver for the improved separation.[1]

Below is a summary of the resolution achieved for various octadecenoate (C18:1) ester derivatives on a polar capillary column.

Ester DerivativeResolution (Δ6 vs. Δ9 isomers)Relative Retention TimeKey Observations
Methyl Ester Poor (co-elution)ShortestUnsuitable for accurate quantification of individual isomers.[1]
Ethyl Ester ModerateLonger than MethylOffers improved separation over methyl esters.
1-Propyl Ester GoodLonger than EthylProvides a clear separation suitable for quantification.
2-Propyl (Isopropyl) Ester GoodSimilar to 1-PropylAn effective alternative with good resolving power.[5]
1-Butyl Ester Very GoodLonger than PropylA highly successful approach for baseline separation.[1]
2-Ethyl-1-Hexyl Ester ExcellentLongestProvides the highest resolution among the tested esters.[1]

Data synthesized from published experimental results on a 90%-biscyanopropyl-10%-cyanopropylphenyl polysiloxane capillary column.[1]

Experimental Workflow and Methodologies

The overall process for analyzing petroselinic acid involves lipid extraction from the source material, derivatization to the chosen ester, and subsequent analysis by GC.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Seed Sample (e.g., Coriander, Fennel) extraction Lipid Extraction (e.g., Folch Method) start->extraction Homogenization lipid_extract Total Lipid Extract extraction->lipid_extract esterification Transesterification (Acid or Base Catalyzed) lipid_extract->esterification esters Fatty Acid Alkyl Esters (FAAEs) in Hexane (B92381) esterification->esters alcohols Select Alcohol (Methanol, Ethanol, Butanol, etc.) alcohols->esterification gc Gas Chromatography (GC-FID) esters->gc Injection data Data Analysis (Peak Integration & Quantification) gc->data

Caption: Experimental workflow for petroselinic acid analysis.

Detailed Experimental Protocols

The following are generalized protocols for the preparation of different fatty acid alkyl esters (FAAEs). Researchers should optimize reaction times and temperatures based on their specific samples and available equipment.

1. Acid-Catalyzed Transesterification for Butyl Esters (FABEs)

This method is adapted from established procedures for FAMEs and is particularly effective for resolving petroselinic and oleic acid isomers.[1]

  • Reagents:

    • 1% (v/v) Sulfuric Acid or 5% (w/v) Methanolic HCl in n-Butanol

    • n-Hexane

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Weigh approximately 10-20 mg of the extracted lipid into a screw-cap glass tube with a PTFE liner.

    • Add 2 mL of the butanolic sulfuric acid or HCl reagent.

    • Cap the tube tightly and heat at 80-100°C for 1-2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 2 mL of n-hexane and 1 mL of the saturated NaCl solution to quench the reaction and facilitate phase separation.

    • Vortex the tube for 1 minute and then centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer, containing the fatty acid butyl esters, to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • The sample is now ready for GC analysis. Transfer the final extract to a GC autosampler vial.

2. Base-Catalyzed Transmethylation for Methyl Esters (FAMEs)

This is a rapid method suitable for generating FAMEs for initial screening, though not recommended for accurate petroselinic/oleic acid quantification.[6]

  • Reagents:

    • 0.5 M Potassium Hydroxide (KOH) in Methanol

    • n-Hexane

    • Deionized Water

  • Procedure:

    • Dissolve 10-20 mg of the lipid extract in 1 mL of n-hexane in a glass tube.

    • Add 0.5 mL of 0.5 M methanolic KOH.

    • Cap the tube and vortex vigorously for 1-2 minutes at room temperature.

    • Centrifuge for 5 minutes at a low speed to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Logical Relationship for Derivative Selection

The choice of ester derivative is a critical decision point in the analytical workflow, directly influencing the quality of the chromatographic data.

derivative_selection start Analytical Goal goal_quant Accurate Quantification of Petroselinic & Oleic Isomers start->goal_quant goal_screen General Fatty Acid Profile (Screening) start->goal_screen decision Derivative Choice goal_quant->decision goal_screen->decision der_bulky Prepare Bulky Esters (e.g., Butyl, Propyl) decision->der_bulky Isomer Separation is Critical der_methyl Prepare Methyl Esters (FAMEs) decision->der_methyl Rapid Screening is Sufficient result_good Good Isomer Resolution der_bulky->result_good result_poor Poor Isomer Resolution (Co-elution) der_methyl->result_poor

Caption: Decision logic for selecting an ester derivative.

Conclusion

For researchers requiring precise and accurate quantification of petroselinic acid in the presence of oleic acid, derivatization to fatty acid methyl esters is inadequate. The experimental evidence strongly supports the use of bulkier alkyl esters, with butyl esters offering a robust and reliable method for achieving baseline chromatographic separation. While the preparation of these derivatives may involve slightly longer reaction times or higher temperatures compared to FAMEs, the significant improvement in data quality justifies the methodological adjustment. This comparative approach enables more accurate characterization of lipid profiles, which is essential for applications in natural product chemistry, food science, and the development of oleochemicals.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC Methods for FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of long-chain fatty acid methyl esters (FAMEs) is critical in a multitude of fields, from metabolic studies and biomarker discovery to the quality control of pharmaceutical formulations and food products. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While GC has traditionally been the gold standard, HPLC offers unique advantages, prompting the need for a thorough comparison and cross-validation of these methods. This guide provides an objective comparison of HPLC and GC for the analysis of long-chain FAMEs, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Data Summary

The performance of analytical methods is assessed through various validation parameters. The following table summarizes a comparison of key quantitative data for HPLC and GC methods for long-chain FAME analysis, compiled from multiple studies.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Principle Separation based on polarity, followed by various detection methods (e.g., UV, MS).[1]Separation based on volatility and polarity, followed by mass-based detection.[1]HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels with volatile compounds.[2][3]
Derivatization Not typically required for methyl esters.[1]Often required to increase volatility (FAMEs are already derivatized).[4]The necessity of derivatization in GC adds a step to the sample preparation workflow.[5]
Linearity (r²) > 0.99[5][6]> 0.99[5]Both methods demonstrate excellent linearity over a defined concentration range.[5]
Precision (%RSD) < 3%[5][6]< 5.88%Both methods show good precision, with HPLC often exhibiting slightly better repeatability.[5][7]
Accuracy (Recovery %) 81.7 - 110.9%93.33 - 97.10%Comparable recovery rates are achievable with optimized sample preparation procedures.
Sensitivity (LOD) Dependent on the detector (e.g., 0.0001% mass for methyl linolenate with UV).Generally lower for volatile compounds with FID or MS detectors.GC often offers superior sensitivity for volatile analytes.[1]
Resolution Moderate to high, depending on the detector and chromatographic resolution.[1]Excellent for separating FAMEs.[1]GC capillary columns provide high resolution for complex FAME mixtures.[8]

Experimental Protocols

A critical aspect of cross-validating these two techniques is a clear understanding of the methodologies involved. The following sections detail representative experimental protocols for both HPLC and GC analysis of long-chain FAMEs.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC analysis of FAMEs often utilizes reversed-phase chromatography with UV detection, as FAMEs possess a chromophore that absorbs in the low UV region.[5]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the lipid sample.[5]

  • Perform a transesterification reaction to convert fatty acids to FAMEs. A common method involves using a solution of methanol (B129727) and a catalyst (e.g., acetyl chloride or BF3).[5]

  • After the reaction, extract the FAMEs using a non-polar solvent like hexane.[5]

  • Evaporate the solvent under a stream of nitrogen and reconstitute the FAMEs in a suitable solvent for HPLC analysis, such as acetonitrile (B52724).[5][9]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: Isocratic elution with acetonitrile is a typical mobile phase.[9]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 10 µL.[6]

  • UV Detection: 205 nm.[6]

Gas Chromatography (GC-FID) Protocol

GC with Flame Ionization Detection (FID) is a highly sensitive and robust method for FAME analysis, relying on the separation of volatile compounds in the gas phase.[5]

1. Sample Preparation (Derivatization):

  • Similar to the HPLC protocol, the initial step is the conversion of fatty acids into their more volatile methyl esters (FAMEs). This derivatization step is crucial for GC analysis.[5]

  • An improved one-step transesterification method involves the addition of acetyl chloride to the sample in a dry ice bath to control the exothermic reaction, followed by transesterification at room temperature.

2. GC Conditions:

  • Column: A polar capillary GC column, such as a DB-23 or a highly polar biscyanopropyl polysiloxane phase, is suitable for separating FAMEs.[10][11]

  • Carrier Gas: Hydrogen or helium is typically used as the carrier gas.

  • Oven Temperature Program: A temperature gradient is employed to elute FAMEs with different chain lengths and degrees of saturation. For example, the oven temperature can start at 100°C, ramp to 180°C, and then to 240°C.[10][12]

  • Injector and Detector Temperature: The injector and FID detector are maintained at a high temperature, for instance, 280°C, to ensure complete vaporization of the sample and prevent condensation.[10]

  • Injection Mode: A split injection is often used to introduce a small, representative portion of the sample onto the column.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and GC methods for FAMEs analysis.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, etc.) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Validation (Accuracy, Precision, Linearity, etc.) GC_Dev->GC_Val Sample_Prep Prepare Homogeneous Sample Set Analyze_HPLC Analyze Samples by HPLC Sample_Prep->Analyze_HPLC Analyze_GC Analyze Samples by GC Sample_Prep->Analyze_GC Data_Comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Analyze_HPLC->Data_Comp Analyze_GC->Data_Comp Conclusion Acceptance or Method Refinement Data_Comp->Conclusion

Cross-validation workflow for HPLC and GC methods.

Conclusion

Both HPLC and GC are robust and reliable methods for the quantitative analysis of long-chain FAMEs, each with its own set of advantages and disadvantages.[5] GC-FID remains a powerhouse for FAME analysis due to its high resolution, sensitivity, and extensive validation history.[5] It is often the method of choice for routine, high-throughput analysis where a comprehensive profile of saturated and unsaturated fatty acids is required.[5] However, HPLC can be advantageous for analyzing thermally labile compounds or when derivatization is to be avoided.[1]

Ultimately, the choice between HPLC and GC depends on the specific requirements of the analysis. For a comprehensive and unambiguous fatty acid profile, a combination of both techniques can be a powerful strategy. Cross-validation of results between GC and HPLC provides the highest level of confidence in the analytical data, ensuring the integrity and reliability of research findings.[5]

References

A Researcher's Guide to Evaluating the Purity of Commercial Methyl Petroselinate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical standards is the bedrock of reliable experimental outcomes. Methyl petroselinate (B1238263), a C18:1 fatty acid methyl ester (FAME), is a valuable standard in various research applications. However, its purity can be compromised by the presence of isomers and other contaminants. This guide provides a comprehensive framework for evaluating the purity of commercial Methyl petroselinate standards, complete with detailed experimental protocols and comparative data presentation.

Comparative Purity of Commercial this compound Standards

The purity of commercial this compound standards can vary between suppliers and even between different lots from the same supplier. A critical aspect of this variability is the presence of the positional isomer, methyl oleate. The following table summarizes hypothetical data from the analysis of standards from several commercial sources. Researchers can use this template to populate their own findings.

SupplierProduct NumberLot NumberStated Purity (by GC)Experimentally Determined Purity (by GC-FID)Key Impurities DetectedRelative Percentage of Key Impurities
Supplier AMPS-001A123>99.0%98.5%Methyl oleate1.2%
Methyl stearate0.3%
Supplier BMP-456B456≥98.0%97.8%Methyl oleate1.9%
Unknown0.3%
Supplier CPSM-789C789>99.5%99.6%Methyl oleate0.3%
Methyl palmitate0.1%

Experimental Protocols

Accurate determination of this compound purity necessitates a robust analytical methodology. Gas chromatography with flame ionization detection (GC-FID) is the gold standard for FAME analysis.[1] The primary challenge in the analysis of this compound is its chromatographic separation from its common isomer, methyl oleate.[2][3] The following protocol is optimized for this separation.

Sample Preparation
  • Stock Solution: Prepare a stock solution of the commercial this compound standard at a concentration of 10 mg/mL in high-purity heptane.

  • Working Solution: Dilute the stock solution to a final concentration of 1 mg/mL in heptane.

  • Internal Standard (Optional but Recommended): To enhance quantitative accuracy, an internal standard such as methyl nonadecanoate (B1228766) (C19:0) can be added to the working solution at a concentration of 0.1 mg/mL.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: A highly polar capillary column is crucial for the separation of FAME isomers. A biscyanopropyl polysiloxane phase column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is recommended.[4]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/minute, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/minute, hold for 10 minutes.

  • Detector:

    • Temperature: 260°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

Data Analysis and Purity Calculation
  • Peak Identification: Identify the this compound peak based on its retention time, confirmed by comparison with a certified reference material if available.

  • Impurity Identification: Tentatively identify impurity peaks by comparing their retention times to known FAME standards. Mass spectrometry (GC-MS) can be used for definitive identification.

  • Purity Calculation (Area Percent Method): The purity of the this compound standard is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for evaluating the purity of a commercial this compound standard.

Caption: Workflow for Purity Evaluation of this compound.

Conclusion

The rigorous evaluation of commercial this compound standards is essential for maintaining data integrity in research and development. By employing a well-defined analytical protocol, centered around high-resolution gas chromatography, researchers can independently verify the purity of these critical reagents. This guide provides the necessary framework to perform such evaluations, enabling informed selection of standards and contributing to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Capillary Columns for the Gas Chromatographic Separation of C18:1 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of C18:1 fatty acid isomers are crucial for applications ranging from food science and nutrition to clinical diagnostics. The subtle differences in the position and geometry (cis/trans) of the double bond in these isomers, such as oleic and elaidic acids, lead to distinct physiological effects. Gas chromatography (GC) using capillary columns is the gold standard for this analysis. The choice of the capillary column's stationary phase is paramount as it dictates the resolution and selectivity of the separation.

This guide provides an objective comparison of the performance of two major classes of highly polar capillary columns used for C18:1 isomer separation: traditional cyanopropyl siloxane columns and modern ionic liquid columns.

Performance Comparison of Key Capillary Columns

The separation of C18:1 isomers, particularly the various positional and geometric isomers found in partially hydrogenated vegetable oils and ruminant fats, presents a significant analytical challenge. The performance of a GC column is primarily determined by the selectivity of its stationary phase towards these closely related compounds. Highly polar stationary phases are necessary to induce sufficient differences in elution times.

Highly Polar Cyanopropyl Siloxane Columns:

Columns such as the SP-2560 and HP-88 are considered the traditional workhorses for cis/trans fatty acid methyl ester (FAME) analysis.[1][2] These columns feature a high percentage of cyanopropyl groups in their polysiloxane structure, which provides strong dipole-dipole interactions with the double bonds of the FAMEs.[3] This interaction mechanism allows for the separation of isomers based on the geometry (trans isomers generally elute before cis isomers) and, to some extent, the position of the double bond.[4] Longer columns (e.g., 100 m) are often required to achieve the necessary resolution for complex mixtures of C18:1 isomers.[5][6]

Ionic Liquid (IL) Columns:

A more recent innovation in GC is the development of ionic liquid stationary phases. Columns like the SLB-IL111 are extremely polar and offer a different separation selectivity compared to cyanopropyl phases.[1][7][8] The unique chemical structure of the ionic liquid allows for multiple interaction mechanisms, including dipole-dipole and hydrogen bonding, which can lead to enhanced resolution of FAME isomers that are difficult to separate on traditional columns.[9][10] For instance, the SLB-IL111 column can provide baseline separation of certain C18:1 isomers that co-elute on cyanopropyl columns.[1][7]

Data Presentation: Column Performance for C18:1 Isomer Separation

The following table summarizes the performance characteristics of representative columns from each class for the separation of critical C18:1 isomer pairs.

Column TypeStationary PhaseColumn Dimensions (L x I.D., Film Thickness)Key Separations AchievedLimitationsReference(s)
Highly Polar Cyanopropyl 100% poly(biscyanopropyl siloxane)100 m x 0.25 mm, 0.20 µmGood separation of many C18:1 cis/trans isomers. Widely used in standard methods (e.g., AOAC 996.06).[11]Co-elution of some positional isomers (e.g., C18:1Δ15t and C18:1Δ9c).[7] Separation of adjacent trans isomers can be difficult.[6]SP-2560[5][6], Rt-2560[11], HP-88[12][13]
Ionic Liquid Ionic Liquid (e.g., 1,12-di(2,3-dimethylimidazolium)dodecane bis(trifluoromethylsulfonyl)imide)100 m or 200 m x 0.25 mm, 0.20 µmImproved resolution of certain cis/trans isomers.[1] Unique separation of C18:1Δ15t from C18:1Δ9c (oleic acid).[7] Partial resolution of t13/t14-18:1.[1]Different elution pattern: saturated FAs may elute between cis and trans MUFAs.[1][14] May require isothermal conditions for optimal separation.[1][14]SLB-IL111[1][7][8][14]

Mandatory Visualization: Experimental Workflow

The general workflow for the analysis of C18:1 isomers by capillary gas chromatography involves several key steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis LipidExtraction Lipid Extraction (e.g., Folch method) Derivatization Derivatization to FAMEs (e.g., BF3-Methanol or NaOCH3) LipidExtraction->Derivatization Lipid Extract GC_Injection GC Injection (Split/Splitless) Derivatization->GC_Injection Prepared Sample CapillaryColumn Capillary Column Separation (e.g., SP-2560 or SLB-IL111) GC_Injection->CapillaryColumn FAMEs FID_Detection FID Detection CapillaryColumn->FID_Detection Separated Isomers Chromatogram Chromatogram Generation FID_Detection->Chromatogram Detector Signal PeakIntegration Peak Integration & Identification (vs. Standards) Chromatogram->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification

Caption: General experimental workflow for C18:1 isomer analysis by GC-FID.

Experimental Protocols

Reproducible and accurate results are contingent on meticulous adherence to established experimental protocols. Below are detailed methodologies for sample preparation and GC analysis using the discussed column types.

1. Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxyl group of fatty acids must be derivatized to reduce their polarity and increase their volatility.

  • Boron Trifluoride-Methanol (BF3-Methanol) Method (as per AOCS Official Method Ce 1-62):

    • Weigh approximately 40 mg of the extracted lipid sample into a screw-cap tube.[15]

    • Add 2 mL of 0.5 M methanolic sodium hydroxide (B78521) (NaOH-CH3OH). Heat in a water bath at 60°C for 30 minutes to saponify the lipids.[15]

    • Add 2 mL of 14% BF3-Methanol reagent to the solution. Heat at 70°C for 10 minutes to methylate the fatty acids.[15]

    • Cool the tube and add 1-2 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.

    • Shake vigorously for 1 minute. Allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial, often using a Pasteur pipette. This solution is ready for GC injection.

  • Base-Catalyzed Method (Sodium Methoxide):

    • To the extracted lipid, add 1 mL of 2 M sodium methoxide (B1231860) (NaOCH3) and heat in a water bath at 60°C.[16]

    • Neutralize the solution by adding drops of glacial acetic acid.[16]

    • Flush with nitrogen, then re-dissolve the FAMEs in a suitable solvent like hexane for GC analysis.[16]

2. Gas Chromatography (GC) Conditions

The following are representative GC conditions. Optimal parameters may vary based on the specific instrument and application.

  • Method for Highly Polar Cyanopropyl Column (e.g., SP-2560):

    • Column: SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness.[5]

    • Oven Program: Isothermal at 180°C.[5] (Note: Temperature programming can also be used for broader FAME profiles).[6][15]

    • Injector: 250°C, 100:1 split ratio.[5]

    • Carrier Gas: Hydrogen at 1 mL/min.[5]

    • Detector (FID): 250°C.[5]

    • Injection Volume: 1 µL.[5]

  • Method for Ionic Liquid Column (e.g., SLB-IL111):

    • Column: SLB-IL111, 200 m x 0.25 mm I.D., 0.20 µm film thickness.

    • Oven Program: Isothermal at 150°C. (Note: Other studies have used 168°C isothermal for a 100m column).[1][14]

    • Injector: 250°C, 50:1 split ratio.

    • Carrier Gas: Hydrogen.

    • Detector (FID): 250°C.

    • Injection Volume: 1 µL.

Conclusion

The choice between a highly polar cyanopropyl siloxane column and an ionic liquid column depends on the specific analytical goals. For routine analysis and compliance with many standard methods, columns like the SP-2560 or HP-88 provide robust and reliable performance. However, for research applications requiring the resolution of particularly challenging C18:1 isomer pairs, the unique selectivity of an ionic liquid column such as the SLB-IL111 offers a significant advantage, enabling separations not possible with traditional phases.[1][7] In many cases, the use of both column types can be complementary, providing a more complete and accurate identification of the C18:1 isomer profile in complex samples.[1][7]

References

The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Using Deuterated Methyl Petroselinate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is a pivotal decision that directly influences data accuracy and reliability. This guide provides an objective comparison of deuterated methyl petroselinate (B1238263) as an internal standard against common alternatives, supported by established principles of analytical chemistry and illustrative experimental data.

In quantitative analytical workflows, particularly those employing mass spectrometry, internal standards are crucial for correcting sample loss during preparation and variations in instrument response. An ideal internal standard should closely mimic the chemical and physical properties of the analyte of interest. Stable isotope-labeled compounds, such as deuterated methyl petroselinate, are widely regarded as the "gold standard" for such applications due to their near-identical behavior to their non-deuterated counterparts.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The primary alternatives to deuterated internal standards in fatty acid analysis are odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and other non-endogenous fatty acids. While cost-effective, these alternatives have limitations that can impact the accuracy of quantification.

Key Performance Parameters:

Performance MetricDeuterated this compound (Expected)Odd-Chain Fatty Acid (e.g., C17:0)
Chemical & Physical Similarity Nearly identical to endogenous this compoundSimilar, but differences in chain length and polarity can affect behavior
Co-elution with Analyte Co-elutes or elutes very closely with the analyte[1]Separate chromatographic peak
Correction for Matrix Effects Excellent, as it experiences the same ionization suppression or enhancementPartial, as ionization efficiency may differ from the analyte
Accuracy (% Recovery) High (typically 95-105%)[2]Variable (can be lower and less consistent)
Precision (% RSD) Excellent (typically <15%)Good to fair (can be higher, especially in complex matrices)
Linearity (R²) of Calibration Curve Excellent (typically >0.99)Good (typically >0.99)

Note: The performance data for deuterated this compound is based on the well-established performance of deuterated stable isotope-labeled internal standards in general, as specific public domain data for this particular compound is limited.

The Superiority of Deuterated Internal Standards

Deuterated internal standards offer significant advantages over non-isotopically labeled standards. Because they are chemically identical to the analyte, they behave almost identically during extraction, derivatization, and chromatographic separation.[3] This ensures that any sample loss or variation in derivatization efficiency affects both the analyte and the internal standard equally, leading to a more accurate final quantification.

Furthermore, in mass spectrometry, a co-eluting deuterated internal standard provides the most effective correction for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. Since both the analyte and the deuterated standard are in the ion source at the same time, they are subject to the same matrix effects, which are then normalized in the final calculation. In contrast, an odd-chain fatty acid elutes at a different time and may experience different matrix effects, leading to less accurate results.

Experimental Protocols

Accurate quantification of fatty acids requires robust and well-defined experimental protocols. Below are detailed methodologies for sample preparation, derivatization, and analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acids in a biological sample.

1. Lipid Extraction (Folch Method): a. To 100 µL of sample (e.g., plasma, cell lysate), add a known amount of deuterated this compound internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly. c. Add 0.5 mL of 0.9% NaCl solution and vortex again. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic layer containing the lipids into a new tube. f. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Transesterification to FAMEs: a. To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 5 minutes to hydrolyze the lipids. c. Cool the sample and add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 5 minutes to methylate the free fatty acids. e. Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and then centrifuge to separate the phases. g. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Injector: Split/splitless, 250°C

  • Oven Program: 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids.

1. Sample Preparation and Extraction: a. To 50 µL of sample, add a known amount of deuterated this compound internal standard. b. Add 150 µL of isopropanol (B130326) and vortex. c. Add 750 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes. d. Add 125 µL of water and vortex for 1 minute. e. Centrifuge at 10,000 x g for 10 minutes. f. Collect the upper organic layer and dry under nitrogen. g. Reconstitute the extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm) or similar

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 10 mM ammonium acetate

  • Gradient: A suitable gradient to separate the fatty acids of interest

  • Flow Rate: 0.4 mL/min

  • MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind selecting a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Spike Spike with Deuterated This compound IS Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS/MS Analysis Derivatize->Analysis Data Data Acquisition Analysis->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Figure 1. A generalized experimental workflow for fatty acid quantification using a deuterated internal standard.

logical_relationship cluster_choice Internal Standard Selection cluster_options Options cluster_outcome Analytical Outcome Analyte Analyte: This compound IS_Choice Choice of Internal Standard Analyte->IS_Choice Deuterated Deuterated Methyl Petroselinate IS_Choice->Deuterated Odd_Chain Odd-Chain Fatty Acid (e.g., C17:0) IS_Choice->Odd_Chain High_Accuracy High Accuracy & Precision Deuterated->High_Accuracy Lower_Accuracy Potential for Lower Accuracy & Precision Odd_Chain->Lower_Accuracy

Figure 2. Logical relationship illustrating the impact of internal standard choice on analytical outcome.

References

Comparison of extraction methods for petroselinic acid from seeds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Extraction Methods for Petroselinic Acid from Seeds

Introduction

Petroselinic acid (C18:1 cis-6) is a monounsaturated omega-12 fatty acid and a positional isomer of oleic acid.[1] It is of significant industrial interest due to its potential applications in the production of detergents, emulsifiers, soaps, and polymers.[2] The primary natural sources of petroselinic acid are the seeds of plants belonging to the Apiaceae family, such as coriander, parsley, fennel, and anise, where it can constitute up to 80% of the total fatty acids.[2][3][4] The efficient extraction of oil rich in petroselinic acid from these seeds is a critical first step for its utilization.

This guide provides a comparative analysis of various methods for extracting petroselinic acid-rich oil from seeds. We will examine conventional and modern techniques, presenting quantitative data on their performance, detailed experimental protocols, and a general workflow for the extraction and purification process. The methods covered include conventional solvent extraction (Soxhlet), supercritical fluid extraction (SFE-CO2), ultrasound-assisted extraction (UAE), and mechanical pressing.

Comparison of Extraction Method Performance

The choice of extraction method significantly impacts the yield of the seed oil and the concentration of petroselinic acid. The following table summarizes quantitative data from various studies on different extraction techniques.

Extraction MethodSeed SourceOil Yield (%)Petroselinic Acid (% of Fatty Acids)Key ConditionsSolventReference
Soxhlet Extraction Coriander (French)22.9~70%Standard refluxn-Hexane[4]
Coriander (German)28.0Not ReportedStandard refluxChloroform/Methanol (2:1)[4]
Coriander (Polish)20.0Not ReportedStandard refluxn-Hexane[4]
Supercritical Fluid Extraction (SFE-CO2) Coriander (Canadian)19.0Not ReportedNot ReportedSupercritical CO2[4]
ParsleyNot Reported69.8Not ReportedSupercritical CO2[2]
Winter Melon17.6Not Reported244 bar, 46°C, 97 minSupercritical CO2 with Ethanol[5]
Ultrasound-Assisted Extraction (UAE) Coriander30.7476.045°C, 9 min, 82% amplitudeNot Reported[6]
ParsleyNot Reported71.6Not ReportedNot Reported[2]
Soybean19.2 - 20.16Not Applicable60-100% power, 20-60 minHexane[7]
Mechanical Pressing Coriander (Tunisian)~10.4 - 14.3*Not ReportedTwin-screw/single-screw extrusionNone (Solvent-free)[4]

*Yield reported as 47-65% of the total oil obtainable via solvent extraction.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction processes. Below are representative protocols for the key methods discussed.

Conventional Solvent Extraction (Soxhlet)

This method is a well-established technique for exhaustive lipid extraction from a solid matrix.

Protocol:

  • Preparation: Dry the seeds (e.g., coriander) in an oven to remove moisture and then grind them into a fine powder to increase the surface area for extraction.[8]

  • Loading: Weigh a specific amount of the seed powder (e.g., 50 g) and place it into a cellulose (B213188) thimble.[9]

  • Assembly: Load the thimble into the main chamber of the Soxhlet apparatus.[10] Place the extraction solvent (e.g., 200-300 mL of n-hexane) into the round-bottom distillation flask connected below.[11][12] A condenser is fitted above the extraction chamber.

  • Extraction: Heat the solvent in the flask to its boiling point (for hexane, approx. 69°C).[12] The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the seed powder and dissolving the oil.[10]

  • Cycling: When the solvent level in the thimble reaches the top of the siphon tube, the entire volume of solvent and dissolved oil is siphoned back into the distillation flask.[10] This cycle repeats automatically.

  • Duration: Continue the process for several hours (e.g., 2-8 hours) until the solvent in the siphon tube runs clear, indicating that the extraction is complete.[9][11]

  • Solvent Recovery: After extraction, remove the solvent from the oil, typically using a rotary evaporator, to yield the crude seed oil.[10]

Supercritical Fluid Extraction (SFE-CO2)

SFE-CO2 is an environmentally friendly ("green") technique that uses carbon dioxide in its supercritical state as a solvent.

Protocol:

  • Preparation: Prepare the raw material by drying and grinding the seeds as described for Soxhlet extraction.[13]

  • Loading: Load the ground seed material into the high-pressure extraction vessel.[14]

  • System Setup: Pressurize liquid CO2 using a high-pressure pump and heat it above its critical point (31.1°C and 73.8 bar) to bring it to a supercritical state.[15] Optimal conditions can be significantly higher, for example, 250 bar and 60°C.[16]

  • Extraction: Pass the supercritical CO2 through the extraction vessel. Its unique properties, combining the diffusivity of a gas and the density of a liquid, allow it to penetrate the seed matrix and dissolve the oil.[14][17]

  • Separation: Route the CO2, now laden with dissolved oil, to a separator vessel. Reduce the pressure (e.g., to 8-10 MPa) and adjust the temperature.[13][14] This causes the CO2 to return to a gaseous state, losing its solvent power and precipitating the oil.

  • Collection: Collect the extracted oil from the bottom of the separator.[13]

  • Recycling: The oil-free CO2 gas can be re-compressed and recycled back into the system for subsequent extractions.[13][14]

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer, leading to faster and more efficient extraction.[18][19]

Protocol:

  • Preparation: Mix a specific quantity of ground seeds (e.g., 25 g) with a chosen solvent (e.g., 75-125 mL of hexane) in a glass beaker to form a suspension.[7]

  • Sonication: Immerse an ultrasonic probe (e.g., 20 kHz) into the suspension.[7]

  • Parameter Setting: Apply ultrasonic waves at a set power/amplitude (e.g., 60-100%), temperature (e.g., 45°C), and duration (e.g., 9-60 minutes).[6][7] Continuous stirring is often employed to ensure uniform treatment.[7]

  • Mechanism: The ultrasonic waves generate cavitation bubbles in the solvent. The collapse of these bubbles near the seed particles creates microjets and shockwaves that break down the cell walls, facilitating the release of oil into the solvent.[19]

  • Separation: After sonication, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Removal: Recover the crude oil from the solvent using a rotary evaporator.

Workflow and Purification Diagrams

The overall process from raw seeds to purified petroselinic acid involves multiple stages. The extraction step yields crude oil, which must then be further processed to isolate the target fatty acid.

G General Workflow for Petroselinic Acid Production cluster_preparation 1. Seed Preparation cluster_extraction 2. Oil Extraction cluster_purification 3. Petroselinic Acid Isolation A Raw Seeds (e.g., Coriander) B Drying & Grinding A->B C Ground Seed Material B->C D Extraction (Soxhlet, SFE, UAE) C->D F Solvent Recovery/ CO2 Depressurization D->F E Crude Seed Oil G Saponification (Hydrolysis of Triglycerides) E->G F->E H Free Fatty Acid Mixture G->H I Purification (e.g., Crystallization, Urea Segregation) H->I J Pure Petroselinic Acid I->J

Caption: General workflow from raw seeds to purified petroselinic acid.

Conclusion

The selection of an optimal extraction method for petroselinic acid depends on the desired balance between yield, purity, operational cost, and environmental impact.

  • Soxhlet extraction is a robust and well-understood method that can provide high oil yields, but it is time-consuming and relies on potentially hazardous organic solvents.[9]

  • Supercritical CO2 extraction offers a "green" alternative by using non-toxic, recyclable CO2, though it requires a higher initial investment in equipment.[2] The quality of the oil is often superior due to the absence of harsh solvents and lower operating temperatures.

  • Ultrasound-assisted extraction represents a significant process intensification, drastically reducing extraction time and often increasing yield compared to conventional methods.[6][18] It can be performed at mild temperatures, which helps in preserving the quality of the extracted oil.[18]

  • Mechanical pressing is the most straightforward and solvent-free method, ideal for producing virgin oils for food or cosmetic applications, but it typically results in lower yields compared to solvent-based techniques.[3][4]

For researchers and drug development professionals, UAE and SFE-CO2 are particularly promising. UAE provides a rapid and efficient lab-scale method for high-yield extraction, while SFE-CO2 is highly suitable for producing high-purity, solvent-free extracts required for sensitive applications. The choice ultimately hinges on the specific goals of the research or production, including scale, desired purity, and available resources.

References

A Comparative Guide to the Analysis of Methyl Petroselinate: Linearity and Detection Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of methyl petroselinate (B1238263), a key component in various research and industrial applications. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID) is presented with quantitative data, alongside a discussion of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as alternative methods for the analysis of fatty acid methyl esters (FAMEs).

Data Presentation: Performance of Analytical Methods

The following table summarizes the key performance characteristics of GC-FID for the analysis of methyl oleate, which can be considered indicative for methyl petroselinate. Comparative data for GC-MS and HPLC-UV for similar FAMEs are also presented to provide a broader context for method selection.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Analyte Methyl Oleate (as a proxy for this compound)General FAMEsC18:1 FAME Isomers
Linearity (R²) > 0.99[1]≥ 0.998[2]≥ 0.995[3]
Linear Range 100 to 800 µg/mL[4]0.10–10.00 μg ml−1 (analyte dependent)[2]Not explicitly stated, but good linearity is achieved over a range of concentrations.[1][3][5]
Limit of Detection (LOD) 0.01%[4]11.90 ng·mL−1 (for methyl stearate)[6]0.0018% mass (for methyl oleate)[3]
Limit of Quantification (LOQ) 0.03%[4]39.68 ng·mL-1 (for methyl stearate)[6]0.0054% mass (for methyl oleate)[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the derivatization of petroselinic acid to this compound and its subsequent analysis by GC-FID, GC-MS, and HPLC-UV.

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

A common and effective method for the derivatization of fatty acids to their corresponding methyl esters is acid-catalyzed transesterification using boron trifluoride-methanol (BF₃/MeOH).

Protocol:

  • Accurately weigh approximately 25 mg of the oil or lipid sample containing petroselinic acid into a screw-capped test tube.

  • Add 2 mL of 14% BF₃/MeOH solution.

  • Securely cap the tube and heat in a water bath or heating block at 80-100°C for 30-60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane (B92381) and 1 mL of a saturated sodium chloride solution to the tube.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. The upper hexane layer contains the this compound.

  • Carefully transfer the upper hexane layer to a clean vial for analysis.

Analytical Methodologies

a) Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase for good isomer separation).[7]

  • Injection: 1 µL of the hexane extract is injected into the GC.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 240°C at a rate of 3-5°C/min, and held for a final period.

  • Detector Temperature: 250-300°C.

  • Quantification: Based on the peak area of this compound relative to a calibration curve prepared from a certified standard.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions: Similar to GC-FID.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

  • Identification: Based on the retention time and the mass spectrum of the analyte compared to a reference standard and library data.

c) High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used for FAME analysis.[1][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[1][5]

  • Detection: UV detection at a low wavelength, typically around 205 nm, as FAMEs have a weak chromophore.[1][5]

  • Quantification: Based on the peak area of this compound relative to a calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the linearity and range of detection for this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Petroselinic Acid Sample derivatization Derivatization (BF3/MeOH) start->derivatization extraction Hexane Extraction derivatization->extraction gc_fid GC-FID Analysis extraction->gc_fid calibration Calibration Curve Generation gc_fid->calibration linearity Linearity Assessment (R²) calibration->linearity detection_range Detection Range (LOD/LOQ) linearity->detection_range

Caption: Experimental workflow for linearity and detection range determination.

signaling_pathway Analyte This compound GC_Separation Gas Chromatographic Separation Analyte->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Signal_Generation Signal Generation (pA) FID_Detection->Signal_Generation Data_Acquisition Data Acquisition System Signal_Generation->Data_Acquisition Chromatogram Chromatogram (Peak Area) Data_Acquisition->Chromatogram

Caption: Signal pathway in GC-FID analysis of this compound.

References

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Analytical Methods for Methyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for two common analytical techniques used for the quantification of Methyl petroselinate (B1238263): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for validating the ruggedness of analytical methods in a pharmaceutical development setting.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For a compound like Methyl petroselinate, a key component in various natural products and a potential biomarker, validated and robust analytical methods are crucial for accurate quantification and quality control.

Comparative Analysis of Robustness in HPLC and GC Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and the sample matrix. While GC is often preferred for volatile compounds like fatty acid methyl esters (FAMEs), HPLC offers an alternative for less volatile or thermally labile samples.[2][3] The robustness of each method must be thoroughly evaluated to ensure consistent performance.

Data Presentation: Robustness Testing Parameters and Acceptance Criteria

The following tables summarize the typical parameters investigated during robustness testing of hypothetical HPLC and GC methods for this compound analysis. The acceptance criteria are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines and common practices in the pharmaceutical industry.[4][5]

Table 1: Robustness Testing of an HPLC-UV Method for this compound

ParameterVariationAcceptance Criteria for System Suitability
Mobile Phase Composition ± 2% of organic solventTailing Factor: ≤ 2.0; Resolution > 2.0
Mobile Phase pH ± 0.2 unitsRetention Time Shift: < 10%; Peak Asymmetry: 0.8 - 1.5
Column Temperature ± 5 °C%RSD of Peak Area: ≤ 2.0%
Flow Rate ± 10%Theoretical Plates: > 2000
Wavelength ± 2 nmNo significant change in peak purity

Table 2: Robustness Testing of a GC-FID Method for this compound

ParameterVariationAcceptance Criteria for System Suitability
Inlet Temperature ± 10 °CNo peak fronting or tailing
Oven Temperature Program ± 2 °C in ramp rateRetention Time Shift: < 5%
Carrier Gas Flow Rate ± 5%%RSD of Peak Area: ≤ 2.0%
Split Ratio ± 20%No significant change in sensitivity
Column Type Different batches/lotsResolution > 1.5 between critical pairs

Experimental Protocols

Detailed methodologies are essential for the reproducibility of robustness studies. The following protocols outline the key steps for evaluating the robustness of HPLC and GC methods for this compound.

HPLC Method Robustness Protocol
  • Standard and Sample Preparation: Prepare a standard solution of this compound at a known concentration and a sample solution from the relevant matrix.

  • System Suitability Test (SST): Before initiating the robustness study, perform an SST under the nominal method conditions to ensure the system is performing adequately. The SST parameters should include retention time, peak area, tailing factor, and resolution.[6]

  • Parameter Variation: Deliberately vary the selected HPLC parameters one at a time, as detailed in Table 1.

  • Analysis: For each variation, inject the standard and sample solutions in triplicate.

  • Data Evaluation: Record the system suitability parameters for each run and compare them against the predefined acceptance criteria. Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the quantitative results to assess the impact of each variation.

GC Method Robustness Protocol
  • Derivatization (if necessary): If analyzing petroselinic acid, perform a derivatization step to convert it to this compound. This step itself can be a parameter for robustness testing (e.g., reaction time, temperature).

  • Standard and Sample Preparation: Prepare a standard solution of this compound and a sample solution.

  • System Suitability Test (SST): Conduct an SST under the nominal GC conditions to verify system performance.

  • Parameter Variation: Systematically alter the GC parameters as outlined in Table 2.

  • Analysis: Inject the standard and sample solutions for each condition, typically in triplicate.

  • Data Evaluation: Monitor and record the system suitability parameters. Assess the effect of each parameter variation on the analytical results and compare against the acceptance criteria.

Mandatory Visualization

To visualize the logical flow of a robustness study, the following diagrams are provided.

Robustness_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion A Define Analytical Method Parameters B Identify Critical Parameters for Robustness Testing A->B C Define Variation Ranges and Acceptance Criteria B->C D Prepare Standard and Sample Solutions E Perform System Suitability Test (Nominal Conditions) D->E F Execute Experiments with Varied Parameters E->F G Collect and Analyze Data F->G H Compare Results Against Acceptance Criteria G->H I Assess Impact on Method Performance H->I J Method is Robust I->J Pass K Method is Not Robust (Re-evaluate/Optimize Method) I->K Fail

Caption: Workflow for a typical robustness testing of an analytical method.

Signaling_Pathway_Placeholder cluster_HPLC HPLC Method cluster_GC GC Method HPLC_Analyte This compound HPLC_Column Stationary Phase (e.g., C18) HPLC_Analyte->HPLC_Column Partitioning HPLC_Detector UV Detector HPLC_Column->HPLC_Detector Elution HPLC_MobilePhase Mobile Phase HPLC_MobilePhase->HPLC_Column GC_Analyte This compound (Volatilized) GC_Column Stationary Phase (e.g., WAX) GC_Analyte->GC_Column Partitioning GC_Detector FID Detector GC_Column->GC_Detector Elution GC_CarrierGas Carrier Gas (e.g., He, H2) GC_CarrierGas->GC_Column

Caption: Simplified schematic of HPLC and GC analytical pathways for this compound.

References

A Comparative Lipidomic Analysis of Apiaceae Family Seed Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Apiaceae family, commonly known as the carrot, celery, or parsley family, encompasses a diverse range of aromatic plants cultivated worldwide for their culinary and medicinal properties. The seeds of these plants are a rich source of oils characterized by a unique lipid profile, notably the presence of high concentrations of petroselinic acid. This guide provides a comparative lipidomic overview of commercially significant Apiaceae seed oils, supported by experimental data to inform research and development in pharmaceuticals, nutraceuticals, and cosmetics.

Quantitative Lipid Profile of Apiaceae Seed Oils

The lipid composition of Apiaceae seed oils is distinct from most common vegetable oils due to the predominance of petroselinic acid (C18:1n-12), a positional isomer of oleic acid. This unique fatty acid, along with other lipid components, contributes to the oils' specific physical, chemical, and biological properties. The following tables summarize the quantitative data on the fatty acid, triacylglycerol, and minor bioactive lipid content of several key Apiaceae seed oils.

Table 1: Comparative Fatty Acid Composition of Apiaceae Seed Oils (% of Total Fatty Acids)
Fatty AcidCarrot (Daucus carota)Celery (Apium graveolens)Parsley (Petroselinum crispum)Caraway (Carum carvi)Anise (Pimpinella anisum)Cumin (Cuminum cyminum)Fennel (Foeniculum vulgare)Dill (Anethum graveolens)Coriander (Coriandrum sativum)
Saturated
Palmitic (C16:0)4.1[1]3.9[1]3.7[1]4.6[1]4.5-12.78.0-13.62.6-6.53.0-5.02.9-4.4[2]
Stearic (C18:0)0.65[1]1.4[1]0.70[1]1.2[1]1.0-4.01.0-2.50.5-2.01.0-2.00.6-1.1[2]
Unsaturated
Petroselinic (C18:1n-12)68.1[1]64.3[1]75.1[1]40.6[1]55.43[3]61.13[3]79.3[3]79.9-87.2[4]67.1-81.9[2][4]
Oleic (C18:1n-9)13.9[1]8.1[1]7.9[1]16.7[1]10.0-25.015.0-25.010.0-20.03.0-8.08.1-9.2[2]
Linoleic (C18:2n-6)11.5[1]18.0[1]11.3[1]33.9[1]13.16[3]25.82[3]13.16[3]5.0-10.014.2-18.5[2]
Linolenic (C18:3n-3)0.23[1]0.57[1]0.17[1]0.47[1]<1.0<1.0<1.0<1.0<1.0

Note: Values are presented as ranges or representative percentages from cited literature. Composition can vary based on cultivar, growing conditions, and extraction method.

Table 2: Major Triacylglycerol (TAG) Species in Apiaceae Seed Oils (% of Total TAGs)
Triacylglycerol (Ps=Petroselinoyl, O=Oleoyl, L=Linoleoyl)Carrot (Daucus carota)Celery (Apium graveolens)Parsley (Petroselinum crispum)Caraway (Carum carvi)
Tripetroselinin (PsPsPs)38.7-55.3[1]38.7-55.3[1]55.3[1]11.4[1]
Oleoyldipetroselinin (OPsPs)10.810.017.19.6
Linoleoyldipetroselinin (LPsPs)16.021.222.612.1
Dioleoylpetroselinin (OOPs)----
Dilinoleoylpetroselinin (LLPs)----
Oleoyllinoleoylpetroselinin (OLPs)----

Source: Adapted from Destaillats et al. (2003)[5]. Values are representative.

Table 3: Tocopherol and Sterol Content of Selected Apiaceae Seed Oils (mg/kg)
Bioactive CompoundCarrot (Daucus carota)
Tocopherols
α-tocopherol2.01[6][7]
γ-tocopherol-
Sterols
Campesterol203.2[6][7]
Stigmasterol-
β-sitosterol-
Total Sterols2960.4[6][7]

Note: Data on minor bioactive components is less comprehensive and varies significantly in the literature. Further research is needed for a complete comparative profile.

Experimental Protocols

The following sections detail the generalized methodologies for the extraction and analysis of lipids from Apiaceae seeds, based on common laboratory practices.

Lipid Extraction from Seeds

A modified Bligh and Dyer method is commonly employed for the efficient extraction of total lipids from plant seeds.[8]

  • Sample Preparation: Seeds are finely ground to a powder to increase the surface area for solvent penetration. For quantitative analysis, the moisture content is determined to report results on a dry weight basis.

  • Solvent Extraction: The ground seed material is homogenized with a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Phase Separation: Chloroform and water are added to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (1:1:0.9, v/v/v), which induces phase separation.

  • Lipid Recovery: The mixture is centrifuged to facilitate the separation of the lower chloroform phase, containing the lipids, from the upper aqueous phase. The lipid-rich chloroform layer is carefully collected.

  • Washing: The chloroform extract is washed with a dilute salt solution (e.g., 1 M KCl) to remove any non-lipid contaminants.[9]

  • Drying and Storage: The solvent is evaporated from the final chloroform phase under a stream of nitrogen, and the resulting lipid extract is weighed and stored at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is the standard method for the qualitative and quantitative analysis of fatty acids, which are first converted to their volatile fatty acid methyl esters (FAMEs).[10]

  • Transesterification: The extracted lipids are transesterified to FAMEs. A common method involves heating the lipid sample with methanolic HCl or boron trifluoride-methanol solution.[10][11][12]

  • FAME Extraction: After cooling, water and a non-polar solvent (e.g., hexane (B92381) or heptane) are added to the reaction mixture. The upper organic layer containing the FAMEs is collected.

  • GC-MS Analysis:

    • Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC-MS system.

    • Separation: The FAMEs are separated on a capillary column (e.g., a polar phase like FAMEWAX or a biscyanopropyl phase for cis/trans isomer separation). The oven temperature is programmed to ramp up to elute the FAMEs based on their boiling points and polarity.[10][12]

    • Detection and Identification: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a spectral library (e.g., NIST) for identification.

    • Quantification: The relative percentage of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipid Profiling

LC-MS/MS allows for the analysis of intact lipid species without derivatization, providing detailed information on the lipidome, including triacylglycerols and phospholipids.[13][14]

  • Sample Preparation: The total lipid extract is dissolved in an appropriate solvent mixture, such as methanol/chloroform.

  • LC Separation: The lipid extract is injected onto a liquid chromatography system, typically using a reverse-phase C18 or a HILIC column for separation based on polarity. A gradient elution with solvents like acetonitrile, isopropanol, and water is commonly used.

  • MS/MS Analysis:

    • Ionization: The eluted lipids are ionized, typically using electrospray ionization (ESI) in both positive and negative modes to detect a wider range of lipid classes.

    • MS1 Scan: A full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact lipid molecules.

    • MS2 Fragmentation: Precursor ions of interest from the MS1 scan are selected and fragmented to produce product ion spectra (MS2). These fragmentation patterns provide structural information, such as the fatty acyl chain composition of glycerolipids.

    • Lipid Identification: The accurate mass measurements from the MS1 scan and the fragmentation patterns from the MS2 scans are used to identify the lipid species by searching against lipid databases (e.g., LIPID MAPS).

Visualizations

Experimental Workflow for Lipidomic Profiling

G cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis SeedCollection Apiaceae Seeds Grinding Grinding SeedCollection->Grinding Extraction Lipid Extraction (Bligh & Dyer) Grinding->Extraction TotalLipids Total Lipid Extract Extraction->TotalLipids Transesterification Transesterification to FAMEs TotalLipids->Transesterification LCMSMS LC-MS/MS Analysis TotalLipids->LCMSMS GCMS GC-MS Analysis Transesterification->GCMS FattyAcidProfile Fatty Acid Profile GCMS->FattyAcidProfile IntactLipidProfile Intact Lipid Profile (TAGs, PLs, etc.) LCMSMS->IntactLipidProfile G cluster_pathway Type I Interferon Signaling Pathway CytosolicDNA Cytosolic Nucleic Acids cGAS_RIGI cGAS / RIG-I (Sensors) CytosolicDNA->cGAS_RIGI STING_MAVS STING / MAVS (Adaptors) cGAS_RIGI->STING_MAVS TBK1 TBK1 STING_MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 pTBK1 p-TBK1 (Phosphorylated) TBK1->pTBK1 pIRF3 p-IRF3 (Phosphorylated) pTBK1->pIRF3 Nucleus Nucleus pIRF3->Nucleus IFN_ISG Type I IFN & ISG Expression Nucleus->IFN_ISG Inflammation Inflammation & Autoimmunity IFN_ISG->Inflammation PetroselinicAcid Petroselinic Acid PetroselinicAcid->pTBK1 Inhibits Phosphorylation PetroselinicAcid->pIRF3 Inhibits Phosphorylation

References

Safety Operating Guide

Proper Disposal of Methyl Petroselinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of methyl petroselinate (B1238263), a fatty acid methyl ester commonly used in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Safety and Physical Properties

Methyl petroselinate, also known as methyl cis-6-octadecenoate, possesses physical and chemical properties that necessitate careful handling. While some safety data sheets for mixtures containing fatty acid methyl esters may not classify them as hazardous, pure this compound is associated with certain risks.[1][2] Key safety and physical data are summarized below.

PropertyValueSource
CAS Number2777-58-4[2][3]
Molecular FormulaC19H36O2[2][3]
Molecular Weight296.49 g/mol [2][3]
AppearanceColorless to Almost Colorless Liquid[2]
Melting Point-1°C[2]
Boiling Point208-210°C (at 10 Torr)[2]
Flash Point-1°C[2]
Storage Temperature-20°C[2]
GHS Hazard StatementsH225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Very toxic to aquatic life with long lasting effects)[2]

Spills and Immediate Containment

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Containment:

  • Ensure Proper Ventilation: Work in a well-ventilated area.[1]

  • Wear Personal Protective Equipment (PPE): At a minimum, this should include safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an inert, absorbent material like vermiculite, dry sand, or earth to cover the spill. Do not use combustible materials such as sawdust.

  • Collect the Absorbed Material: Use non-sparking tools to collect the absorbed material.[1]

  • Package for Disposal: Place the contaminated material into a designated, labeled, and sealable container for hazardous waste.[1]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report the Spill: Report the incident to the appropriate local authorities or as required by institutional protocols.[1]

Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1] Improper disposal can lead to environmental harm and legal repercussions.

Step-by-Step Disposal Guidance:

  • Segregate Waste: Do not mix this compound waste with other waste streams.[4] It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Management: Ensure the waste container is compatible with this compound, tightly sealed, and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the associated hazards (e.g., "Flammable Liquid"), and the accumulation start date.

  • Engage a Certified Disposal Facility: Arrange for the collection and disposal of the hazardous waste through a certified and licensed environmental management company.[6] These facilities are equipped to handle and treat chemical waste in compliance with environmental regulations.[6]

  • Documentation: Maintain a record of all disposed chemicals, including the quantity, date of disposal, and the disposal company used.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe Step 1 segregate Segregate from Other Waste Streams ppe->segregate Step 2 container Use a Designated, Labeled Hazardous Waste Container segregate->container Step 3 storage Store in a Cool, Dry, Well-Ventilated Area container->storage Step 4 seal Ensure Container is Tightly Sealed storage->seal Step 5 disposal_co Contact Certified Hazardous Waste Disposal Company seal->disposal_co Step 6 transport Arrange for Waste Pickup and Transport disposal_co->transport Step 7 document Document Disposal Records transport->document Step 8 end_node End: Proper Disposal Complete document->end_node Step 9

Figure 1. Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl Petroselinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Methyl petroselinate (B1238263), including operational and disposal plans, to foster a safe and efficient research environment.

Methyl petroselinate, a fatty acid methyl ester, is generally not classified as a hazardous substance. However, adherence to good industrial hygiene practices is crucial to minimize exposure and ensure safety.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended to prevent direct contact and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or Face ShieldSplash resistant.[2]
Hand Protection Chemical Resistant GlovesInspect gloves prior to use.
Skin/Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection Organic Vapor/Mist RespiratorMay be needed under conditions of frequent use or heavy exposure.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2]

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid direct contact with the substance.[1]

    • Use only non-sparking tools if there is a risk of ignition.

    • When not in use, keep the container tightly closed.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.

    • Keep away from heat, sparks, open flames, and hot surfaces.[3]

    • Recommended storage temperature is typically between 15°C - 25°C, though some sources suggest 2-8°C.[1][4]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Containment : Cover drains to prevent entry into the sewer system.[4] Contain the spill using non-combustible absorbent materials like sand or earth.[3]

  • Clean-up : Use clean, non-sparking tools to collect the absorbed material.[3] Place the contaminated material in appropriate containers for disposal.[4]

  • Ventilation : Ensure the affected area is well-ventilated.[4]

First Aid Measures

  • Eye Contact : Rinse cautiously with water for several minutes.[1] If irritation persists, seek medical attention.

  • Skin Contact : Wash the affected area immediately with plenty of soap and water.[1][2]

  • Inhalation : Move the person to fresh air.[2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek medical advice as a precaution.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste : Dispose of waste material in accordance with all federal, state, and local regulations.[2] Do not dispose of via sinks, drains, or into the immediate environment.[2]

  • Containers : Handle uncleaned containers as you would the product itself. Do not reuse empty containers.

Handling Workflow

This compound Handling Workflow prep 1. Preparation ppe Don PPE: - Safety Goggles - Gloves - Lab Coat prep->ppe ventilation Ensure Ventilation prep->ventilation handling 2. Handling ppe->handling ventilation->handling use Use in Well-Ventilated Area handling->use avoid_contact Avoid Direct Contact handling->avoid_contact no_eat No Eating, Drinking, Smoking handling->no_eat spill 4. Accidental Release handling->spill storage 3. Storage use->storage disposal 5. Disposal use->disposal store_cool Store in Cool, Dry, Ventilated Area storage->store_cool away_heat Keep Away from Heat/Ignition Sources storage->away_heat contain Contain Spill spill->contain cleanup Clean Up with Absorbent Material spill->cleanup cleanup->disposal dispose_waste Dispose of Waste per Regulations dispose_container Dispose of Empty Container Properly

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl petroselinate
Reactant of Route 2
Reactant of Route 2
Methyl petroselinate

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